Neomycin,(S)
Description
Structure
3D Structure
Properties
IUPAC Name |
(2R,3S,4R,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S,4R,6S)-4,6-diamino-2-[(2S,3R,4S,5R)-4-[(2R,3R,4R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H46N6O13/c24-2-7-13(32)15(34)10(28)21(37-7)40-18-6(27)1-5(26)12(31)20(18)42-23-17(36)19(9(4-30)39-23)41-22-11(29)16(35)14(33)8(3-25)38-22/h5-23,30-36H,1-4,24-29H2/t5-,6+,7-,8+,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20?,21-,22-,23+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBHMTALBVVCIT-DADFFHKJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(C(C1N)OC2C(C(C(C(O2)CN)O)O)N)OC3C(C(C(O3)CO)OC4C(C(C(C(O4)CN)O)O)N)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H](C([C@@H]([C@H]1N)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CN)O)O)N)O[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O[C@@H]4[C@@H]([C@H]([C@@H]([C@@H](O4)CN)O)O)N)O)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H46N6O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
614.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Biochemical Properties of Neomycin Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core biochemical properties of neomycin sulfate (B86663), an aminoglycoside antibiotic. The information presented herein is intended for researchers, scientists, and professionals involved in drug development and related fields. This guide details the mechanism of action, antimicrobial spectrum, pharmacokinetics, resistance mechanisms, and toxicity of neomycin sulfate, supported by quantitative data, experimental protocols, and visual diagrams to facilitate a deeper understanding.
Mechanism of Action
Neomycin sulfate exerts its bactericidal effect primarily by inhibiting bacterial protein synthesis.[1] The process begins with the antibiotic penetrating the bacterial cell wall, a step facilitated by both passive diffusion and active transport that utilizes the electrochemical gradient across the bacterial cell membrane.[2] Once inside the cytoplasm, neomycin sulfate irreversibly binds to the 30S ribosomal subunit.[3] Specifically, it targets the A-site on the 30S subunit, which leads to a misreading of the mRNA codon.[2] This misinterpretation results in the incorporation of incorrect amino acids into the nascent polypeptide chain, leading to the production of nonfunctional or toxic proteins.[4] Furthermore, this binding can also inhibit the translocation of the ribosome along the mRNA, further stalling protein synthesis and ultimately leading to bacterial cell death.[2]
Beyond its primary antibacterial activity, neomycin sulfate also exhibits other biochemical properties. It is known to have a high binding affinity for phosphatidylinositol 4,5-bisphosphate (PIP2), a key phospholipid in cell membranes.[5] This interaction allows neomycin to act as an inhibitor of phospholipase C (PLC), an enzyme involved in various cellular signaling pathways.[6] Additionally, neomycin has been shown to affect ion channels, including blocking voltage-sensitive Ca2+ channels.[7]
Caption: Mechanism of action of neomycin sulfate, from cell entry to bacterial death.
Antimicrobial Spectrum
Neomycin sulfate has a broad spectrum of activity, primarily against Gram-negative aerobic bacteria, and is also effective against some Gram-positive bacteria.[8] It is generally not effective against anaerobic bacteria, fungi, or viruses.[8]
| Category | Susceptible Organisms | Resistant/Less Susceptible Organisms |
| Gram-Negative Aerobes | Escherichia coli[8], Klebsiella pneumoniae[8], Proteus species[8], Enterobacter species[8], Haemophilus influenzae[9], Neisseria species[9], Moraxella lacunata[9] | Serratia species[9], Pseudomonas aeruginosa (variable, can develop resistance)[9] |
| Gram-Positive Aerobes | Staphylococcus aureus[8], Staphylococcus epidermidis[9] | Most Streptococcus species[9] |
Quantitative Data
Minimum Inhibitory Concentration (MIC)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism. The MIC values for neomycin sulfate can vary depending on the bacterial strain and the testing methodology.
| Organism | MIC Range (µg/mL) | Notes |
| Escherichia coli | <8 - >4096 | A wide range has been reported, with many clinical isolates from pigs showing high resistance (MICs of 64 to ≥4,096 µg/mL).[10] |
| Staphylococcus aureus | 0.5 - >128 | A neomycin- and mupirocin-susceptible clinical isolate (UAMS-1) showed an MIC of 0.5 µg/mL, while a resistant isolate (USA300) had an MIC >128 µg/mL.[4] |
| Pseudomonas aeruginosa | 4 - 512 | One strain (IID1130) had an initial MIC of 4 µg/mL but could develop adaptive resistance to survive at much higher concentrations.[1] Another resistant strain showed an MIC of 512 µg/mL.[1] |
Pharmacokinetic Properties
Neomycin is poorly absorbed from the gastrointestinal tract, which is a key feature of its pharmacokinetic profile.[1] Consequently, orally administered neomycin primarily acts locally within the gut.[1]
| Parameter | Value (in swine) | Route of Administration |
| Elimination Half-life (t½) | 12.43 ± 7.63 hours | Oral[10] |
| Elimination Half-life (t½) | 5.87 ± 1.12 hours | Intravenous[10] |
| Maximum Concentration (Cmax) | 0.11 ± 0.07 µg/mL | Oral[10] |
| Maximum Concentration (Cmax) | 15.80 ± 1.32 µg/mL | Intravenous[10] |
| Time to Cmax (Tmax) | 1.92 ± 0.97 hours | Oral[10] |
| Time to Cmax (Tmax) | 0.30 ± 0.38 hours | Intravenous[10] |
| Absolute Bioavailability | 4.84% ± 0.03 | Oral[10] |
| Protein Binding | 0-30% | - |
| Metabolism | Negligible | - |
| Excretion | ~97% unchanged in feces (oral); absorbed fraction via kidneys | Oral[1] |
Data from a study in swine and may not be directly extrapolated to humans.
Mechanisms of Resistance
Bacterial resistance to neomycin, as with other aminoglycosides, can occur through several mechanisms. The most common is the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs).[2] These enzymes can be phosphotransferases, acetyltransferases, or nucleotidyltransferases that alter the structure of neomycin, preventing it from binding to the ribosome. Resistance can also arise from alterations in the bacterial ribosome, specifically mutations in the 30S subunit, which reduce the binding affinity of the drug.[2] Other mechanisms include reduced uptake or active efflux of the antibiotic from the bacterial cell.[2]
Caption: The main mechanisms of bacterial resistance to neomycin sulfate.
Toxicity
The clinical use of neomycin sulfate is limited by its potential for significant toxicity, particularly nephrotoxicity (kidney damage) and ototoxicity (damage to the inner ear). These toxic effects are a major concern, especially with systemic administration, and are the primary reason why neomycin is often restricted to topical or oral use for local gastrointestinal effects.[2] The risk of toxicity is dose-dependent and increases with the duration of therapy. Patients with pre-existing renal impairment are at a higher risk. Ototoxicity can manifest as hearing loss or vestibular dysfunction and may be irreversible.
Experimental Protocols
Antimicrobial Susceptibility Testing: Broth Microdilution for MIC Determination
This protocol describes a standard method for determining the Minimum Inhibitory Concentration (MIC) of neomycin sulfate against a bacterial isolate.
1. Preparation of Bacterial Inoculum: a. From a fresh (18-24 hour) agar (B569324) plate, select 3-5 isolated colonies of the test bacterium. b. Inoculate the colonies into a suitable broth medium (e.g., Mueller-Hinton Broth). c. Incubate the broth culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. d. Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
2. Preparation of Neomycin Sulfate Dilutions: a. Prepare a stock solution of neomycin sulfate in a suitable sterile solvent (e.g., sterile water). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the neomycin sulfate stock solution in the broth medium to achieve the desired concentration range.
3. Inoculation and Incubation: a. Add the prepared bacterial inoculum to each well of the microtiter plate containing the neomycin sulfate dilutions. b. Include a positive control well (bacteria with no antibiotic) and a negative control well (broth medium only). c. Seal the plate and incubate at 37°C for 16-20 hours.
4. Interpretation of Results: a. After incubation, visually inspect the wells for turbidity (bacterial growth). b. The MIC is the lowest concentration of neomycin sulfate at which there is no visible growth.
Caption: Workflow for antimicrobial susceptibility testing using broth microdilution.
In Vitro Cytotoxicity Assay: MTT Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of a compound.
1. Cell Seeding: a. Culture a suitable mammalian cell line (e.g., hepatocytes) in appropriate medium. b. Seed the cells into a 96-well plate at a predetermined density (e.g., 2x10⁶ cells/well) and incubate for 24 hours to allow for cell attachment.
2. Compound Exposure: a. Prepare serial dilutions of neomycin sulfate in the cell culture medium. b. Remove the old medium from the cells and add the medium containing the different concentrations of neomycin sulfate. c. Include a vehicle control (cells treated with the solvent used for the drug) and a blank control (medium only). d. Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
3. MTT Addition and Incubation: a. After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well to a final concentration of 0.5 mg/mL. b. Incubate the plate for 2-4 hours at 37°C. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) precipitate.
4. Solubilization and Absorbance Measurement: a. Carefully remove the MTT-containing medium. b. Add a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals. c. Measure the absorbance of each well using a microplate reader at a wavelength of around 570 nm.
5. Data Analysis: a. The absorbance values are proportional to the number of viable cells. b. Calculate the percentage of cell viability for each neomycin sulfate concentration relative to the vehicle control. c. The half-maximal inhibitory concentration (IC₅₀) can be determined from the dose-response curve.
References
- 1. Adaptive Cross-Resistance to Aminoglycoside Antibiotics in Pseudomonas aeruginosa Induced by Topical Dosage of Neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Neomycin Sulfate Improves the Antimicrobial Activity of Mupirocin-Based Antibacterial Ointments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy of neomycin dosing regimens for treating enterotoxigenic Escherichia coli-related post-weaning diarrhoea in a Danish nursery pig herd not using medicinal zinc oxide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staphylococcus aureus resistance to topical antimicrobials in atopic dermatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]
- 8. Genetic background of neomycin resistance in clinical Escherichia coli isolated from Danish pig farms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. droracle.ai [droracle.ai]
- 10. Evidence-Based Treatment of Pseudomonas aeruginosa Infections: A Critical Reappraisal - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Mechanism of Action of Neomycin on the Bacterial 30S Ribosomal Subunit
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neomycin, a member of the aminoglycoside class of antibiotics, exerts its potent bactericidal activity by targeting the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. This technical guide provides a comprehensive examination of the molecular mechanisms underpinning neomycin's interaction with the 30S ribosomal subunit. By binding to a specific site on the 16S ribosomal RNA (rRNA), neomycin disrupts the fidelity of translation, leading to the synthesis of non-functional proteins and ultimately, bacterial cell death. This document details the binding kinetics, the structural basis of the interaction, the downstream consequences on protein synthesis, and the experimental methodologies used to elucidate these processes.
Introduction
The rise of antibiotic resistance necessitates a thorough understanding of the mechanisms of action of existing antibiotics to guide the development of new and more effective therapeutics. Neomycin, a broad-spectrum aminoglycoside, has been in clinical use for decades, primarily for topical applications and gut sterilization due to systemic toxicity.[1][2] Its primary target is the bacterial 30S ribosomal subunit, a key player in the initiation and elongation phases of protein synthesis.[1][2][3] This guide delves into the intricate molecular details of how neomycin disrupts the function of this vital cellular component.
The Binding of Neomycin to the 30S Ribosomal Subunit
Neomycin's primary mechanism of action begins with its high-affinity binding to the A-site (aminoacyl-tRNA site) of the 16S rRNA, a major component of the 30S ribosomal subunit.[4][5] This interaction is highly specific and is crucial for the antibiotic's inhibitory effects.
The A-Site Binding Pocket
The binding site for neomycin is a highly conserved region within helix 44 (h44) of the 16S rRNA.[6] This pocket is characterized by a specific three-dimensional structure that accommodates the neomycin molecule. Key nucleotides involved in this interaction include A1408, G1491, A1492, and G1494.[6][7] The neamine (B104775) core (rings I and II) of the neomycin molecule is the primary determinant of binding specificity to the A-site.[4][8]
Molecular Interactions
The binding of neomycin to the A-site is stabilized by a network of hydrogen bonds and electrostatic interactions between the amino groups of the antibiotic and the phosphate (B84403) backbone and bases of the rRNA.[7] Specifically, rings I and II of neomycin are critical for specific recognition of the A-site.[4][8] The additional rings (III and IV) of neomycin contribute to the overall binding affinity, with each additional ring increasing the strength of the interaction.[7]
Consequences of Neomycin Binding
The binding of neomycin to the ribosomal A-site has several profound consequences on the process of protein synthesis, ultimately leading to a bactericidal effect.
Induction of Codon Misreading
One of the hallmark effects of neomycin is the induction of codon misreading.[1][9] By binding to the A-site, neomycin stabilizes a conformation of the ribosome that mimics the state adopted upon binding of a cognate tRNA. This leads to the flipping out of two key adenine (B156593) residues, A1492 and A1493, from helix 44.[7] This conformational change reduces the decoding fidelity, allowing near-cognate and non-cognate aminoacyl-tRNAs to be accepted into the A-site, resulting in the incorporation of incorrect amino acids into the growing polypeptide chain.[1][10] The production of these aberrant proteins disrupts cellular functions and contributes to cell death.[1]
Inhibition of Translocation
Neomycin also inhibits the translocation step of elongation, where the ribosome moves along the mRNA to the next codon.[1][7] This inhibition is thought to occur by restricting the conformational changes in the ribosome that are necessary for the movement of the tRNAs from the A and P sites to the P and E sites, respectively.[11]
Inhibition of Ribosome Recycling
Emerging evidence suggests that neomycin can also interfere with ribosome recycling, the process that disassembles the post-termination ribosomal complex to allow the subunits to participate in new rounds of translation.[12]
Inhibition of 30S Subunit Assembly
At higher concentrations, neomycin has been shown to inhibit the assembly of the 30S ribosomal subunit itself.[10][13] This adds another layer to its multifaceted mechanism of action.
Quantitative Data
The interaction of neomycin with the bacterial ribosome and its subsequent effects on protein synthesis have been quantified through various biochemical and biophysical assays.
| Parameter | Value | Organism/System | Reference |
| IC50 for Translation | 50 ± 9 nM | E. coli in vitro translation system | [2] |
| 14-20 nM | E. coli 70S ribosomes in vitro | [14] | |
| 2.5 µg/mL | Staphylococcus aureus | [1] | |
| IC50 for 30S Subunit Formation | Equal to IC50 for translation | Staphylococcus aureus | [1] |
| Dissociation Constant (Kd) for A-site RNA | 4 ± 1 nM | Model A-site RNA | [5] |
| Dissociation Constant (Kd) for 30S Subunit | 0.5 µM (Neomycin) | [7] | |
| 100 µM (Neamine) | [7] | ||
| Viable Cell Number IC50 | 2 µg/mL | Staphylococcus aureus | [1] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of neomycin and a general workflow for studying its effects.
Caption: Mechanism of action of neomycin on the bacterial ribosome.
Caption: A generalized experimental workflow for studying neomycin's inhibitory effects.
Experimental Protocols
A variety of sophisticated experimental techniques have been employed to dissect the mechanism of action of neomycin. Below are overviews of some key methodologies.
In Vitro Translation Inhibition Assay
This assay measures the ability of neomycin to inhibit protein synthesis in a cell-free system.
-
Preparation of Cell-Free Extract: Bacterial cells (e.g., E. coli) are grown to mid-log phase, harvested, and lysed. The lysate is then centrifuged to remove cell debris, and the supernatant containing ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary factors is collected.
-
Assay Reaction: The cell-free extract is incubated with a template mRNA (e.g., encoding luciferase or another reporter protein), a mixture of amino acids (one of which is radiolabeled, e.g., [35S]-methionine), an energy source (ATP and GTP), and varying concentrations of neomycin.
-
Measurement of Protein Synthesis: The reaction is stopped, and the amount of newly synthesized protein is quantified by measuring the incorporation of the radiolabeled amino acid into polypeptides, typically by trichloroacetic acid (TCA) precipitation followed by scintillation counting. The IC50 value, the concentration of neomycin that inhibits protein synthesis by 50%, can then be determined.
Ribosome Footprinting
This technique maps the positions of ribosomes on mRNA transcripts at a genome-wide scale, providing insights into how antibiotics affect translation elongation.
-
Cell Treatment and Lysis: Bacterial cultures are treated with neomycin for a defined period. Translation is then arrested, often by the addition of another antibiotic like chloramphenicol, and the cells are rapidly lysed.
-
Nuclease Digestion: The cell lysate is treated with ribonucleases (e.g., RNase I) to degrade mRNA that is not protected by ribosomes.
-
Ribosome Isolation: The ribosome-protected mRNA fragments (footprints) are isolated by sucrose (B13894) density gradient centrifugation or size-exclusion chromatography.
-
Library Preparation and Sequencing: The footprints are purified, and a sequencing library is prepared. This involves ligating adapters to the RNA fragments, reverse transcription to cDNA, and PCR amplification. The library is then sequenced using next-generation sequencing.
-
Data Analysis: The sequencing reads are mapped to the bacterial genome to determine the density and position of ribosomes on each mRNA. This can reveal sites of ribosome stalling caused by neomycin.
Single-Molecule Fluorescence Resonance Energy Transfer (smFRET)
smFRET allows for the real-time observation of conformational dynamics of individual ribosomes upon neomycin binding.
-
Fluorescent Labeling: Ribosomal proteins or tRNAs are site-specifically labeled with a donor and an acceptor fluorophore (e.g., Cy3 and Cy5). The distance between these fluorophores is sensitive to conformational changes in the ribosome.
-
Immobilization: The labeled ribosomes are immobilized on a microscope slide.
-
Data Acquisition: The immobilized ribosomes are illuminated with a laser, and the fluorescence emission from both the donor and acceptor fluorophores is recorded over time using a sensitive camera.
-
FRET Calculation and Analysis: The FRET efficiency, which is related to the distance between the fluorophores, is calculated for individual ribosomes. Changes in FRET efficiency in the presence of neomycin reveal how the antibiotic affects the conformational landscape and dynamics of the ribosome.
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM provides high-resolution structural information about the ribosome-neomycin complex.
-
Complex Formation: Purified 30S ribosomal subunits are incubated with a molar excess of neomycin to ensure saturation of the binding site.
-
Vitrification: A small volume of the ribosome-neomycin complex solution is applied to an EM grid, blotted to create a thin film, and then rapidly plunged into liquid ethane (B1197151) to vitrify the sample, preserving the native structure.
-
Data Collection: The vitrified grids are imaged in a transmission electron microscope at cryogenic temperatures. A large number of images of individual ribosomal particles in different orientations are collected.
-
Image Processing and 3D Reconstruction: The particle images are computationally aligned and classified to generate 2D class averages. These are then used to reconstruct a 3D map of the ribosome-neomycin complex.
-
Model Building and Analysis: An atomic model of the 30S subunit and neomycin is fitted into the 3D map to visualize the precise interactions between the antibiotic and the rRNA at near-atomic resolution.
Conclusion
Neomycin's mechanism of action on the bacterial 30S ribosomal subunit is a multifaceted process involving high-affinity binding to the 16S rRNA A-site, which in turn leads to a cascade of detrimental effects on protein synthesis, including codon misreading and inhibition of translocation. The detailed understanding of these molecular interactions, elucidated through a combination of biochemical, biophysical, and structural biology techniques, provides a solid foundation for the rational design of novel aminoglycoside antibiotics that can overcome existing resistance mechanisms and offer improved therapeutic profiles. Further research into the dynamic aspects of the ribosome-neomycin interaction will continue to refine our understanding and pave the way for the development of next-generation antibacterial agents.
References
- 1. Protocol for Ribosome Profiling in Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Allosteric control of the ribosome by small-molecule antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Single Molecule Fluorescence Measurements of Ribosomal Translocation Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Rapid Synthesis, RNA Binding, and Antibacterial Screening of a Peptidic-Aminosugar (PA) Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Interaction of Neomycin with Ribosomes and Ribosomal Ribonucleic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. NMR Characterization of RNA Small Molecule Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cryo-electron microscopy structure of the 30S subunit in complex with the YjeQ biogenesis factor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Single-Molecule Observations of Ribosome Function - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Characterization of a 30S ribosomal subunit assembly intermediate found in Escherichia coli cells growing with neomycin or paromomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Neomycin,(S) binding affinity to duplex RNA and DNA structures
An In-depth Technical Guide on the Binding Affinity of Neomycin to Duplex RNA and DNA Structures
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Neomycin, an aminoglycoside antibiotic, exhibits a strong binding affinity for structured RNA molecules, a characteristic that underpins its mechanism of action in inhibiting protein synthesis by targeting the ribosomal RNA A-site. This technical guide provides a comprehensive overview of the binding affinity of neomycin to both duplex RNA and DNA structures. It has been established that neomycin preferentially binds to A-form nucleic acid structures, which are characteristic of RNA duplexes.[1][2][3] This preference is driven by a combination of electrostatic interactions and specific hydrogen bonding. The binding affinity is significantly influenced by environmental factors such as pH and salt concentration. This document summarizes key quantitative data, details common experimental protocols for assessing binding affinity, and provides visualizations of the experimental workflows.
Quantitative Binding Affinity Data
The interaction of neomycin with duplex RNA and DNA has been quantified using various biophysical techniques. The following tables summarize the key binding parameters from several studies.
Table 1: Neomycin Binding to RNA Duplexes
| RNA Target | Technique | Binding Constant (Ka, M-1) | Dissociation Constant (Kd) | ΔTm (°C) | Conditions | Reference |
| A-site model RNA | Isothermal Titration Calorimetry (ITC) | - | - | 12.0 | pH 6.0, 60 mM Na+ | [4] |
| A-site model RNA | Isothermal Titration Calorimetry (ITC) | - | - | 4.6 | pH 7.0, 60 mM Na+ | [4] |
| Neomycin aptamer N1 | Fluorescence Spectroscopy | - | 10 ± 2.0 nM | - | Not specified | [5][6] |
| HIV-1 DIS | Isothermal Titration Calorimetry (ITC) | - | ~30 nM | - | 25 mM K-acetate, 2 mM Mg-acetate, 20 mM Na-cacodylate, pH 7.0 | [7] |
| T Box Antiterminator Model RNA | Fluorescence Resonance Energy Transfer (FRET) | 3.8 x 105 M-1 | 2.6 µM | - | 50 mM Tris-HCl, pH 7.5, 100 mM KCl | [8] |
Table 2: Neomycin Binding to DNA Duplexes and G-Quadruplexes
| DNA Target | Technique | Binding Constant (Ka, M-1) | Stoichiometry (Neomycin:DNA) | ΔTm (°C) | Conditions | Reference |
| d(GGGGCCCC) | Isothermal Titration Calorimetry (ITC) | Hierarchy: neomycin > paromomycin (B158545) > ribostamycin | - | Decreases with increasing pH and Na+ | pH dependent | [9] |
| Parallel G-quadruplex (dTG4T) | Isothermal Titration Calorimetry (ITC) | (0.48-2.33) x 108 M-1 (Event 1) | ~0.5 (Event 1) | - | pH 7.0, 30-90 mM salt | [2][10] |
| Parallel G-quadruplex (dTG4T) | Isothermal Titration Calorimetry (ITC) | (1.07-11.70) x 105 M-1 (Event 2) | ~1.5 (Event 2) | - | pH 7.0, 30-90 mM salt | [2][10] |
| AT-rich duplex (poly(dA)·poly(dT)) | Isothermal Titration Calorimetry (ITC) | ~108 M-1 (for dimer) | 1:1 (for dimer) | Stabilizes duplex | 100 mM KCl | [11] |
| GC-rich duplex | Isothermal Titration Calorimetry (ITC) | Lower affinity than AT-rich | - | - | Not specified | [11] |
Experimental Protocols
The determination of neomycin's binding affinity to nucleic acids relies on several key biophysical techniques. Detailed methodologies for these experiments are provided below.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat change associated with a binding event, allowing for the determination of the binding constant (Ka), enthalpy change (ΔH), and stoichiometry (n).
Methodology:
-
Sample Preparation: The nucleic acid (RNA or DNA) is dissolved in a suitable buffer (e.g., 10 mM sodium cacodylate, 0.1 mM EDTA, 100 mM NaCl, pH 7.0) to a final concentration of approximately 10-20 µM. Neomycin is dissolved in the same buffer to a concentration of 100-200 µM. Both solutions are degassed prior to use to prevent air bubbles in the calorimeter cell.
-
Instrumentation: A microcalorimeter, such as a MicroCal VP-ITC, is used. The sample cell (containing the nucleic acid) and the reference cell (containing buffer) are equilibrated at the desired temperature (e.g., 25°C).
-
Titration: The neomycin solution is loaded into a syringe and injected in small aliquots (e.g., 5-10 µL) into the sample cell containing the nucleic acid solution. The heat change for each injection is measured.
-
Data Analysis: The integrated heat changes are plotted against the molar ratio of neomycin to nucleic acid. The resulting binding isotherm is fitted to a suitable binding model (e.g., a one-site or two-site binding model) to extract the thermodynamic parameters (Ka, ΔH, and n).[4][12]
UV Thermal Denaturation (Melting) Studies
This technique is used to determine the melting temperature (Tm) of a nucleic acid duplex, which is the temperature at which half of the duplex strands have dissociated. An increase in Tm in the presence of a ligand indicates binding and stabilization of the duplex.
Methodology:
-
Sample Preparation: A solution of the nucleic acid duplex (e.g., 1-5 µM) is prepared in a buffer solution, both in the absence and presence of varying concentrations of neomycin.
-
Measurement: The absorbance of the solution at 260 nm (for DNA) or 274 nm (for some RNAs) is monitored as the temperature is slowly increased at a constant rate (e.g., 0.5°C/min).[4]
-
Data Analysis: The melting temperature (Tm) is determined from the midpoint of the sigmoidal melting curve. The change in melting temperature (ΔTm = Tm with neomycin - Tm without neomycin) is calculated to assess the extent of stabilization.
Fluorescence Spectroscopy
Fluorescence-based assays are highly sensitive and can provide information on binding affinity and conformational changes upon ligand binding.
Methodology:
-
Fluorescent Labeling: The nucleic acid can be intrinsically fluorescent or labeled with a fluorescent probe. Alternatively, a fluorescent intercalator displacement (FID) assay can be used, where a fluorescent dye that binds to the nucleic acid is displaced by the ligand, leading to a change in fluorescence.[10]
-
Titration: The fluorescently labeled nucleic acid is titrated with increasing concentrations of neomycin.
-
Measurement: The fluorescence emission spectrum is recorded after each addition of neomycin. Changes in fluorescence intensity, quantum yield, lifetime, or anisotropy are monitored.
-
Data Analysis: The change in the fluorescence signal is plotted against the neomycin concentration, and the data are fitted to a binding equation to determine the dissociation constant (Kd).
Molecular Interactions and Signaling
Neomycin's binding to nucleic acids is primarily driven by electrostatic interactions between the positively charged amino groups of the antibiotic and the negatively charged phosphate (B84403) backbone of the RNA or DNA.[12] The binding is also characterized by the formation of specific hydrogen bonds between the hydroxyl and amino groups of neomycin and the functional groups of the nucleotide bases and sugars.[13][14]
The interaction of neomycin with its RNA targets can have significant downstream consequences. For example, its binding to the A-site of the 16S ribosomal RNA induces a conformational change that leads to misreading of the genetic code and inhibition of protein synthesis.[15] Neomycin can also inhibit the function of other RNA molecules, such as ribozymes and the HIV-1 Tat-TAR complex, by binding to their structured domains and altering their conformation.[16][17]
Conclusion
Neomycin demonstrates a high binding affinity for duplex RNA and A-form DNA structures, a phenomenon governed by a combination of electrostatic forces and specific hydrogen bonding. The quantitative data and experimental protocols summarized in this guide provide a robust framework for researchers and drug development professionals working with this important aminoglycoside. Understanding the intricacies of its binding to various nucleic acid targets is crucial for the development of novel RNA-targeted therapeutics and for elucidating the molecular basis of its biological activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Parallel G-quadruplex recognition by neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Structure guided fluorescence labeling reveals a two-step binding mechanism of neomycin to its RNA aptamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. snorrisi.hi.is [snorrisi.hi.is]
- 7. Aminoglycoside binding to the HIV-1 RNA dimerization initiation site: thermodynamics and effect on the kissing-loop to duplex conversion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of Neomycin B Binding Site in T Box Antiterminator Model RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thermodynamics of d(GGGGCCCC) Binding to Neomycin-Class Aminoglycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Parallel G-quadruplex recognition by neomycin [frontiersin.org]
- 11. Neomycin-neomycin dimer: an all-carbohydrate scaffold with high affinity for AT-rich DNA duplexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Recognition of a cognate RNA aptamer by neomycin B: quantitative evaluation of hydrogen bonding and electrostatic interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Binding of Neomycin-Class Aminoglycoside Antibiotics to Mutant Ribosomes with Alterations in the A Site of 16S rRNA - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aminoallyl-utp.com [aminoallyl-utp.com]
- 17. gentamycinsulfate.com [gentamycinsulfate.com]
The Role of Neomycin as a Calcium Channel Protein Inhibitor: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Neomycin, an aminoglycoside antibiotic, is a well-documented inhibitor of various calcium channel proteins. Its mechanism of action extends beyond its antimicrobial properties, involving direct and indirect modulation of calcium signaling pathways. This guide provides a comprehensive overview of Neomycin's role as a calcium channel inhibitor, detailing its mechanism of action, summarizing quantitative data on its inhibitory effects, outlining key experimental protocols for its study, and visualizing the affected signaling pathways. The information presented is intended to support further research and drug development efforts targeting calcium channels.
Introduction to Neomycin and Calcium Channels
Neomycin is an antibiotic complex belonging to the aminoglycoside class, first isolated from Streptomyces fradiae.[1] While its primary clinical use is as a topical antibacterial agent to inhibit bacterial protein synthesis, it is also a valuable pharmacological tool for studying cellular signaling processes due to its ability to interact with various cellular components, including ion channels.[1][2]
Calcium channels are integral membrane proteins that govern the influx of calcium ions (Ca²⁺) into cells, a fundamental process in cellular signaling. This influx triggers a vast array of physiological responses, including neurotransmitter release, muscle contraction, and gene expression. Voltage-gated calcium channels (VGCCs), which open in response to changes in membrane potential, are primary targets for pharmacological intervention and are classified into several types, including L-, N-, P/Q-, and T-types.
Mechanism of Action of Neomycin as a Calcium Channel Inhibitor
Neomycin's inhibitory effect on calcium channels is multifaceted and primarily attributed to its polycationic nature. The proposed mechanisms include:
-
Direct Channel Blockade: Neomycin directly obstructs the pore of voltage-gated calcium channels, preventing the influx of Ca²⁺ ions. This action is concentration-dependent and reversible.[3][4][5]
-
Competition with Calcium: As a polycationic molecule, Neomycin competes with divalent cations like Ca²⁺ for binding sites on the external surface of the channel protein.[3] This competition is suggested by the observation that increasing the extracellular calcium concentration can alleviate the inhibitory effect of Neomycin.[4][6]
-
Interaction with Phosphoinositides: Neomycin is known to bind to phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PIP₂), which are crucial for the regulation of many ion channels and signaling proteins. By sequestering PIP₂, Neomycin can indirectly modulate the activity of calcium channels and other signaling pathways.
-
Inhibition of Intracellular Calcium Release: Neomycin can also block the release of calcium from intracellular stores, such as the endoplasmic reticulum, by inhibiting inositol (B14025) 1,4,5-trisphosphate (IP₃)-induced and caffeine-induced Ca²⁺ release.[7][8]
Quantitative Analysis of Neomycin's Inhibitory Efficacy
The inhibitory potency of Neomycin varies depending on the type of calcium channel and the experimental conditions. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) reported in various studies.
| Channel Type/Response | Preparation | IC₅₀ Value | Reference |
| Neuronal L-, N-, and non-L/non-N-type VSCCs | Chick and Rat Brain Tissue | 90 - 400 µM | [9] |
| "Transient" (ICa,t) and "Slowly-inactivating" (ICa,s) Ca²⁺ currents | Clonal GH₃ Pituitary Cells | 100 - 1000 µM | [3] |
| Voltage-gated inward Ba²⁺ current | Freshly isolated basilar arterial myocytes | 32 µM (1.8 mM Ba²⁺) | [4] |
| Voltage-gated inward Ba²⁺ current | Freshly isolated basilar arterial myocytes | 144 µM (10 mM Ba²⁺) | [4] |
| K⁺-induced isometric force | Rat mesenteric and basilar arteries | 70 µM | [4] |
| Voltage-Activated Calcium Channels (VACCs) | Acutely-dissociated rat SCG somata | 0.83 ± 0.11 mM | [5] |
| P-type Ca²⁺ channels (K⁺-evoked [³H]dopamine release) | Rat striatal slices | ~25 µM | [10] |
| Low Ca²⁺-stimulated PTH release | Dispersed bovine parathyroid cells | 30 µM | [8] |
| Dopamine-stimulated cAMP accumulation | Dispersed bovine parathyroid cells | 40 - 50 µM | [8] |
| High K⁺-evoked noradrenaline and adrenaline release | Bovine adrenal chromaffin cells | 0.8 - 1.1 mM | [11] |
| High K⁺-evoked ⁴⁵Ca²⁺ uptake | Bovine adrenal chromaffin cells | 0.09 mM | [11] |
| Depolarization-induced Ca²⁺ release | Isolated triads (T-tubule and sarcoplasmic reticulum) | 5.3 nM | [12] |
Key Experimental Protocols
The investigation of Neomycin's effects on calcium channels involves a variety of sophisticated experimental techniques. Below are outlines of the core methodologies.
5.1 Electrophysiology (Patch-Clamp)
-
Objective: To directly measure the flow of ions through calcium channels in the cell membrane.
-
Methodology:
-
Cell Preparation: Isolate and culture cells expressing the calcium channels of interest (e.g., neurons, pituitary cells, or arterial myocytes).[3][4]
-
Recording Configuration: Establish a whole-cell patch-clamp configuration to control the membrane potential and record the resulting ion currents.
-
Solution Composition: Use extracellular and intracellular solutions designed to isolate calcium currents by blocking other ion channels (e.g., Na⁺ and K⁺ channels). Barium (Ba²⁺) is often used as the charge carrier instead of Ca²⁺ to avoid calcium-dependent inactivation of the channels.[4]
-
Voltage Protocol: Apply a series of voltage steps to activate the voltage-gated calcium channels and record the inward currents.
-
Drug Application: Perfuse the cells with varying concentrations of Neomycin and record the changes in the calcium channel currents.
-
Data Analysis: Analyze the current amplitudes to determine the concentration-response relationship and calculate the IC₅₀ value.[5]
-
5.2 Measurement of Neurotransmitter Release
-
Objective: To assess the effect of Neomycin on a physiological process that is dependent on calcium influx, such as neurotransmitter release.
-
Methodology:
-
Tissue Preparation: Prepare brain slices (e.g., striatum) and pre-incubate them with a radiolabeled neurotransmitter (e.g., [³H]dopamine).[10]
-
Stimulation: Induce neurotransmitter release by depolarizing the tissue with a high concentration of potassium (K⁺).[9][10]
-
Neomycin Treatment: Incubate the slices with different concentrations of Neomycin before and during K⁺ stimulation.
-
Sample Collection: Collect the superfusate at different time points.
-
Quantification: Measure the amount of radiolabeled neurotransmitter released using liquid scintillation counting.
-
Analysis: Compare the amount of neurotransmitter released in the presence and absence of Neomycin to determine its inhibitory effect.[10]
-
5.3 Intracellular Calcium Imaging
-
Objective: To visualize and quantify changes in intracellular calcium concentration in response to stimuli and Neomycin treatment.
-
Methodology:
-
Cell Loading: Load cultured cells with a fluorescent calcium indicator dye (e.g., Fura-2).[8]
-
Stimulation: Stimulate the cells to induce calcium influx or release from internal stores (e.g., with high K⁺ or a receptor agonist).
-
Neomycin Application: Apply Neomycin to the cells before or during stimulation.
-
Fluorescence Microscopy: Use a fluorescence microscope to capture images of the cells at different wavelengths corresponding to the calcium-bound and calcium-free forms of the indicator.
-
Data Analysis: Calculate the ratio of fluorescence intensities to determine the intracellular calcium concentration and its changes over time.
-
Signaling Pathways and Visualizations
Neomycin's inhibition of calcium channels and its interaction with other cellular components can have significant downstream effects on various signaling pathways.
6.1 Inhibition of Gq/11-PLC Signaling Pathway
Neomycin can interfere with the Gq/11-Phospholipase C (PLC) signaling pathway, which is a major pathway for intracellular calcium mobilization.
References
- 1. Neomycin - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]
- 3. Effects of neomycin on calcium channel currents in clonal GH3 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neomycin inhibits K+-induced force and Ca2+ channel current in rat arterial smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Calcium-sensing receptor: a high-affinity presynaptic target for aminoglycoside-induced weakness - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aminoglycoside antibiotics block voltage-dependent calcium channels in intact vertebrate nerve terminals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Actions of neomycin on electrical light responses, Ca2+ release, and intracellular Ca2+ changes in photoreceptors of the honeybee drone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neomycin mimics the effects of high extracellular calcium concentrations on parathyroid function in dispersed bovine parathyroid cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Actions of neomycin on neuronal L-, N-, and non-L/non-N-type voltage-sensitive calcium channel responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Therapeutically relevant concentrations of neomycin selectively inhibit P-type Ca2+ channels in rat striatum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Neomycin blocks dihydropyridine-insensitive Ca2+ influx in bovine adrenal chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Neomycin: a novel potent blocker of communication between T-tubule and sarcoplasmic reticulum - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Solubility of Neomycin Sulfate in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility characteristics of neomycin sulfate (B86663), a widely used aminoglycoside antibiotic. A thorough understanding of its solubility in various laboratory solvents is critical for the development of stable formulations, in vitro assay design, and effective drug delivery systems. This document outlines quantitative and qualitative solubility data, details common experimental protocols for solubility determination, and visualizes key biological and experimental pathways.
Physicochemical Properties of Neomycin Sulfate
Neomycin sulfate is a white to yellowish-white, odorless or nearly odorless, hygroscopic powder. It is a mixture of the sulfate salts of substances produced by the growth of Streptomyces fradiae. The main components are neomycin B and its stereoisomer neomycin C.[1] Its aqueous solutions are dextrorotatory.
Solubility Profile of Neomycin Sulfate
The solubility of neomycin sulfate is highly dependent on the polarity of the solvent. As a polar compound, it exhibits high solubility in aqueous solutions and limited solubility in most organic solvents.
Quantitative Solubility Data
The following table summarizes the quantitative solubility of neomycin sulfate in various laboratory solvents. It is important to note that values can vary slightly between different sources and experimental conditions (e.g., temperature, pH).
| Solvent | Solubility | Qualitative Description | Source(s) |
| Water | 50 mg/mL | Freely Soluble / Very Soluble | [2][3][4] |
| 460 mg/mL | [5] | ||
| 1 g/mL | [6] | ||
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | Soluble | [7][8] |
| Methanol | 0.23 mg/mL | Very Slightly Soluble | [3][9] |
| 0.225 mg/mL | [10] | ||
| Ethanol | 0.10 mg/mL | Very Slightly Soluble | [3][9] |
| 0.095 mg/mL | [10] | ||
| Isopropanol | 0.082 mg/mL | Very Slightly Soluble | [10] |
| Isoamyl Alcohol | 0.247 mg/mL | Sparingly Soluble | [10] |
| Benzene | 0.05 mg/mL | Practically Insoluble | [10] |
| Acetone | Insoluble / Practically Insoluble | Insoluble | [1][2][11][12][13][14] |
| Chloroform | Insoluble / Practically Insoluble | Insoluble | [2][11] |
| Ether | Insoluble / Practically Insoluble | Insoluble | [1][2][11] |
| Dimethyl Sulfoxide (DMSO) | Insoluble | Insoluble | [15] |
Qualitative Solubility Descriptions
Pharmacopoeial sources provide standardized qualitative descriptions of solubility, which are summarized below:
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental aspect of pharmaceutical characterization. The two primary methods employed are for determining equilibrium and kinetic solubility.
Equilibrium Solubility Determination (Shake-Flask Method)
The equilibrium solubility represents the saturation point of a compound in a solvent under stable conditions and is considered the gold standard for solubility measurement. The shake-flask method is the most common technique for this determination.
Objective: To determine the thermodynamic equilibrium solubility of neomycin sulfate in a given solvent.
Materials:
-
Neomycin Sulfate powder
-
Selected solvent (e.g., Water, PBS pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
Procedure:
-
Preparation: Add an excess amount of neomycin sulfate powder to a glass vial. The excess solid is crucial to ensure that saturation is reached.
-
Solvent Addition: Add a known volume of the desired solvent to the vial.
-
Equilibration: Tightly cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached. The agitation speed should be sufficient to keep the solid suspended.[18][19][20]
-
Phase Separation: After equilibration, allow the suspension to settle. To separate the undissolved solid from the saturated solution, centrifuge the vial at a high speed.
-
Sample Collection: Carefully withdraw an aliquot of the clear supernatant. For further clarification, the collected supernatant can be passed through a syringe filter.
-
Quantification: Dilute the saturated solution with the solvent to a concentration within the calibration range of the analytical method. Analyze the concentration of neomycin sulfate in the diluted solution using a validated HPLC method or another appropriate technique.
-
Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor.
Kinetic Solubility Determination
Kinetic solubility assays are high-throughput methods used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[3][17] This method measures the concentration at which a compound precipitates when diluted from a concentrated organic stock into an aqueous buffer.
Objective: To rapidly assess the apparent solubility of neomycin sulfate.
Materials:
-
Neomycin Sulfate dissolved in DMSO (e.g., 10 mg/mL stock solution)
-
Aqueous buffer (e.g., PBS pH 7.4)
-
96-well microtiter plates
-
Plate reader (nephelometer or UV-Vis spectrophotometer)
-
Liquid handling robotics (optional, for high-throughput)
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of neomycin sulfate in DMSO.
-
Serial Dilution: Add the DMSO stock solution to the wells of a 96-well plate. Then, add the aqueous buffer to achieve a range of final compound concentrations. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its effect on solubility.
-
Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than equilibrium methods (e.g., 1-2 hours).
-
Detection of Precipitation:
-
Nephelometry: Measure the light scattering in each well. An increase in light scattering indicates the formation of a precipitate.[3]
-
Direct UV Assay: After incubation, filter the solutions to remove any precipitate. Measure the UV absorbance of the filtrate to determine the concentration of the dissolved compound.[3]
-
-
Data Analysis: The kinetic solubility is determined as the concentration at which precipitation is first observed.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway: Inhibition of Bacterial Protein Synthesis
Neomycin's primary mechanism of antibacterial action is the inhibition of protein synthesis. It irreversibly binds to the 16S rRNA of the 30S ribosomal subunit in bacteria.[21] This binding interferes with the decoding site, causing misreading of the mRNA and the incorporation of incorrect amino acids into the growing polypeptide chain.[10][22] This leads to the production of nonfunctional or toxic proteins and ultimately results in bacterial cell death.
References
- 1. uspbpep.com [uspbpep.com]
- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 3. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Page loading... [wap.guidechem.com]
- 5. Neomycin Interferes with Phosphatidylinositol-4,5-Bisphosphate at the Yeast Plasma Membrane and Activates the Cell Wall… [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Measurements | USP-NF [uspnf.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. scribd.com [scribd.com]
- 10. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]
- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 12. biorelevant.com [biorelevant.com]
- 13. mdpi.com [mdpi.com]
- 14. Neomycin induces high-affinity agonist binding of G-protein-coupled receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of the phospholipase-C inhibitor, U73122, on signaling and secretion in pituitary gonadotrophs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Inhibition of phospholipase C with neomycin improves metabolic and neurologic outcome following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. enamine.net [enamine.net]
- 18. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 19. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 20. Influencing Factors of Equilibrium Solubility Measurement of Low-solubility Drugs [journal11.magtechjournal.com]
- 21. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 22. microbenotes.com [microbenotes.com]
Methodological & Application
Application Notes: Utilizing Neomycin Sulfate for Selection of Transformed Prokaryotic Cells
References
- 1. cdn.who.int [cdn.who.int]
- 2. What is the mechanism of Neomycin Sulfate? [synapse.patsnap.com]
- 3. youtube.com [youtube.com]
- 4. interchim.fr [interchim.fr]
- 5. A mutant neomycin phosphotransferase II gene reduces the resistance of transformants to antibiotic selection pressure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. invivogen.com [invivogen.com]
- 7. molecular biology - Neomycin resistance gene in E. coli stb3 cells - Biology Stack Exchange [biology.stackexchange.com]
- 8. researchgate.net [researchgate.net]
- 9. Minimal inhibitory concentration of neomycin - Bacteria Escherichia coli - BNID 100765 [bionumbers.hms.harvard.edu]
Protocol for Using Neomycin Resistance Gene (neo) in Stable Cell Line Generation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
The generation of stable cell lines, which have foreign DNA integrated into their genome, is a cornerstone for various applications in biomedical research and drug discovery.[1][2] This technique allows for the long-term and reproducible expression of a gene of interest, which is crucial for studying gene function, producing recombinant proteins, and developing cell-based assays.[3] One of the most widely used methods for selecting these genetically modified cells involves the neomycin resistance gene (neo).[4]
The neo gene encodes for an aminoglycoside 3'-phosphotransferase (APH) that inactivates the antibiotic G418 (also known as Geneticin®) through phosphorylation.[4][5][6] G418 is an aminoglycoside antibiotic that is toxic to both prokaryotic and eukaryotic cells by inhibiting protein synthesis via binding to the 80S ribosomal subunit.[6][7] Cells that have successfully integrated a plasmid containing the neo gene can express APH, rendering them resistant to G418 and allowing for their selective growth.[4][5]
This document provides a detailed protocol for establishing stable mammalian cell lines using the neomycin resistance gene for selection. It covers vector preparation, transfection, determination of optimal G418 concentration, selection and isolation of stable clones, and verification of the resulting cell lines.
Mechanism of Action and Selection Principle
The principle behind this selection strategy is straightforward. A plasmid vector is engineered to contain both the gene of interest and the neo gene.[8] Upon introduction into a host cell line, a small fraction of the cells will integrate this plasmid into their genomic DNA.[2] When the entire cell population is cultured in the presence of G418, only the cells that have successfully integrated and are expressing the neo gene will survive and proliferate.[4] The untransfected cells, lacking the resistance gene, will be eliminated.[1]
Experimental Protocols
Plasmid Vector Preparation
Successful generation of a stable cell line begins with a high-quality plasmid DNA vector.
Vector Components:
-
Gene of Interest (GOI): The cDNA of the protein to be expressed.
-
Promoter: A strong eukaryotic promoter (e.g., CMV, SV40) to drive the expression of the GOI.
-
Neomycin Resistance Gene (neo): Confers resistance to G418.[8]
-
Prokaryotic Origin of Replication and Selection Marker: For plasmid amplification in bacteria (e.g., pBR322 ori and ampicillin (B1664943) resistance).
Protocol:
-
Clone your gene of interest into a mammalian expression vector containing the neo gene.
-
Transform the plasmid into a suitable E. coli strain for amplification.
-
Purify the plasmid DNA using a high-quality plasmid purification kit (e.g., endotoxin-free). The quality of the DNA is critical for efficient transfection.[8]
-
Verify the integrity of the plasmid by restriction enzyme digestion and sequencing.
-
For potentially higher integration efficiency, linearize the plasmid with a restriction enzyme that cuts in a non-essential region of the plasmid, such as within the bacterial backbone.[9]
Determination of Optimal G418 Concentration (Kill Curve)
The susceptibility to G418 varies significantly among different cell lines.[3][10] Therefore, it is crucial to determine the minimum concentration of G418 that effectively kills the non-transfected host cells within a reasonable timeframe (typically 7-14 days).[11][12] This is achieved by performing a "kill curve" experiment.
Protocol:
-
Seed the parental (non-transfected) cells in a 24-well plate at a density that allows for several days of growth without reaching confluency.[12]
-
The following day, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000, 1200, 1400 µg/mL).[3][10][12] Include a "no antibiotic" control.[12]
-
Incubate the cells and replace the G418-containing medium every 2-3 days.[3][13]
-
Observe the cells daily and record the percentage of viable cells at regular intervals for up to 14 days.[3][11]
-
The optimal G418 concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within 7-10 days.[11][14]
Data Presentation: G418 Kill Curve
| G418 Concentration (µg/mL) | Day 3 (% Viability) | Day 7 (% Viability) | Day 10 (% Viability) | Day 14 (% Viability) |
| 0 | 100 | 100 | 100 | 100 |
| 100 | 80 | 50 | 20 | 5 |
| 200 | 60 | 20 | 5 | 0 |
| 400 | 30 | 5 | 0 | 0 |
| 600 | 10 | 0 | 0 | 0 |
| 800 | 5 | 0 | 0 | 0 |
| 1000 | <1 | 0 | 0 | 0 |
Note: The above data is an example. Actual results will vary depending on the cell line.
Transfection and Selection of Stable Transfectants
Various methods can be used to introduce the plasmid DNA into the cells, including lipofection-based reagents, electroporation, and viral transduction.[3][15]
Protocol:
-
Seed the host cells in a 6-well or 10 cm plate and grow to the recommended confluency for transfection (typically 70-90%).
-
Transfect the cells with the neo-containing plasmid using your method of choice. It is advisable to include a negative control (mock transfection) and a positive control (e.g., a plasmid expressing a fluorescent protein).[16]
-
Allow the cells to recover and express the resistance gene for 24-48 hours in their regular growth medium without G418.[3][10]
-
After the recovery period, split the cells at a low density (e.g., 1:5 or 1:10) into fresh medium containing the predetermined optimal concentration of G418.[13][17] It is important that the cells are actively dividing during selection.[17]
-
Replace the selective medium every 3-4 days to maintain the antibiotic pressure.[17]
-
Monitor the cells for the formation of resistant colonies (foci), which may take 1 to 3 weeks to appear.[1][17] During this time, most of the untransfected cells will die.[18]
Isolation and Expansion of Clonal Cell Lines
Once visible colonies have formed, they can be isolated and expanded to generate clonal cell lines, where every cell is derived from a single parental cell.
Protocol:
-
Identify well-isolated, healthy-looking colonies.
-
Method 1: Cloning Cylinders.
-
Place a cloning cylinder pre-coated with sterile vacuum grease around a single colony.
-
Add a small volume of trypsin-EDTA to the cylinder to detach the cells.
-
Aspirate the cell suspension and transfer it to a well of a 24-well plate containing selective medium.
-
-
Method 2: Pipette Tip.
-
Gently scrape a colony with a sterile pipette tip and transfer the cells into a well of a 24-well plate with selective medium.[18]
-
-
Expand the isolated clones in selective medium. Initially, a higher concentration of G418 may be used for selection, which can be reduced for routine maintenance (e.g., from 400 µg/mL to 200 µg/mL).[4][18]
-
Cryopreserve early passage stocks of each clone.[18]
Verification and Characterization of Stable Cell Lines
It is essential to verify the integration of the transgene and its expression in the selected clones.
Protocol:
-
Genomic DNA PCR: Confirm the presence of the transgene in the genomic DNA of the stable clones.
-
Reverse Transcription PCR (RT-PCR) or quantitative PCR (qPCR): Detect the mRNA expression of the gene of interest.
-
Western Blotting: Confirm the expression of the protein of interest at the correct molecular weight.[18]
-
Immunofluorescence or Flow Cytometry: Verify protein expression and localization within the cells.
-
Functional Assays: Perform relevant assays to confirm the functionality of the expressed protein.
-
Stability Study: Culture the stable cell line for an extended period (e.g., >20 passages) with and without selective pressure to ensure the stability of transgene expression.
Data Presentation: Characterization of Stable Clones
| Clone ID | Transgene Integration (gDNA PCR) | Transgene Expression (qPCR - Relative Fold Change) | Protein Expression (Western Blot - Relative Intensity) |
| Clone A | + | 150 | +++ |
| Clone B | + | 50 | + |
| Clone C | + | 200 | ++++ |
| Parental | - | 1 | - |
Workflow and Visualization
The overall workflow for generating a stable cell line using neomycin selection is summarized in the following diagram.
References
- 1. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 2. Stable Transfection | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 3. knowledge.lonza.com [knowledge.lonza.com]
- 4. G418 - Wikipedia [en.wikipedia.org]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. invivogen.com [invivogen.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 11. astralscientific.com.au [astralscientific.com.au]
- 12. takara.co.kr [takara.co.kr]
- 13. Star Republic: Guide for Biologists [sciencegateway.org]
- 14. G418 Kill curve protocol [protocols.io]
- 15. bosterbio.com [bosterbio.com]
- 16. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 17. abo.com.pl [abo.com.pl]
- 18. home.sandiego.edu [home.sandiego.edu]
Application of Neomycin,(S) to Prevent Bacterial Contamination in Mammalian Cell Culture
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin, an aminoglycoside antibiotic, is a widely utilized tool in mammalian cell culture for the prevention of bacterial contamination. It exhibits broad-spectrum activity against a range of Gram-negative and some Gram-positive bacteria. Its mechanism of action involves the inhibition of bacterial protein synthesis, leading to cell death. While effective, it is crucial to use neomycin at an optimal concentration that is sufficient to eliminate or prevent bacterial growth without inducing significant cytotoxicity in the mammalian cell line of interest. These application notes provide detailed protocols and data to guide researchers in the effective use of neomycin for maintaining aseptic cell cultures.
Mechanism of Action
Neomycin exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of susceptible bacteria.[1][2] This binding interferes with the initiation complex, causes misreading of the mRNA codon, and ultimately inhibits protein synthesis, which is essential for bacterial viability.[1] Mammalian cells are generally less susceptible to neomycin because their ribosomes have a different structure (80S) compared to bacterial ribosomes (70S). However, at high concentrations, neomycin can exhibit cytotoxicity in mammalian cells, potentially through off-target effects, including interactions with mitochondrial ribosomes which share similarities with prokaryotic ribosomes.
Data Presentation
The effective concentration of neomycin can vary depending on the target bacteria and the specific mammalian cell line being cultured. The following tables summarize key quantitative data for neomycin's antibacterial efficacy and its cytotoxic effects on various mammalian cell lines. It is important to note that these values should be used as a starting point, and the optimal concentration for a specific application should be determined empirically.
| Bacterium | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference(s) |
| Escherichia coli | 1 - <8 | [1][2] |
| Staphylococcus aureus | 0.5 | |
| Pseudomonas aeruginosa | 4 | |
| Proteus vulgaris | 0.25 | [1] |
| Enterobacter cloacae | >16 | [1] |
| Cell Line | Observation | Concentration (µg/mL) | Reference(s) |
| BHK-21 (Syrian golden hamster kidney) | Significant decrease in viability after 24h exposure. | 9000, 10000, 20000 | [1] |
| FEA (feline embryonic fibroblast) | Significant decrease in viability after 24h exposure. | 3000 | [1] |
| VERO (African green monkey kidney) | No significant decrease in viability at lower concentrations after 24h exposure. | up to 20000 | [1] |
| HeLa (Human cervical cancer) | 37% inhibition of cell number at the highest concentration tested. | 3000 | |
| HEK293 (Human embryonic kidney) | Suggested range for selection of neomycin-resistant cells. A kill curve is highly recommended. | 200 - 500 | [2] |
| CHO (Chinese hamster ovary) | Reported concentration for selection of neomycin-resistant cells. High resistance noted. | 400 - 2000 | [3] |
| Jurkat (Human T lymphocyte) | Concentration of G418 (a neomycin analogue) for selection of neomycin-resistant cells. | 1000 |
Experimental Protocols
Protocol 1: Preparation of Neomycin Stock Solution
This protocol describes the preparation of a 10 mg/mL neomycin stock solution.
Materials:
-
Neomycin sulfate (B86663) powder
-
Nuclease-free water or Phosphate-Buffered Saline (PBS), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringe filter (0.22 µm)
-
Sterile storage tubes (e.g., 1.5 mL microcentrifuge tubes)
Procedure:
-
Weigh out the desired amount of neomycin sulfate powder in a sterile conical tube. For a 10 mg/mL stock solution, weigh 100 mg of neomycin sulfate for a final volume of 10 mL.
-
Add the appropriate volume of sterile nuclease-free water or PBS to the conical tube.
-
Gently vortex or swirl the tube until the neomycin sulfate is completely dissolved.
-
Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles and reduces the risk of contamination.
-
Label the aliquots with the name of the solution, concentration, and date of preparation.
-
Store the aliquots at -20°C.
Protocol 2: Determining the Optimal Neomycin Concentration (Kill Curve)
To determine the lowest effective concentration of neomycin that prevents bacterial growth without being toxic to your mammalian cells, a "kill curve" or dose-response experiment is essential.
Materials:
-
Your mammalian cell line of interest
-
Complete cell culture medium
-
Neomycin stock solution (e.g., 10 mg/mL)
-
Multi-well culture plates (e.g., 24-well or 96-well)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at their normal seeding density. Allow the cells to adhere and resume proliferation (typically 12-24 hours).
-
Prepare Neomycin Dilutions: Prepare a series of dilutions of the neomycin stock solution in complete culture medium. A suggested range to test is 0, 10, 25, 50, 100, 200, 400, 800, and 1000 µg/mL.
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of neomycin. Include a "no neomycin" control.
-
Incubation and Observation: Incubate the plate under standard culture conditions (e.g., 37°C, 5% CO₂). Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and reduced proliferation.
-
Determine Cell Viability: After a set period (e.g., 48-72 hours, or up to 7 days for stable selection), determine the percentage of viable cells in each well using a viability assay (e.g., Trypan Blue exclusion, MTT assay).
-
Analysis: Plot the percentage of viable cells against the neomycin concentration. The optimal concentration for routine contamination prevention is the lowest concentration that effectively inhibits bacterial growth (if a contamination is present) while maintaining high cell viability (e.g., >90%).
Protocol 3: Routine Use of Neomycin for Bacterial Contamination Prevention
Once the optimal, non-toxic concentration is determined, neomycin can be added to the cell culture medium for routine use.
Materials:
-
Complete cell culture medium
-
Neomycin stock solution (e.g., 10 mg/mL)
Procedure:
-
Thaw an aliquot of the neomycin stock solution.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your culture medium. For example, to prepare 500 mL of medium with a final neomycin concentration of 50 µg/mL using a 10 mg/mL stock solution:
-
(50 µg/mL) * (500 mL) = 25000 µg = 25 mg of neomycin needed.
-
(25 mg) / (10 mg/mL) = 2.5 mL of stock solution.
-
-
Aseptically add the calculated volume of neomycin stock solution to the bottle of complete culture medium.
-
Mix the medium thoroughly by inverting the bottle several times.
-
The medium is now ready for use. Store the supplemented medium at 4°C.
Important Considerations
-
Cytotoxicity: Neomycin can be toxic to mammalian cells at high concentrations.[4] It is crucial to determine the optimal concentration for your specific cell line.
-
Stability: Neomycin solutions are stable for a limited time at 37°C in culture medium. It is recommended to use freshly prepared supplemented medium. Stock solutions are stable for longer periods when stored at -20°C.
-
Spectrum of Activity: Neomycin is primarily effective against Gram-negative bacteria. It has limited activity against some Gram-positive bacteria and is not effective against fungi (yeast and molds) or mycoplasma. For broader protection, a combination of antibiotics may be necessary.
-
Resistance: The routine use of antibiotics can lead to the development of resistant bacterial strains. It is good practice to periodically culture cells without antibiotics to unmask any low-level, resistant infections.
-
G418 vs. Neomycin: For the selection of cells that have been transfected with a neomycin resistance gene (neo), Geneticin® (G418 sulfate) is typically used. G418 is an aminoglycoside antibiotic that is more potent and generally more effective for selecting resistant eukaryotic cells than neomycin sulfate.
Troubleshooting
-
Persistent Contamination: If bacterial contamination persists despite the use of neomycin, consider the following:
-
The contaminating bacteria may be resistant to neomycin.
-
The contamination may be due to fungi or mycoplasma, which are not susceptible to neomycin.
-
Review and reinforce aseptic technique in all cell culture procedures.
-
-
Cell Toxicity: If you observe signs of cytotoxicity (e.g., reduced proliferation, cell death, morphological changes), the concentration of neomycin may be too high. Perform a kill curve experiment to determine a lower, non-toxic concentration.
Conclusion
Neomycin is a valuable tool for preventing bacterial contamination in mammalian cell culture when used appropriately. By carefully determining the optimal concentration for each specific cell line, researchers can maintain the integrity of their cultures and ensure the reliability of their experimental results. Always practice strict aseptic technique as the primary defense against contamination.
References
In vitro use of Neomycin,(S) for studying aminoglycoside ototoxicity in animal models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing Neomycin,(S) in vitro to model and study the mechanisms of aminoglycoside-induced ototoxicity in animal models. The following sections detail the underlying signaling pathways, quantitative data from key studies, and step-by-step experimental protocols.
Introduction to Neomycin-Induced Ototoxicity
Neomycin, a member of the aminoglycoside class of antibiotics, is well-known for its ototoxic side effects, which can lead to permanent hearing loss. This toxicity is primarily directed towards the sensory hair cells within the cochlea and vestibular system of the inner ear. In vitro models are invaluable tools for dissecting the molecular mechanisms of neomycin-induced hair cell death and for screening potential otoprotective compounds. These models, primarily utilizing organ of Corti explants and cochlear cell lines, allow for controlled exposure to neomycin and detailed analysis of the subsequent cellular and molecular events.
Key Signaling Pathways in Neomycin Ototoxicity
Neomycin-induced hair cell death is a complex process involving multiple interconnected signaling pathways, primarily culminating in apoptosis. A key initiating event is the generation of reactive oxygen species (ROS), which triggers downstream cascades.
One of the central pathways activated by ROS is the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Oxidative stress leads to the activation of apoptosis signal-regulating kinase 1 (ASK1), which in turn phosphorylates and activates JNK.[1] Activated JNK is upstream of mitochondrial-mediated apoptosis, promoting the release of cytochrome c.[1][2] Cytochrome c release subsequently activates caspase-9, which then activates the executioner caspase-3, leading to apoptotic cell death.[1][2]
In addition to the JNK pathway, neomycin-induced apoptosis also involves the activation of caspase-8.[2] Both initiator caspases, caspase-8 and caspase-9, converge on the activation of caspase-3.[2] The inhibition of general caspase activity has been shown to be sufficient to suppress aminoglycoside-induced hair cell death.[2][3]
Other signaling pathways implicated in modulating neomycin ototoxicity include the Hippo/YAP pathway, where YAP overexpression can reduce hair cell loss by inhibiting apoptosis and decreasing ROS accumulation.[4] The Wnt/β-catenin signaling pathway also plays a protective role; its activation can protect against neomycin-induced hair cell damage.[5] Furthermore, autophagy appears to be a protective mechanism against neomycin-induced ototoxicity.[6][7]
Signaling Pathway of Neomycin-Induced Hair Cell Apoptosis
Caption: Neomycin-induced apoptotic signaling cascade in auditory hair cells.
Quantitative Data on Neomycin Ototoxicity In Vitro
The following tables summarize quantitative data from various studies on the in vitro effects of neomycin. These data are useful for designing experiments and comparing results.
Table 1: Neomycin Concentrations and Resulting Hair Cell Loss
| Animal Model | Preparation | Neomycin Concentration | Exposure Time | Resulting Hair Cell Loss/Effect | Reference(s) |
| Mouse (P3) | Organ of Corti Explant | 1 mM | 3 hours | ~50% hair cell loss | [8] |
| Mouse (Adult) | Utricle Culture | 1 mM | 24 hours | Significant lesion, sufficient for caspase activity examination | [2] |
| Mouse | Cochlear Explant | 250 µM | 24 hours | ≥50% toxicity | [9] |
| Mouse | Cochlear Explant | 228 µM (OHC) | 24 hours | 50% cell death constant (HC50) for Outer Hair Cells | [9] |
| Mouse | Cochlear Explant | 232 µM (IHC) | 24 hours | 50% cell death constant (HC50) for Inner Hair Cells | [9] |
| Rat (P3) | Cochlear Explant | 1 mM (10-3 M) | - | Used for testing otoprotective agents | [10] |
| Zebrafish | Lateral Line Hair Cells | 200 µM | - | ~80% hair cell death | [11] |
Table 2: Efficacy of Otoprotective Agents Against Neomycin-Induced Damage
| Otoprotective Agent | Concentration | Animal Model | Neomycin Concentration | Protective Effect | Reference(s) |
| CEP-11004 (JNK inhibitor) | - | Mouse Utricle | Moderate doses | Inhibited hair cell death | [1] |
| BAF (pan-caspase inhibitor) | 50 µM | Mouse Utricle | 1 mM | ~40% more hair cells present | [3] |
| zVAD (pan-caspase inhibitor) | 25 µM | Mouse Utricle | 1 mM | Protective effect comparable to BAF | [3] |
| Poly-l-aspartate | 10 µM (10-5 M) | Rat Cochlea | 1 mM | Protected auditory hair cells | [10] |
| Poly-l-glutamate | 10 µM (10-5 M) | Rat Cochlea | 1 mM | Protected auditory hair cells | [10] |
| Pitavastatin (PTV) | - | Mouse Cochlear Explant & HEI-OC1 cells | - | Remarkably reduced hair cell loss and promoted cell survival | [12] |
| D-JNKI-1 (JNK inhibitor) | - | HEI-OC1 cells | - | Decreased ROS generation and apoptosis | [13] |
Experimental Protocols
Experimental Workflow for In Vitro Ototoxicity Assay
Caption: A typical workflow for assessing neomycin-induced ototoxicity in vitro.
Protocol 1: Culture of Neonatal Murine Organ of Corti Explants
This protocol is adapted from methodologies described for isolating and culturing whole neonatal cochlear explants.[8][14][15]
Materials:
-
Postnatal day 3-5 (P3-P5) mouse or rat pups
-
Sterile Dulbecco's Phosphate-Buffered Saline (DPBS), ice-cold
-
Dissection microscope
-
Fine dissection tools (forceps, micro-scissors)
-
Culture medium: Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and N1 supplement.
-
Collagen-coated coverslips or culture plates
-
Cell culture incubator (37°C, 5% CO2)
Procedure:
-
Animal Euthanasia and Dissection: Euthanize P3-P5 pups in accordance with approved animal care and use guidelines. Decapitate and transfer the head to a sterile petri dish containing ice-cold DPBS.
-
Cochlea Extraction: Under a dissection microscope, remove the skin and surrounding tissue to expose the temporal bones. Carefully extract the cochleae and place them in a new dish with fresh, ice-cold DPBS.
-
Organ of Corti Isolation: Carefully open the bony capsule of the cochlea. Gently separate the organ of Corti from the modiolus.[16] The entire cochlear duct can be cultured, providing access to all three turns of the organ of Corti.[14]
-
Plating Explants: Transfer the isolated organ of Corti explants onto collagen-coated coverslips in a culture well containing pre-warmed culture medium. Orient the explant so that the hair cells are facing upwards.
-
Adherence: Carefully remove the medium to allow the basilar membrane to make firm contact with the collagen-coated surface. Then, slowly add back fresh culture medium.[16]
-
Stabilization: Incubate the explants for at least 18-24 hours at 37°C in a 5% CO2 incubator to allow them to stabilize before beginning experimental treatments.[8]
Protocol 2: Induction and Assessment of Neomycin Ototoxicity
Materials:
-
Cultured organ of Corti explants (from Protocol 1)
-
Neomycin sulfate (B86663) solution (sterile, stock solution in water or culture medium)
-
Test compounds (e.g., potential otoprotective agents), if applicable
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Fluorescently-conjugated Phalloidin (e.g., Alexa Fluor 488 Phalloidin) for F-actin staining of stereocilia
-
DAPI or Hoechst stain for nuclear visualization
-
Mounting medium
-
Fluorescence or confocal microscope
Procedure:
-
Treatment: After the stabilization period, replace the culture medium with fresh medium containing the desired concentration of neomycin (e.g., 250 µM to 1 mM). For otoprotection studies, co-incubate with the test compound. Include appropriate vehicle controls.
-
Incubation: Incubate the explants with neomycin for the desired duration (e.g., 3 to 48 hours). A 24-hour exposure is common for assessing hair cell death.
-
Wash and Post-Incubation (Optional): After the neomycin exposure, the explants can be washed with fresh medium and incubated for an additional period (e.g., 18-24 hours) to allow for the progression of cell death.[8]
-
Fixation: Following treatment, gently wash the explants with PBS and then fix with 4% PFA for 20-30 minutes at room temperature.
-
Permeabilization: Wash the fixed explants with PBS and then permeabilize with a buffer containing 0.25% Triton X-100 for 10-15 minutes.
-
Staining:
-
Wash again with PBS.
-
Incubate with fluorescently-conjugated phalloidin (to label the stereocilia bundles of hair cells) for 30-60 minutes.
-
Wash with PBS.
-
Counterstain with a nuclear dye like DAPI or Hoechst to visualize cell nuclei. This can help identify pyknotic nuclei characteristic of apoptosis.
-
-
Mounting and Imaging: Wash the stained explants and mount them on a microscope slide with an appropriate mounting medium. Image the explants using a fluorescence or confocal microscope.
-
Quantification:
-
Acquire images from defined regions along the cochlear spiral (apical, middle, basal turns).
-
Count the number of surviving inner and outer hair cells, identified by their intact phalloidin-stained stereocilia bundles and normal nuclear morphology.
-
Hair cell survival is often expressed as a percentage of the number of hair cells in the control (vehicle-treated) explants.
-
Conclusion
The in vitro use of neomycin in organ of Corti explants and cochlear cell lines provides a robust and adaptable system for studying the fundamental mechanisms of aminoglycoside ototoxicity. The detailed protocols and quantitative data presented here serve as a valuable resource for researchers aiming to investigate the pathways of hair cell death and to discover and validate novel otoprotective therapies.
References
- 1. JNK signaling in neomycin-induced vestibular hair cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Activation in Hair Cells of the Mouse Utricle Exposed to Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of Caspases Prevents Ototoxic and Ongoing Hair Cell Death | Journal of Neuroscience [jneurosci.org]
- 4. Hippo/YAP signaling pathway protects against neomycin-induced hair cell damage in the mouse cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Wnt activation protects against neomycin-induced hair cell damage in the mouse cochlea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Autophagy protects auditory hair cells against neomycin-induced damage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanism and Prevention of Ototoxicity Induced by Aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Purinergic Signaling and Aminoglycoside Ototoxicity: The Opposing Roles of P1 (Adenosine) and P2 (ATP) Receptors on Cochlear Hair Cell Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Protecting Mammalian Hair Cells from Aminoglycoside-Toxicity: Assessing Phenoxybenzamine’s Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Ototoxicity of aminoglycosides and platin derivatives. A semi-automatic assay for sensory hair cell damage in explanted rat organ of corti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ORC-13661 protects sensory hair cells from aminoglycoside and cisplatin ototoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | Pitavastatin protects against neomycin-induced ototoxicity through inhibition of endoplasmic reticulum stress [frontiersin.org]
- 13. The Ameliorative Effect of JNK Inhibitor D-JNKI-1 on Neomycin-Induced Apoptosis in HEI-OC1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Whole Neonatal Cochlear Explants as an In vitro Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. otologicpharma.com [otologicpharma.com]
- 16. Primary Culture and Plasmid Electroporation of the Murine Organ of Corti - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Neomycin as a Tool for Studying Platelet-Derived Growth Factor (PDGF) Response in Fibroblasts
Audience: Researchers, scientists, and drug development professionals.
Abstract
Platelet-Derived Growth Factor (PDGF) is a potent mitogen and chemoattractant for fibroblasts, playing a crucial role in wound healing, tissue repair, and pathological conditions like fibrosis.[1][2] Understanding the intricate signaling pathways activated by PDGF is essential for developing therapeutic strategies. This document details the application of Neomycin, an aminoglycoside antibiotic, as a pharmacological tool to investigate PDGF signaling in fibroblasts. Neomycin primarily functions by inhibiting phosphoinositide-specific phospholipase C (PLC), a key enzyme in the PDGF receptor signaling cascade.[3][4][5] Furthermore, it exhibits specific antagonistic effects on the PDGF alpha-receptor, providing a method to dissect the distinct roles of PDGF receptor isoforms.[6] This note provides an overview of its mechanism, quantitative data on its effects, and detailed protocols for its use in studying PDGF-mediated cellular responses.
Principle of Action
PDGF initiates its cellular effects by binding to and inducing the dimerization of its receptor tyrosine kinases, PDGFR-α and PDGFR-β.[7] This leads to autophosphorylation of the receptors and the recruitment of various downstream signaling molecules, including Phospholipase C-gamma (PLC-γ).[8] Activated PLC-γ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[9] IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), both of which are critical for mitogenic signaling.[8]
Neomycin acts as a valuable tool by intervening in this pathway in two distinct ways:
-
Inhibition of PLC Activity: As a polycationic compound, Neomycin binds to the negatively charged phospholipid substrate PIP2, sequestering it and thereby inhibiting its hydrolysis by PLC.[3][9][10] This effectively blocks the formation of IP3 and subsequent downstream signaling events.
-
PDGF Alpha-Receptor Antagonism: Neomycin specifically interferes with the interaction between PDGF isoforms and the PDGF alpha-receptor.[6] It has been shown to inhibit the binding of the PDGF-BB isoform to the alpha-receptor and block its subsequent autophosphorylation, with minimal effect on the PDGF beta-receptor.[6]
This dual mechanism allows researchers to isolate and study specific branches of the PDGF signaling network, particularly to differentiate between PLC-dependent and -independent pathways and to discriminate between signals originating from different PDGF receptor subtypes.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the use of Neomycin in fibroblast-based PDGF studies.
Table 1: Effective Concentrations of Neomycin and PDGF in Fibroblast Studies
| Compound | Cell Type | Concentration | Observed Effect | Reference |
| Neomycin | C3H/10T1/2 Fibroblasts | 5 mM | Inhibition of PDGF-induced IP3 formation and DNA synthesis | [3] |
| Neomycin | Human Fibroblasts | 3.5 mM | Inhibition of PDGF-induced DNA synthesis | [11] |
| Neomycin | Porcine Aortic Endothelial Cells (expressing PDGFR-α) | 5 mM | Inhibition of 125I-PDGF-BB binding | [6] |
| PDGF-BB | Human Fibroblasts | 10 ng/mL | Induction of DNA synthesis and actin reorganization | [11][12] |
| PDGF-BB | Normal Human Dermal Fibroblasts | 40 ng/mL | Induction of profibrotic factors | [13] |
Table 2: Inhibitory Effects of Neomycin on PDGF-Mediated Responses
| Parameter | Cell System | Neomycin Concentration | % Inhibition / Effect | Reference |
| PDGF-BB binding to PDGFR-α | Porcine Aortic Endothelial Cells | 5 mM | 87% decrease in binding sites | [6] |
| PDGF-induced DNA Synthesis | Human Fibroblasts | 3.5 mM | Reduced to control levels | [11] |
| PDGF-induced IP3 Formation | C3H/10T1/2 Fibroblasts | 5 mM | Complete inhibition | [3] |
| PLC Activity (general) | C. roseus transformed roots | 100 µM (IC50) | 50% inhibition | [14] |
Visualized Pathways and Workflows
PDGF Signaling and Neomycin's Point of Intervention
Caption: PDGF signaling cascade and the inhibitory sites of Neomycin.
Logical Flow for Dissecting PDGF Responses
Caption: Using Neomycin to differentiate PLC-dependent vs. -independent events.
General Experimental Workflow
Caption: Standard experimental workflow for studying PDGF response inhibition.
Experimental Protocols
Protocol 1: PDGF-Induced Fibroblast Proliferation Assay (Colorimetric)
This protocol measures DNA synthesis as an indicator of cell proliferation and its inhibition by Neomycin.
Materials:
-
Human or mouse fibroblasts (e.g., NIH/3T3, primary dermal fibroblasts)
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
Serum-free medium (e.g., DMEM)
-
96-well tissue culture plates
-
Recombinant PDGF-BB (10-40 ng/mL final concentration)
-
Neomycin sulfate (B86663) (3-5 mM final concentration)
-
Sterile PBS
-
Cell Proliferation Assay Kit (e.g., Cell Counting Kit-8, WST-1, or MTS-based)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed fibroblasts in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete growth medium.[13] Incubate overnight to allow for cell attachment.
-
Serum Starvation: Gently aspirate the growth medium and wash each well once with sterile PBS. Add 100 µL of serum-free medium to each well and incubate for 24-48 hours to synchronize the cells in the G0/G1 phase.
-
Neomycin Pre-treatment: Prepare a working solution of Neomycin in serum-free medium. Aspirate the medium and add 90 µL of medium containing Neomycin (e.g., 3.5-5 mM) or vehicle (serum-free medium alone for control and PDGF-only wells). Incubate for 30-60 minutes.
-
PDGF Stimulation: Prepare a 10X working solution of PDGF-BB. Add 10 µL of the PDGF-BB solution to the appropriate wells to achieve a final concentration of 10-40 ng/mL. Add 10 µL of vehicle to the control wells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C in a CO₂ incubator.[11]
-
Quantification: Two hours before the end of the incubation period, add 10 µL of the cell proliferation reagent (e.g., CCK-8) to each well.[13]
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for CCK-8) using a microplate reader.[13]
-
Analysis: Subtract the background absorbance (medium only) from all readings. Normalize the results to the vehicle-treated control group to determine the percentage of proliferation and inhibition.
Protocol 2: Measurement of PDGF-Induced Inositol Phosphate (B84403) (IP3) Formation
This protocol provides a method to directly measure the product of PLC activity.
Materials:
-
Fibroblasts grown in 6-well plates
-
Inositol-free medium
-
--INVALID-LINK--
-
PDGF-BB and Neomycin sulfate
-
Ice-cold 10% (w/v) Trichloroacetic acid (TCA)
-
Diethyl ether
-
Dowex AG1-X8 anion-exchange resin
-
Scintillation cocktail and counter
Methodology:
-
Cell Labeling: Culture fibroblasts to near-confluence in 6-well plates. Replace the medium with inositol-free medium containing 1-2 µCi/mL of myo-[³H]inositol and incubate for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-treatment and Stimulation: Wash the cells with a suitable buffer (e.g., HEPES-buffered saline). Pre-incubate with Neomycin (5 mM) or vehicle for 30-60 minutes. Stimulate with PDGF-BB for a short duration (typically 1-5 minutes, as the IP3 response is rapid).[3]
-
Extraction: Stop the reaction by aspirating the medium and adding 1 mL of ice-cold 10% TCA. Scrape the cells and collect the precipitate.
-
Phase Separation: Centrifuge the samples. Wash the aqueous supernatant four times with water-saturated diethyl ether to remove the TCA.
-
Chromatography: Neutralize the aqueous phase and apply it to a Dowex AG1-X8 anion-exchange column. Elute the different inositol phosphates with a stepwise gradient of ammonium (B1175870) formate/formic acid.
-
Quantification: Collect the fraction corresponding to IP3. Add scintillation cocktail and measure the radioactivity using a scintillation counter.[15]
-
Analysis: Compare the [³H] counts in the IP3 fractions between different treatment groups to determine the effect of Neomycin on PDGF-induced PLC activity.
Conclusion
Neomycin is a multifaceted and cost-effective tool for probing the PDGF signaling pathway in fibroblasts. Its ability to inhibit PLC-mediated PIP2 hydrolysis allows for the clear separation of phosphoinositide-dependent cellular events, such as mitogenesis, from independent events like actin reorganization.[11][12] Furthermore, its specific antagonism of the PDGF alpha-receptor enables researchers to dissect the unique contributions of different receptor subtypes to the overall cellular response.[6] By using the protocols and data presented in this note, researchers can effectively employ Neomycin to gain deeper insights into the complex mechanisms governing fibroblast biology in both physiological and pathological contexts.
References
- 1. Temporal control of PDGFRα regulates the fibroblast-to-myofibroblast transition in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of PDGF/PDGFR signaling in various organs [kjpp.net]
- 3. Neomycin inhibits PDGF-induced IP3 formation and DNA synthesis but not PDGF-stimulated uptake of inorganic phosphate in C3H/10T1/2 fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. Inhibition of phospholipase C with neomycin improves metabolic and neurologic outcome following traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Neomycin is a platelet-derived growth factor (PDGF) antagonist that allows discrimination of PDGF alpha- and beta-receptor signals in cells expressing both receptor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Roles of PDGF/PDGFR signaling in various organs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of platelet-derived growth factors in physiology and medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The effect of neomycin on PDGF-induced mitogenic response and actin organization in cultured human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. PDGF and neomycin induce similar changes in the actin cytoskeleton in human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. PDGF Promotes Dermal Fibroblast Activation via a Novel Mechanism Mediated by Signaling Through MCHR1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of different inhibitors on phospholipase C activity in Catharanthus roseus transformed roots - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of PDGF on inositol phosphates, Ca2+, and contraction of mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Employing Neomycin for Research into Myotonic Dystrophy Type 1 (DM1) RNA Pathology
Introduction
Myotonic Dystrophy Type 1 (DM1), the most prevalent form of adult-onset muscular dystrophy, is a multisystemic genetic disorder.[1][2] The underlying mutation is an expansion of a CTG trinucleotide repeat in the 3' untranslated region (UTR) of the Dystrophia Myotonica Protein Kinase (DMPK) gene.[2][3] When transcribed, these expanded repeats form toxic CUG repeat RNA (CUGexp) which folds into stable hairpin structures.[3][4] These toxic RNA molecules accumulate in the cell nucleus, forming distinct aggregates known as ribonuclear foci.[2][5]
The primary pathogenic mechanism of DM1 is an RNA gain-of-function, where the CUGexp RNA sequesters essential RNA-binding proteins, most notably the Muscleblind-like (MBNL1) splicing regulator.[6][7][8] The sequestration of MBNL1 depletes its availability in the nucleoplasm, leading to widespread misregulation of alternative splicing of numerous pre-mRNAs.[7][9] This disruption of normal splicing results in the re-expression of fetal protein isoforms in adult tissues, causing the diverse clinical manifestations of DM1, including myotonia, muscle wasting, cardiac defects, and cataracts.[2][9][10]
Therapeutic Rationale for Small Molecules
A promising therapeutic strategy for DM1 involves the use of small molecules designed to target the toxic CUGexp RNA.[11][12] The goal is to identify compounds that can bind to the CUG repeats, disrupt the hairpin structure, and prevent or reverse the sequestration of MBNL1.[13] By liberating MBNL1, these molecules aim to restore its normal function in regulating alternative splicing and thereby ameliorate the downstream pathology.
Neomycin as a Research Tool
Neomycin, an aminoglycoside antibiotic, has been identified as a small molecule capable of binding to structured RNA.[6][14] Research has shown that Neomycin can interact with CUG repeat RNA and inhibit the formation of the MBNL1-CUGexp complex in vitro.[6] This property makes Neomycin a valuable tool for researchers studying the molecular mechanisms of DM1 and for validating assays designed to screen for more potent and specific therapeutic candidates. Its ability to interfere with the core pathogenic protein-RNA interaction allows for the investigation of downstream cellular events, such as the dissolution of nuclear foci and the rescue of splicing defects.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data obtained from the described experimental protocols. Specific values for Neomycin should be determined empirically.
Table 1: Inhibition of MBNL1-CUGexp RNA Interaction by Small Molecules
| Compound | Target RNA | Assay Type | Kd (MBNL1-RNA) | IC50 (µM) | Ki (µM) | Reference |
| Neomycin | (CUG)n | EMSA / ACE | TBD | TBD | TBD | - |
| Ligand '1' | (CUG)12 | EMSA | 165 ± 9 nM | 46 ± 7 | 7 ± 1 | [15] |
| Ligand '3' | (CCUG)6 | EMSA | 30 ± 4 nM | - | ~2.0 | [16] |
| Pentamidine | (CUG)109 | Filter Binding | - | - | 3.6 ± 0.4 | [13] |
TBD: To Be Determined experimentally.
Table 2: Rescue of DM1-Associated Splicing Defects in Cell Models
| Splicing Event | Cell Model | Treatment Compound | Concentration | Percent Splicing Inclusion (PSI) Change | Percent Rescue |
| MBNL1 exon 5 | DM1 Patient Myotubes | Neomycin | TBD | TBD | TBD |
| MBNL1 exon 5 | DM1 Patient Myotubes | Furamidine | 0.5 µM | - | 24 ± 4% |
| MBNL1 exon 5 | DM1 Patient Myotubes | Erythromycin | 25 µM | - | 26 ± 2% |
| MBNL1 exon 5 | DM1 Patient Myotubes | Furamidine + Erythromycin | 0.5 µM + 25 µM | - | 54 ± 4% |
| ATP2A1 exon 22 | HSALR C2C12 cells | Neomycin | TBD | TBD | TBD |
| ATP2A1 exon 22 | HSALR C2C12 cells | DDAP | 40 µM | Reversal Observed | - |
TBD: To Be Determined experimentally. Percent Rescue is calculated as the shift in exon inclusion towards wild-type levels relative to the total disease-associated shift.[17]
Pathological Mechanism and Therapeutic Intervention
Caption: DM1 pathology and the mechanism of Neomycin intervention.
Experimental Protocols
Protocol 1: Electrophoretic Mobility Shift Assay (EMSA) for MBNL1-CUGexp Inhibition
This protocol is for assessing the ability of Neomycin to inhibit the binding of MBNL1 protein to a CUG repeat RNA probe.
1. Materials and Reagents:
-
Recombinant MBNL1 protein (N-terminal fragment MBNL1N is often used).[15]
-
Fluorescently-labeled RNA oligonucleotide probe (e.g., 5'-[IRDye700]- (CUG)12-3').
-
Unlabeled competitor tRNA.
-
Neomycin sulfate (B86663) solution (stock prepared in nuclease-free water).
-
EMSA Binding Buffer (10X): 200 mM Tris-HCl (pH 7.5), 50 mM MgCl₂, 1.75 M NaCl, 12.5 mM BME, 125% glycerol.[15]
-
Loading Buffer (6X): 0.25% Bromophenol Blue, 0.25% Xylene Cyanol, 30% Glycerol in water.
-
Native Polyacrylamide Gel (e.g., 6-8%) in TBE buffer.
-
TBE Buffer (1X): 89 mM Tris base, 89 mM Boric acid, 2 mM EDTA.
2. Procedure:
-
RNA Probe Preparation: Dilute the fluorescently-labeled (CUG)12 probe in nuclease-free buffer to a working concentration (e.g., 10 nM). Heat at 95°C for 3 min and immediately place on ice for 10 min to promote hairpin formation.[15]
-
Binding Reaction Setup: In separate microcentrifuge tubes, prepare the following reactions on ice (20 µL final volume):
-
Probe Only: 2 µL 10X Binding Buffer, 1 µL probe, 17 µL nuclease-free water.
-
Protein-RNA Complex: 2 µL 10X Binding Buffer, 1 µL probe, X µL MBNL1 protein (concentration to achieve ~50-70% shift), competitor tRNA (e.g., 0.9 µM), fill to 20 µL with water.[15]
-
Inhibition Reactions: 2 µL 10X Binding Buffer, 1 µL probe, X µL MBNL1, competitor tRNA, and serial dilutions of Neomycin. Fill to 20 µL with water.
-
-
Incubation: Incubate all reaction tubes at room temperature for 30 minutes.
-
Gel Electrophoresis:
-
Pre-run the native polyacrylamide gel in 1X TBE buffer at 100V for 30-60 minutes at 4°C.
-
Add 4 µL of 6X Loading Buffer to each reaction.
-
Load the samples into the wells.
-
Run the gel at 100-150V at 4°C until the dye front is ~75% down the gel.
-
-
Imaging and Analysis:
-
Image the gel directly using an infrared imaging system (e.g., LI-COR Odyssey).
-
Quantify the band intensities for the free probe and the shifted protein-RNA complex.
-
Calculate the percentage of inhibition for each Neomycin concentration and determine the IC50 value.
-
Protocol 2: Cell-Based Assay for Reduction of CUGexp Ribonuclear Foci
This protocol uses Fluorescence In Situ Hybridization (FISH) to visualize and quantify the effect of Neomycin on CUGexp foci in DM1 patient-derived cells.[14]
1. Materials and Reagents:
-
DM1 patient-derived fibroblasts or myoblasts.
-
Control (non-DM1) human fibroblasts.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Neomycin sulfate solution.
-
Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.
-
Permeabilization Solution: 0.5% Triton X-100 in PBS.
-
Hybridization Buffer: 50% formamide, 2x SSC, 10% dextran (B179266) sulfate.
-
Fluorescently-labeled probe: e.g., Cy3-(CAG)10 PNA probe.
-
Wash Buffer: 2x SSC, 50% formamide.
-
Nuclear Stain: DAPI or Hoechst 33342.
-
Mounting Medium.
2. Procedure:
-
Cell Culture and Treatment:
-
Plate DM1 and control cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of Neomycin (and a vehicle control, e.g., water) for 24-48 hours.
-
-
Fixation and Permeabilization:
-
Wash cells twice with PBS.
-
Fix with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize with 0.5% Triton X-100 for 10 minutes at room temperature.
-
Wash three times with PBS.
-
-
Hybridization (FISH):
-
Pre-hybridize cells with Hybridization Buffer for 1 hour at 37°C.
-
Add the Cy3-(CAG)10 probe (e.g., 2-5 ng/µL) in fresh Hybridization Buffer and incubate overnight at 37°C in a humidified chamber.
-
-
Washing and Staining:
-
Wash the coverslips three times with Wash Buffer for 30 minutes each at 37°C.
-
Wash once with PBS.
-
Stain with DAPI (1 µg/mL) for 5 minutes to visualize nuclei.
-
Wash twice with PBS.
-
-
Imaging and Quantification:
-
Mount the coverslips onto glass slides.
-
Image using a fluorescence microscope.
-
Capture images of multiple fields for each condition.
-
Quantify the number and intensity of foci per nucleus using image analysis software (e.g., ImageJ/FIJI). Calculate the percentage of foci-positive nuclei and the average number of foci per nucleus.
-
Protocol 3: RT-PCR Analysis of Alternative Splicing Rescue
This protocol assesses whether Neomycin can restore the normal splicing pattern of MBNL1-dependent exons in a DM1 cell model.
1. Materials and Reagents:
-
DM1 patient-derived myoblasts and control myoblasts.
-
Neomycin sulfate solution.
-
RNA extraction kit (e.g., TRIzol or column-based kit).
-
Reverse transcription kit (for cDNA synthesis).
-
PCR primers flanking a known mis-spliced exon (e.g., ATP2A1 exon 22 or MBNL1 exon 5).[6][17]
-
Taq DNA polymerase and dNTPs.
-
Agarose (B213101) gel and DNA stain (e.g., Ethidium Bromide or SYBR Safe).
2. Procedure:
-
Cell Treatment and RNA Extraction:
-
Culture DM1 and control myoblasts to ~80% confluency.
-
Treat DM1 cells with a range of Neomycin concentrations (and a vehicle control) for 48 hours.
-
Harvest cells and extract total RNA according to the kit manufacturer's protocol.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
-
PCR Amplification:
-
Set up PCR reactions using primers that flank the alternative exon of interest. This will generate different sized products for the included and excluded isoforms.
-
A typical PCR cycle: 95°C for 3 min, followed by 25-30 cycles of (95°C for 30s, 55-60°C for 30s, 72°C for 30s), and a final extension at 72°C for 5 min. (Note: Cycle number should be in the linear amplification range).
-
-
Gel Electrophoresis and Analysis:
-
Run the PCR products on a 2-3% agarose gel to separate the splicing isoforms.
-
Stain the gel and visualize the DNA bands under UV light.
-
Quantify the intensity of the bands corresponding to the exon inclusion and exclusion isoforms.
-
Calculate the Percent Splicing Inclusion (PSI) value for each condition: PSI = [Inclusion Isoform Intensity] / ([Inclusion Isoform Intensity] + [Exclusion Isoform Intensity]) * 100.
-
Determine the percent rescue by comparing the PSI shift in treated cells to the difference between untreated DM1 and control cells.[17]
-
Experimental Research Workflow
Caption: A typical workflow for evaluating Neomycin in DM1 research.
References
- 1. Splicing Analysis of a Myotonic Dystrophy Type 1 Mouse Model Treated with Small Molecules [scholarsbank.uoregon.edu]
- 2. Affinity capillary electrophoresis for identification of active drug candidates in myotonic dystrophy type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Best practice guidelines and recommendations on the molecular diagnosis of myotonic dystrophy types 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternative splicing dysregulation across tissue and therapeutic approaches in a mouse model of myotonic dystrophy type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. MBNL binds similar RNA structures in the CUG repeats of myotonic dystrophy and its pre-mRNA substrate cardiac troponin T - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Single-molecule study of the CUG repeat-MBNL1 interaction and its inhibition by small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Alternative splicing misregulation secondary to skeletal muscle regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aberrant alternative splicing and extracellular matrix gene expression in mouse models of myotonic dystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. Dynamic Combinatorial Selection of Molecules Capable of Inhibiting the (CUG) Repeat RNA – MBNL1 Interaction in vitro: Discovery of Lead Compounds Targeting Myotonic Dystrophy (DM1) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. High-content screening identifies small molecules that remove nuclear foci, affect MBNL distribution and CELF1 protein levels via a PKC-independent pathway in myotonic dystrophy cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. Selective inhibition of MBNL1–CCUG interaction by small molecules toward potential therapeutic agents for myotonic dystrophy type 2 (DM2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Combination Treatment of Erythromycin and Furamidine Provides Additive and Synergistic Rescue of Mis-splicing in Myotonic Dystrophy Type 1 Models - PMC [pmc.ncbi.nlm.nih.gov]
- 17. High-content screening identifies small molecules that remove nuclear foci, affect MBNL distribution and CELF1 protein levels via a PKC-independent pathway in myotonic dystrophy cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Neomycin (G418) Selection in Drosophila Genetics with FLP/FRT Recombination
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to using neomycin, and its analog G418 sulfate (B86663), as a powerful selection agent in Drosophila melanogaster genetics, particularly for experiments involving the FLP/FRT system for generating mosaic clones and selecting for transgenic insertions.
Introduction to Neomycin/G418 Selection
Neomycin and its more commonly used analog, G418 sulfate, are aminoglycoside antibiotics that are toxic to Drosophila larvae at appropriate concentrations.[1] This toxicity is exploited as a genetic selection tool by introducing a neomycin resistance gene (neor), which encodes the enzyme neomycin phosphotransferase II. This enzyme detoxifies G418 by phosphorylation, allowing cells and organisms expressing the gene to survive in its presence.[2][3]
In the context of Drosophila genetics, the neor gene is often incorporated into transgenic constructs, including those containing FLP Recognition Target (FRT) sites used for inducing mitotic recombination.[4][5] Many commonly used FRT-bearing stocks from resources like the Bloomington Drosophila Stock Center (BDSC) carry a neor gene, often under the control of a heat-shock inducible promoter (hsp70).[1][4][6] This allows for the selective survival of larvae that have inherited the FRT-containing chromosome, thereby enriching for desired recombinant genotypes.[4][5]
Key Advantages:
-
Efficiency: Eliminates the laborious process of visually screening progeny for phenotypic markers.[2]
-
Power: Enables the selection of rare recombination events.
-
Versatility: Can be used for selecting transgenic insertions and for enriching specific genotypes in complex crossing schemes.[2]
Quantitative Data: Recommended G418 Concentrations
The optimal concentration of G418 can vary depending on the specific Drosophila stock, the promoter driving neor expression, and experimental conditions.[5] It is crucial to perform a dose-response titration to determine the Effective Selection Concentration (ESC) for your specific genetic background. The ESC is the concentration at which non-resistant larvae are killed while the resistant larvae survive with minimal developmental delay or stress.[7]
Table 1: Recommended Starting G418 Concentrations for BDSC FRT Stocks
The following concentrations are adapted from protocols for enriching, but not strictly selecting, for FRT-containing chromosomes.[5] These serve as an excellent starting point for optimization.
| FRT Stock | Chromosomal Location | Volume of 25 mg/mL G418 Stock per 10 mL Food | Final G418 Concentration in Food (mg/mL) |
| P{neoFRT}18A | X | 0.20 mL | 0.50 |
| P{neoFRT}40A | 2L | 0.15 mL | 0.375 |
| P{neoFRT}42D | 2R | 0.15 mL | 0.375 |
| P{neoFRT}80B | 3L | 0.10 mL | 0.25 |
| P{neoFRT}82B | 3R | 0.20 mL | 0.50 |
Note: These dosages are intended to enrich for the desired genotype. Higher concentrations may be needed for stringent selection, but excessive doses can lead to the death of all larvae.[5] The life cycle of the flies may be slightly retarded by G418.[5]
Experimental Protocols
Protocol 1: Preparation of G418-Supplemented Drosophila Medium
This protocol describes how to prepare fly food containing a specific concentration of G418.
Materials:
-
Standard Drosophila medium
-
G418 sulfate (e.g., VWR Cat# 97063-060)[8]
-
Sterile water or appropriate solvent
-
Sterile vials
-
Microwave or water bath
-
Vortex mixer
Procedure:
-
Prepare a G418 Stock Solution:
-
Dissolve G418 sulfate in sterile water to create a concentrated stock solution (e.g., 25 mg/mL).[5]
-
Filter-sterilize the stock solution.
-
Store the stock solution at -20°C for long-term use.
-
-
Prepare Fly Food:
-
Prepare your standard fly medium and dispense it into vials (e.g., 10 mL per vial).
-
Allow the food to cool to a temperature that is still molten but will not degrade the antibiotic (approximately 50-60°C).
-
-
Add G418 to the Medium:
-
Melt the solidified food in the vials using a microwave or water bath.[5]
-
Add the calculated volume of the G418 stock solution to each vial to achieve the desired final concentration (refer to Table 1 or your own titration results).
-
For example, to achieve a final concentration of 0.50 mg/mL in a 10 mL vial, add 0.20 mL of a 25 mg/mL G418 stock solution.[5]
-
Vortex the vial thoroughly to ensure even distribution of the G418 throughout the medium.[5]
-
-
Cool and Store:
-
Allow the vials to cool and solidify at room temperature.
-
The G418-supplemented food is now ready for use.
-
Protocol 2: Selection of FRT Recombinants
This protocol outlines a general crossing scheme for selecting flies that have undergone recombination to place a mutation of interest onto an FRT-containing chromosome.
Parental Cross (P):
-
Cross a strain carrying your mutation of interest with a strain containing the corresponding P{neoFRT} chromosome (e.g., w-; P{neoFRT}40A for a mutation on chromosome arm 2L).[5]
F1 Generation:
-
Collect virgin female progeny that are heterozygous for both the mutation and the P{neoFRT} chromosome.
-
Mate these virgin females to a balancer stock in vials.[5]
-
Allow the flies to mate for two days on standard food.[5]
Selection of Recombinants (F2 Generation):
-
Transfer the mating flies to vials containing G418-supplemented food.[5]
-
Transfer the adults to fresh G418-treated food every 24 hours for several days to maximize egg laying.[5]
-
Raise the vials at 25°C.[5] Only the progeny that inherit the P{neoFRT} chromosome will survive to adulthood.
-
Screen the surviving adult flies for the desired recombinant genotype (e.g., by loss of a marker or by subsequent test crosses).[5]
Protocol 3: Generating Marked Somatic Clones with Heat Shock-Induced FLP
This protocol describes how to generate mosaic clones in larvae using a heat-shock inducible FLP recombinase.
Genetic Setup:
-
One chromosome arm carries an FRT site distal to a recessive cell marker (e.g., ubi-GFP).
-
The homologous chromosome arm carries an FRT site at the same position, distal to the mutation of interest.
-
The genome also contains a heat-shock inducible FLP recombinase (hs-FLP).
Procedure:
-
Set up the Cross: Cross the appropriate parental stocks to generate progeny with the genetic setup described above.
-
Egg Collection and Aging: Collect eggs for a 12-hour period at 25°C and allow them to age for an additional 24 hours. At this point, most of the progeny will be first instar larvae.[5]
-
Heat Shock: To induce FLP expression, incubate the larvae at 38°C for 60 minutes.[5]
-
Recovery and Analysis: Return the larvae to 25°C and allow them to develop to the desired stage for analysis.[5]
-
Clone Identification: Following mitotic recombination, homozygous mutant clones can be identified by the absence of the cell marker (e.g., GFP-negative patches). Their wild-type twin spots will be identifiable by a double dose of the marker (e.g., brighter GFP).
Visualizations
Caption: Logic of FLP/FRT mediated mitotic recombination.
Caption: Experimental workflow for neomycin (G418) selection.
References
- 1. A transposable P vector that confers selectable G418 resistance to Drosophila larvae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Multiplexed transgenic selection and counterselection strategies to expedite genetic manipulation workflows using Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. nystullab.ucsf.edu [nystullab.ucsf.edu]
- 5. Bloomington Drosophila Stock Center: Indiana University Bloomington [bdsc.indiana.edu]
- 6. A transposable P vector that confers selectable G418 resistance to Drosophila larvae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Determining effective drug concentrations for selection and counterselection genetics in Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Preparation of Neomycin Stock Solutions for Cell Culture Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Neomycin, an aminoglycoside antibiotic isolated from Streptomyces fradiae, is a widely utilized selective agent in molecular and cell biology. Its primary mechanism of action involves the inhibition of protein synthesis through binding to the 30S ribosomal subunit, leading to miscoding and ultimately cell death in susceptible prokaryotic and eukaryotic cells. In cell culture, neomycin and its more commonly used analog, G418 (Geneticin), are employed for the selection and maintenance of cells that have been successfully transfected with a plasmid carrying the neomycin resistance gene (neo). This gene encodes an aminoglycoside phosphotransferase that inactivates the antibiotic by phosphorylation, allowing for the selective growth of genetically modified cells.
These application notes provide a comprehensive guide to the preparation, storage, and use of neomycin stock solutions for cell culture applications, ensuring reliable and reproducible selection of transfected cells.
Data Presentation
A summary of the key quantitative data for the preparation and use of neomycin stock solutions is presented in the table below for easy reference and comparison.
| Parameter | Value | Unit | Notes |
| Neomycin Sulfate (B86663) Powder | |||
| Molecular Formula | C₂₃H₄₆N₆O₁₃ · 3H₂SO₄ | [1] | |
| Molecular Weight | 908.9 | g/mol | [1] |
| Purity | ≥90% | [1] | |
| Storage Temperature | Room temperature or -20°C | °C | Stable for at least two years at -20°C.[2] |
| Solubility | |||
| Water | 50 | mg/mL | Freely soluble.[2] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 | mg/mL | [1] |
| Ethanol | 0.10 | mg/mL | Sparingly soluble.[2] |
| Methanol | 0.23 | mg/mL | Sparingly soluble.[2] |
| Stock Solution | |||
| Recommended Solvent | Sterile water or PBS | For biological experiments, aqueous solutions are recommended.[2] | |
| Recommended Stock Concentration | 10 - 50 | mg/mL | |
| Sterilization | 0.22 µm filter | Stock solutions should be filter sterilized.[3] | |
| Storage Temperature | 2-8°C or -20°C | °C | |
| Stability of Stock Solution | Stability can vary based on storage conditions and solvent. | ||
| Aqueous solution | Not recommended for more than one day | [1][2] | |
| 1 mg/mL in 0.1 M phosphate (B84403) buffer (pH 8.0) at 0-5°C | Up to 14 days | Should be protected from light. | |
| Stored at 2-8°C | Stable for 5 days at 37°C | [3] | |
| Aliquoted and stored at -20°C or below | Approximately 3 to 4 months | [4] | |
| Working Concentration for Mammalian Cell Selection | |||
| Typical Range | 300 - 1000 | µg/mL | The optimal concentration is cell-type dependent.[5][6] |
| Common Starting Concentration | 400 | µg/mL | [5][6][7] |
Experimental Protocols
Protocol 1: Preparation of a 10 mg/mL Neomycin Stock Solution
Materials:
-
Neomycin sulfate powder
-
Sterile, deionized, and purified water (cell culture grade) or sterile Phosphate-Buffered Saline (PBS)
-
Sterile 50 mL conical tubes
-
Sterile 0.22 µm syringe filter
-
Sterile syringes
-
Sterile microcentrifuge tubes or cryovials for aliquoting
-
Calibrated balance
-
Weighing paper or boat
-
Spatula
-
Vortex mixer
Methodology:
-
Aseptic Technique: Perform all steps in a laminar flow hood or biological safety cabinet to maintain sterility.
-
Weighing: Carefully weigh 500 mg of neomycin sulfate powder using a calibrated balance.
-
Dissolving: Transfer the powder to a sterile 50 mL conical tube. Add 40 mL of sterile water or PBS to the tube.
-
Mixing: Tightly cap the tube and vortex until the neomycin sulfate is completely dissolved. The solution should be clear.
-
Volume Adjustment: Adjust the final volume to 50 mL with sterile water or PBS to achieve a final concentration of 10 mg/mL.
-
Sterilization: Draw the neomycin solution into a sterile syringe. Attach a sterile 0.22 µm syringe filter to the syringe. Filter-sterilize the solution into a new sterile 50 mL conical tube.
-
Aliquoting and Storage: Aliquot the sterile stock solution into smaller, sterile microcentrifuge tubes or cryovials. Store the aliquots at -20°C for long-term storage (up to 3-4 months) or at 2-8°C for short-term use (up to 14 days).[4] Avoid repeated freeze-thaw cycles.
Protocol 2: Determination of Optimal Neomycin Concentration for Cell Selection (Kill Curve)
Introduction:
The optimal concentration of neomycin required for the selection of transfected cells is highly dependent on the cell line. Therefore, it is crucial to perform a dose-response experiment (kill curve) to determine the minimum concentration of the antibiotic that effectively kills non-transfected cells within a reasonable timeframe (typically 3-7 days).[6]
Materials:
-
The specific mammalian cell line to be used for transfection
-
Complete cell culture medium appropriate for the cell line
-
Neomycin stock solution (e.g., 10 mg/mL)
-
Sterile multi-well plates (e.g., 24-well or 96-well)
-
Hemocytometer or automated cell counter
Methodology:
-
Cell Seeding: Seed the cells into the wells of a multi-well plate at a low density (e.g., 20-30% confluency) in complete culture medium without neomycin.
-
Preparation of Neomycin Dilutions: Prepare a series of dilutions of the neomycin stock solution in complete culture medium to achieve a range of final concentrations. A typical range to test is 100, 200, 400, 600, 800, and 1000 µg/mL.[6][8] Include a "no antibiotic" control well.
-
Treatment: After the cells have attached (typically 12-24 hours after seeding), remove the medium and replace it with the medium containing the different concentrations of neomycin.
-
Incubation and Observation: Incubate the plate under standard cell culture conditions (e.g., 37°C, 5% CO₂). Observe the cells daily for signs of cytotoxicity, such as changes in morphology, detachment, and cell death.
-
Determining the Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death of the non-transfected cells within 3-7 days.[6]
-
Selection of Transfected Cells: Once the optimal concentration is determined, this concentration can be used to select for cells that have been successfully transfected with a plasmid containing the neomycin resistance gene.
Visualizations
Signaling Pathway of Neomycin Action and Resistance
Caption: Mechanism of neomycin action and resistance in mammalian cells.
Experimental Workflow for Neomycin Stock Preparation and Use
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. researchgate.net [researchgate.net]
- 3. 1404-04-2 CAS MSDS (Neomycin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. mpbio.com [mpbio.com]
- 5. interchim.fr [interchim.fr]
- 6. invivogen.com [invivogen.com]
- 7. invivogen.com [invivogen.com]
- 8. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Neomycin (G418) Selection in Mammalian Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common issues encountered during neomycin (G418) selection in mammalian cells.
Frequently Asked Questions (FAQs)
Q1: Why are all my cells dying, including the transfected ones?
A1: This is a common issue that can arise from several factors:
-
G418 Concentration is Too High: The optimal G418 concentration is highly cell-line dependent. A concentration that works for one cell line may be lethal to another. It is crucial to perform a kill curve experiment to determine the minimum concentration of G418 that kills all non-transfected cells within a reasonable timeframe (typically 7-14 days).[1][2][3]
-
Low Transfection Efficiency: If the transfection efficiency was low, the number of cells that successfully integrated the neomycin resistance gene (neoR) might be too small to observe.
-
Problem with the Resistance Cassette: Ensure that the neomycin resistance cassette in your plasmid is correctly configured with a suitable promoter to drive expression in mammalian cells.
-
G418 Quality: The potency of G418 can vary between lots and manufacturers.[1] It's essential to use a high-quality, cell-culture tested grade of G418.
Q2: Why are none of my cells dying, even the non-transfected control cells?
A2: This situation suggests that the G418 is not effectively killing the cells. Possible reasons include:
-
G418 Concentration is Too Low: You may need to increase the concentration of G418. A kill curve is essential to determine the effective concentration for your specific cell line.[1][2][3]
-
Inactive G418: G418 solutions can lose activity if not stored correctly. Stock solutions are typically stored at -20°C, and working solutions at 4°C for short periods.[4][5]
-
Cell Density is Too High: Selection is most effective when cells are actively dividing and are not overly confluent.[4] High cell density can reduce the effective concentration of the antibiotic per cell.
-
Intrinsic Resistance: Some cell lines may exhibit a higher intrinsic resistance to G418.
Q3: My transfected cells initially survive but then fail to proliferate and form colonies. What is happening?
A3: This can be a frustrating issue, and several factors could be at play:
-
G418 Concentration is Sub-optimal: While the concentration may not be immediately lethal, it could be high enough to induce a state of cellular stress that prevents proliferation.[6] Consider reducing the G418 concentration for the maintenance phase after the initial selection period.[5][7]
-
Toxicity of the Transgene: The gene of interest that you have co-transfected with the neomycin resistance gene might be toxic to the cells, even at low expression levels.
-
Insufficient Cell Density for Colony Formation: Some cell types require a certain cell density to proliferate, a phenomenon known as the Allee effect. If the number of resistant cells is too low, they may not be able to establish colonies.
-
Delayed Expression of Resistance Gene: It can take some time for the integrated neomycin resistance gene to be expressed at a high enough level to confer full protection.[6]
Q4: Can I use Neomycin sulfate (B86663) instead of G418 for selection in mammalian cells?
A4: No, it is not recommended to use neomycin sulfate for selection in mammalian cells.[2][8][9] G418 (Geneticin®) is an aminoglycoside antibiotic, similar in structure to neomycin, but it is more effective at killing mammalian cells.[8] The neomycin resistance gene (neoR) confers resistance to both, but G418 is the standard selective agent for mammalian cell culture.[5][10]
Data Presentation
Table 1: Recommended G418 Concentrations for Selection in Various Cell Types
| Cell Type | Selection Concentration (µg/mL) | Maintenance Concentration (µg/mL) | Reference |
| General Mammalian Cells | 400 - 800 | 200 - 400 | [1][7] |
| HeLa | 200 - 400 | 100 - 200 | [3][11] |
| A549 | 800 | 400 | [3] |
| Plant Cells | 25 - 50 | 10 | [1] |
| Bacteria | 5 - 16 | N/A | [1][7] |
Note: These are general guidelines. The optimal concentration for your specific cell line must be determined experimentally through a kill curve analysis.[1][7]
Experimental Protocols
Protocol: Determining Optimal G418 Concentration using a Kill Curve
This protocol outlines the steps to determine the minimum G418 concentration required to kill non-transfected host cells.
Materials:
-
Host mammalian cell line (non-transfected)
-
Complete cell culture medium
-
G418 stock solution (e.g., 50 mg/mL)
-
24-well or 96-well cell culture plates
-
Trypsin-EDTA
-
Hemocytometer or automated cell counter
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Seeding:
-
The day before starting the selection, seed your host cells into a 24-well plate at a density that allows them to be approximately 20-25% confluent on the following day.[1] Seed cells in at least duplicate wells for each G418 concentration to be tested.
-
-
Preparation of G418 Dilutions:
-
Application of G418:
-
After 24 hours of incubation, aspirate the medium from the wells and replace it with the medium containing the different concentrations of G418.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a humidified CO2 incubator.
-
Observe the cells daily for signs of cytotoxicity, such as detachment, rounding, and cell lysis.
-
-
Media Changes:
-
Determining the Optimal Concentration:
-
Continue the experiment for 7-14 days. The optimal G418 concentration is the lowest concentration that results in complete cell death of the non-transfected cells within this timeframe.[3]
-
Visualizations
Neomycin (G418) Selection Workflow
Caption: Workflow for generating stable cell lines using G418 selection.
Mechanism of Neomycin (G418) Resistance
Caption: Mechanism of G418 action and resistance conferred by the neoR gene.
References
- 1. astralscientific.com.au [astralscientific.com.au]
- 2. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 3. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 4. abo.com.pl [abo.com.pl]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. G418 - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Neomycin Sulfate - FAQs [thermofisher.com]
- 10. gentarget.com [gentarget.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Neomycin (G418) for Stable Cell Line Selection
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing neomycin (commonly referred to by its brand name, G418 or Geneticin®) concentration for the effective selection of stably transfected cell lines.
Frequently Asked Questions (FAQs)
Q1: What is G418 and how does it work for stable cell line selection?
G418, also known as Geneticin®, is an aminoglycoside antibiotic that is toxic to a wide range of cells, including bacteria, yeast, and mammalian cells.[1][2] It functions by binding to the 80S ribosomal subunit, which inhibits protein synthesis and ultimately leads to cell death.[3] For stable cell line selection, a plasmid containing the neomycin resistance gene (neo) is transfected into the host cells.[4][5] This gene encodes an enzyme, aminoglycoside 3'-phosphotransferase (APH 3' II), which inactivates G418 through phosphorylation, allowing only the successfully transfected cells to survive and proliferate in a culture medium containing G418.[2][4][5]
Q2: Can I use neomycin sulfate (B86663) instead of G418 for mammalian cell selection?
No, it is not recommended to use neomycin sulfate for selecting mammalian stable cell lines.[1][6] While G418 is an analog of neomycin, neomycin sulfate is primarily effective against prokaryotic cells and has low efficacy in eukaryotic cells, making it unsuitable for this application.[1]
Q3: Why is it critical to determine the optimal G418 concentration?
The optimal G418 concentration is cell-line specific and can be influenced by various factors such as the cell's metabolic rate, growth conditions, and the specific lot of the antibiotic.[2][4][7] Using a concentration that is too low may result in incomplete selection, allowing non-transfected cells to survive.[2] Conversely, a concentration that is too high can be overly toxic even to the resistant cells, leading to poor viability and the loss of potentially valuable clones.[8] Therefore, determining the minimum concentration of G418 that effectively kills all non-transfected cells within a reasonable timeframe is a crucial first step.[9]
Q4: What is a "kill curve" and why is it necessary?
A kill curve is a dose-response experiment designed to determine the optimal concentration of a selection antibiotic, like G418, for a specific cell line.[9] It involves exposing the parental (non-transfected) cell line to a range of G418 concentrations and monitoring cell viability over a period of 7 to 14 days.[4] This procedure is essential because different cell lines exhibit varying sensitivities to G418.[7][10] A kill curve should be performed for every new cell line or when using a new batch of G418.[4]
Q5: What is a typical working concentration range for G418 selection?
The effective concentration of G418 for mammalian cell selection typically ranges from 100 µg/mL to 2000 µg/mL.[2][11] However, this is a general guideline, and the optimal concentration must be determined experimentally for each specific cell line through a kill curve.[2][12][13] For example, while HeLa cells may be efficiently selected at 200 µg/mL, other cell lines like A549 might require up to 800 µg/mL.[14]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No resistant colonies appear after selection. | - Suboptimal G418 concentration: The concentration used might be too high, killing all cells including the transfected ones. - Low transfection efficiency: Not enough cells successfully integrated the resistance gene. - Problem with the resistance plasmid: The neomycin resistance gene may not be expressed correctly. | - Perform a kill curve to determine the optimal G418 concentration for your specific cell line.[6] - Optimize your transfection protocol to increase efficiency. - Verify the integrity and expression of your plasmid construct. |
| High background of non-resistant cells surviving selection. | - G418 concentration is too low: The selective pressure is insufficient to kill all non-transfected cells.[2] - High cell density: A high density of cells can lead to contact-mediated protection of sensitive cells.[15] - G418 degradation: G418 can be unstable at 37°C over extended periods.[7] | - Re-evaluate and potentially increase the G418 concentration based on a kill curve. - Ensure cells are not overgrown during selection; split them to maintain a lower confluency (e.g., not more than 25%).[5] - Refresh the selection medium every 2-3 days.[4][11] |
| Resistant colonies grow very slowly. | - High G418 concentration: Even resistant cells can experience stress and reduced proliferation rates at high antibiotic concentrations. - Toxicity of the expressed gene of interest: The protein being expressed might be detrimental to cell growth. | - Use the lowest effective G418 concentration determined from the kill curve.[8] - Consider using an inducible expression system to control the expression of the potentially toxic gene.[6] |
| Loss of resistance or gene expression over time. | - Heterogeneous population: The selected population may consist of a mix of high- and low-expressing clones. - Gene silencing: The integrated transgene may be silenced over time. | - Perform single-cell cloning to isolate and expand a homogenous population from a single resistant colony. - Maintain a low, continuous level of G418 in the culture medium to ensure selection pressure is maintained. |
Experimental Protocols
Detailed Protocol: Performing a G418 Kill Curve
This protocol outlines the steps to determine the optimal G418 concentration for selecting stable cell lines.
Materials:
-
Parental (non-transfected) cell line
-
Complete cell culture medium
-
G418 sulfate solution (stock solution, e.g., 50 mg/mL)[4]
-
24-well or 96-well tissue culture plates[11]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Cell counting device (e.g., hemocytometer or automated cell counter)
Procedure:
-
Cell Plating:
-
Adherent Cells: Seed the parental cells into a 24-well plate at a density that allows them to reach 50-80% confluency within 24 hours.[11] A typical seeding density is between 0.8 x 10^5 and 3.0 x 10^5 cells/mL.[11]
-
Suspension Cells: Plate the cells at a density of approximately 2.5 x 10^5 to 5.0 x 10^5 cells/mL.[11]
-
-
Prepare G418 Dilutions:
-
G418 Treatment:
-
After 24 hours of incubation, aspirate the old medium and add the medium containing the different G418 concentrations to the corresponding wells.
-
-
Incubation and Observation:
-
Determine Optimal Concentration:
Data Presentation:
| G418 Concentration (µg/mL) | Day 3 Viability (%) | Day 7 Viability (%) | Day 10 Viability (%) | Day 14 Viability (%) |
| 0 (Control) | 100 | 100 | 100 | 100 |
| 100 | 80 | 50 | 20 | 5 |
| 200 | 60 | 20 | 5 | 0 |
| 400 | 40 | 5 | 0 | 0 |
| 600 | 20 | 0 | 0 | 0 |
| 800 | 5 | 0 | 0 | 0 |
| 1000 | 0 | 0 | 0 | 0 |
| 1200 | 0 | 0 | 0 | 0 |
Note: The data in this table is for illustrative purposes only. Actual results will vary depending on the cell line and experimental conditions.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. astralscientific.com.au [astralscientific.com.au]
- 3. invivogen.com [invivogen.com]
- 4. abo.com.pl [abo.com.pl]
- 5. abo.com.pl [abo.com.pl]
- 6. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 7. knowledge.lonza.com [knowledge.lonza.com]
- 8. G418 Kill curve protocol [protocols.io]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. takara.co.kr [takara.co.kr]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 15. Regulation of G418 selection efficiency by cell-cell interaction in transfection - PubMed [pubmed.ncbi.nlm.nih.gov]
Degradation kinetics of neomycin in cell culture medium at 37°C incubation
For researchers, scientists, and drug development professionals utilizing neomycin in cell culture, understanding its stability is critical for ensuring consistent and reliable experimental outcomes. This technical support center provides essential information, troubleshooting guidance, and standardized protocols to address challenges related to the degradation kinetics of neomycin at the standard incubation temperature of 37°C.
Neomycin, an aminoglycoside antibiotic, is a widely used selectable marker in cell culture. However, its efficacy can be compromised by degradation over time, leading to a loss of selective pressure and potentially impacting experimental results. The following resources offer insights into the stability of neomycin and provide tools to assess its integrity within your specific cell culture system.
Quantitative Analysis of Neomycin Degradation
Recent studies have shed light on the degradation of neomycin in a liquid medium at 37°C. While specific data in common mammalian cell culture media like DMEM or RPMI-1640 is limited, a study investigating antibiotic stability in Tryptone Soy Broth (TSB) provides valuable quantitative insights into neomycin's degradation profile.
Table 1: Degradation of Neomycin in Tryptone Soy Broth (TSB) at 37°C over 12 Days [1]
| Incubation Time (Days) | Average Remaining Neomycin (%) |
| 1 | 71.8% |
| 12 | 29.2% |
This data highlights a significant decrease in the active neomycin concentration over a typical cell culture experiment duration, underscoring the importance of understanding its stability in your specific medium.
Experimental Protocol: Assessing Neomycin Stability in Your Cell Culture Medium
To ensure the reproducibility of your experiments, it is highly recommended to determine the degradation kinetics of neomycin in your specific cell culture medium. The following generalized protocol, based on established methodologies for antibiotic stability testing, can be adapted for this purpose.
Objective: To quantify the concentration of active neomycin in a specific cell culture medium over time at 37°C.
Materials:
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with all required supplements (e.g., FBS, L-glutamine).
-
Neomycin sulfate (B86663) powder.
-
Sterile, nuclease-free water or appropriate solvent for neomycin stock solution.
-
Sterile filtration unit (0.22 µm).
-
Sterile, conical tubes or flasks.
-
CO2 incubator set to 37°C.
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector.
-
Appropriate mobile phase and standards for HPLC analysis.
Procedure:
-
Preparation of Neomycin-Supplemented Medium:
-
Prepare a concentrated stock solution of neomycin sulfate in a sterile solvent.
-
Supplement your complete cell culture medium with neomycin to the final working concentration used in your experiments.
-
Filter-sterilize the neomycin-supplemented medium through a 0.22 µm filter.
-
-
Incubation and Sampling:
-
Aliquot the medium into sterile, sealed containers to prevent evaporation and contamination.
-
Place the containers in a 37°C incubator. If your medium requires CO2 for pH maintenance, use a CO2 incubator.
-
Collect samples at designated time points (e.g., Day 0, 1, 2, 5, 7, 9, 12). For each time point, collect an aliquot for immediate analysis or store it at -80°C until analysis.
-
-
Sample Analysis (HPLC):
-
Thaw frozen samples (if applicable).
-
Prepare samples for HPLC analysis. This may involve a dilution step to fall within the linear range of the standard curve.
-
Analyze the samples using a validated HPLC method to determine the concentration of neomycin.
-
Run a standard curve with known concentrations of neomycin to quantify the amount in your samples.
-
-
Data Analysis:
-
Calculate the percentage of remaining neomycin at each time point relative to the Day 0 concentration.
-
Plot the percentage of remaining neomycin versus time to visualize the degradation kinetics.
-
From this data, you can estimate the half-life of neomycin in your specific cell culture medium.
-
Visualizing the Experimental Workflow
References
Long-term stability of frozen vs. refrigerated neomycin aqueous stock solutions
This technical support center provides guidance on the long-term stability of neomycin aqueous stock solutions, addressing common questions and experimental considerations for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for long-term stability of neomycin aqueous stock solutions?
For optimal long-term stability, it is recommended to store neomycin aqueous stock solutions at refrigerated temperatures, typically between 2°C and 8°C.[1] Several sources indicate that neomycin solutions are stable for extended periods under these conditions. For instance, neomycin B sulfate (B86663) in water has been shown to be stable for 14 months at 4°C. Some commercial sterile solutions of neomycin sulfate have a shelf life of up to 24 months when stored at 2-8°C. While neomycin in its dry, powdered form is stable for at least two years at room temperature, once in an aqueous solution, refrigeration is the preferred method for maintaining its potency.[1]
Q2: Can I freeze my neomycin aqueous stock solution for long-term storage?
The practice of freezing neomycin aqueous solutions is not universally recommended and literature on its long-term stability at freezing temperatures is mixed. While some studies on related aminoglycoside antibiotics show good stability in a frozen state, other sources advise against freezing neomycin solutions.[1][2][3]
Potential issues with freezing include:
-
Freeze-thaw cycles: Repeated cycles of freezing and thawing can degrade the antibiotic.
-
Precipitation: The antibiotic may precipitate out of solution upon freezing, leading to inaccurate concentrations when thawed.
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Lack of comprehensive data: There is a lack of specific, long-term comparative studies on neomycin stability in frozen versus refrigerated aqueous solutions.
Given these considerations, refrigeration remains the most reliable and recommended method for storing neomycin aqueous stock solutions.
Q3: How long can I expect my refrigerated neomycin stock solution to be stable?
Based on available data, neomycin aqueous solutions stored at 2-8°C can be stable for several months to over a year. One study reported stability for 14 months at 4°C. However, stability can be influenced by factors such as the concentration of the solution, the pH, and the purity of the water used. It is good laboratory practice to prepare fresh stock solutions every 3 to 6 months and to monitor for any signs of precipitation or discoloration. For critical applications, it is advisable to periodically re-qualify the potency of the stock solution.
Q4: What are the signs of neomycin degradation in my stock solution?
Degradation of neomycin in an aqueous solution may not always be visually apparent. However, you should discard the solution if you observe any of the following:
-
Color change: A noticeable change in the color of the solution.
-
Precipitation: The formation of any solid particles or cloudiness in the solution.
-
Reduced efficacy: A decrease in the expected biological activity in your experiments.
For a definitive assessment of stability, a quantitative analysis using methods like High-Performance Liquid Chromatography (HPLC) or a microbiological potency assay is recommended.
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Loss of selective pressure in cell culture | 1. Neomycin stock solution has degraded. 2. Incorrect final concentration of neomycin in the media. 3. Cell line has developed resistance. | 1. Prepare a fresh neomycin stock solution from a new powder stock. 2. Verify the calculations for the dilution of the stock solution into the culture media. 3. Test the potency of the neomycin stock solution using a microbiological assay. 4. If the stock solution is potent, consider increasing the selection concentration or using a different selection agent. |
| Inconsistent experimental results | 1. Instability of the neomycin solution at experimental temperatures (e.g., 37°C). 2. Non-homogeneity of a previously frozen stock solution. | 1. Neomycin solutions are reported to be stable for at least 5 days at 37°C, but for longer experiments, consider adding fresh neomycin. 2. If using a frozen stock, ensure it is completely thawed and thoroughly mixed before use. Avoid repeated freeze-thaw cycles. It is preferable to store as single-use aliquots if freezing is necessary. |
| Precipitate observed in the stock solution | 1. Solution may be supersaturated. 2. The solution was frozen and did not completely redissolve upon thawing. 3. Chemical degradation has occurred. | 1. Gently warm the solution and vortex to see if the precipitate redissolves. 2. If the precipitate remains, it is best to discard the solution and prepare a fresh one. 3. Filter-sterilize the solution after preparation to remove any initial undissolved particles. |
Data on Aminoglycoside Stability
While specific long-term comparative data for neomycin is limited, the following table summarizes stability data for other aminoglycoside antibiotics, which may provide some insight.
| Antibiotic | Storage Condition | Duration | Stability |
| Gentamicin | 4°C (refrigerated) | 3 weeks | >92% residual activity |
| Gentamicin | -8°C (frozen) | 3 weeks | >92% residual activity |
| Gentamicin | -70°C (frozen) | 3 weeks | >92% residual activity |
| Tobramycin | 4°C (refrigerated) | 3 weeks | >92% residual activity |
| Tobramycin | -8°C (frozen) | 3 weeks | >92% residual activity |
| Tobramycin | -70°C (frozen) | 3 weeks | >92% residual activity |
| Amikacin | 4°C (refrigerated) | 3 weeks | >92% residual activity |
| Amikacin | -8°C (frozen) | 3 weeks | >92% residual activity |
| Amikacin | -70°C (frozen) | 3 weeks | >92% residual activity |
This data is for aminoglycosides stored alone in solution and is sourced from a study on their stability in combination with other antibiotics. The stability of neomycin may differ.[4]
Experimental Protocols
Stability-Indicating HPLC Method for Neomycin Sulfate
This method can be used to quantify the amount of neomycin present in a solution and detect the presence of degradation products.
a. Principle: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method separates neomycin from its potential degradation products based on their polarity. The concentration is determined by comparing the peak area of neomycin in the sample to that of a reference standard.
b. Materials:
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 250 x 4.6 mm, 5 µm particle size)
-
Mobile phase: 0.1% aqueous phosphoric acid
-
Neomycin sulfate reference standard
-
High-purity water and phosphoric acid
c. Procedure:
-
Preparation of Standard Solution: Accurately weigh and dissolve the neomycin sulfate reference standard in high-purity water to prepare a stock solution of known concentration (e.g., 1 mg/mL). Further dilute to create a series of calibration standards (e.g., 40-200 µg/mL).
-
Preparation of Sample Solution: Dilute the neomycin stock solution being tested with high-purity water to fall within the concentration range of the calibration standards.
-
Chromatographic Conditions:
-
Mobile Phase: 0.1% aqueous phosphoric acid
-
Flow Rate: 1.0 mL/min
-
Column Temperature: Ambient
-
Detection Wavelength: 210 nm
-
Injection Volume: 20 µL
-
-
Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solutions.
-
Quantification: Determine the concentration of neomycin in the sample by comparing its peak area to the calibration curve. Stability is assessed by the percentage of neomycin remaining compared to the initial concentration.
Microbiological Agar (B569324) Diffusion Assay for Neomycin Potency
This bioassay determines the biological activity of the neomycin solution.
a. Principle: The potency of a neomycin solution is measured by its ability to inhibit the growth of a susceptible microorganism in an agar medium. The diameter of the zone of growth inhibition is proportional to the concentration of the antibiotic.
b. Materials:
-
Test organism: Staphylococcus epidermidis
-
Antibiotic Assay Medium No. 11
-
Sterile Petri plates
-
Sterile stainless steel cylinders (borers)
-
Incubator (35-37°C)
-
Neomycin reference standard
c. Procedure:
-
Media Preparation: Prepare the antibiotic assay agar according to the manufacturer's instructions and sterilize.
-
Inoculum Preparation: Prepare a standardized suspension of Staphylococcus epidermidis.
-
Plate Preparation: Inoculate a batch of molten agar (cooled to 40-50°C) with the test organism suspension. Pour the inoculated agar into sterile Petri plates on a level surface and allow it to solidify.
-
Preparation of Standard and Sample Solutions: Prepare a series of dilutions of the neomycin reference standard and the test sample in a suitable buffer.
-
Assay:
-
Place sterile cylinders onto the surface of the solidified agar.
-
Fill the cylinders with the different dilutions of the standard and sample solutions.
-
Allow the solutions to diffuse into the agar for 1-4 hours at room temperature.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: Measure the diameter of the zones of inhibition for both the standard and the sample.
-
Calculation: Calculate the potency of the sample by comparing the size of its inhibition zones to those produced by the known concentrations of the reference standard.[5][6][7]
Visualizations
Caption: Workflow for comparing the stability of frozen vs. refrigerated neomycin solutions.
References
- 1. Antiinfective Drugs | Veterian Key [veteriankey.com]
- 2. drugs.com [drugs.com]
- 3. alivedx.com [alivedx.com]
- 4. journals.asm.org [journals.asm.org]
- 5. Rapid determination of neomycin by a microbiological agar diffusion assay using triphenyltetrazolium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. exodocientifica.com.br [exodocientifica.com.br]
- 7. pharmastate.academy [pharmastate.academy]
Reasons for using G418 (Geneticin) over neomycin for eukaryotic selection
This technical support center provides guidance on the use of G418 (Geneticin) for eukaryotic selection, with a focus on why it is preferred over neomycin.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for using G418 over neomycin for eukaryotic cell selection?
A1: G418, also known as Geneticin, is a more potent and effective selective agent in eukaryotic cells compared to neomycin.[1][2] While both are aminoglycoside antibiotics and resistance to both is conferred by the neomycin phosphotransferase II (neo) gene, G418 is specifically optimized for use in eukaryotic systems.[3][4] Neomycin, on the other hand, is more effective against prokaryotic cells and can be toxic to mammalian cells at concentrations required for selection.[5][6][7]
Q2: How do G418 and neomycin work?
A2: Both G418 and neomycin inhibit protein synthesis by binding to ribosomal subunits.[3][8] In eukaryotic cells, G418 binds to the 80S ribosome, disrupting the elongation step of polypeptide synthesis and leading to cell death.[1] The neo gene product, aminoglycoside 3'-phosphotransferase (APH(3')II), inactivates G418 and neomycin by phosphorylation, preventing them from binding to the ribosome and thus allowing transfected cells to survive.[3][4]
Q3: Can I use neomycin for eukaryotic selection if my plasmid contains the neo resistance gene?
A3: While the neo gene confers resistance to neomycin, using neomycin for eukaryotic selection is not recommended. Neomycin is significantly less potent in eukaryotic cells, requiring very high concentrations that can be toxic and lead to high background and false positives.[5][9] G418 is the industry standard for selecting eukaryotic cells expressing the neo gene due to its higher efficacy and reliability.[4][10]
Q4: What is a "kill curve" and why is it necessary?
A4: A kill curve is a dose-response experiment performed to determine the minimum concentration of a selective agent, like G418, required to kill all non-transfected cells within a specific timeframe (typically 7-14 days). This is a critical first step before starting a stable cell line generation experiment. The optimal G418 concentration is cell-line specific and can be influenced by factors such as metabolism, growth rate, and media components.[11][12]
Troubleshooting Guides
Issue 1: All cells, including transfected ones, are dying during G418 selection.
-
Possible Cause 1: G418 concentration is too high.
-
Solution: Perform a kill curve to determine the optimal G418 concentration for your specific cell line. The effective concentration can vary significantly between cell types.[9]
-
-
Possible Cause 2: Low transfection efficiency.
-
Solution: Optimize your transfection protocol to ensure a sufficient number of cells have taken up the plasmid DNA. Verify transfection efficiency using a reporter gene (e.g., GFP) before starting selection.
-
-
Possible Cause 3: The neo resistance gene is not being expressed.
-
Solution: Ensure that the promoter driving the neo gene is active in your cell line. Also, confirm the integrity of your plasmid DNA.
-
Issue 2: Non-transfected cells are surviving the G418 selection.
-
Possible Cause 1: G418 concentration is too low.
-
Solution: Re-evaluate your kill curve. Ensure the G418 concentration is sufficient to kill all control (non-transfected) cells within the desired timeframe.
-
-
Possible Cause 2: Cell density is too high.
-
Solution: Plate cells at a lower density. High cell confluence can reduce the effectiveness of G418.[11]
-
-
Possible Cause 3: Inactivation of G418.
-
Solution: Prepare fresh G418 stock solutions and change the selection medium every 2-3 days to maintain the effective concentration of the antibiotic.
-
Issue 3: "Satellite" colonies appear around resistant colonies.
-
Possible Cause: Breakdown of G418 by resistant cells.
-
Explanation: Resistant colonies expressing the APH(3')II enzyme can locally inactivate G418 in the surrounding medium. This can create a "safe zone" where non-resistant cells can survive and divide, forming satellite colonies.
-
Solution: When picking resistant colonies, be careful to select well-isolated colonies and avoid picking up surrounding satellite colonies. After initial selection, it may be necessary to re-plate at a lower density for a second round of selection to isolate pure clones.
-
Data Presentation
Table 1: Comparison of G418 and Neomycin for Eukaryotic Selection
| Feature | G418 (Geneticin) | Neomycin |
| Primary Target | Eukaryotic 80S ribosome | Prokaryotic 30S ribosome |
| Potency in Eukaryotes | High | Low |
| Recommended Use | Eukaryotic cell selection | Prokaryotic cell selection |
| Resistance Gene | neo (NPTII) | neo (NPTII) |
| Typical Concentration | 200-1000 µg/mL | Not recommended for eukaryotes |
Table 2: Recommended G418 Concentrations for Various Cell Lines
| Cell Line | Selection Conc. (µg/mL) | Maintenance Conc. (µg/mL) |
| HeLa | 400-800 | 200 |
| HEK293 | 400-1000 | 200 |
| CHO | 400-600 | 200 |
| NIH-3T3 | 400-800 | 200 |
| Jurkat | 800-1000 | 400 |
| MCF-7 | 500-1000 | 250 |
| Note: These are general ranges. It is crucial to perform a kill curve to determine the optimal concentration for your specific experimental conditions. |
Experimental Protocols
Protocol 1: G418 Kill Curve Determination
-
Cell Plating: Seed your non-transfected cells into a 24-well plate at a density that allows for several days of growth without reaching confluency.
-
G418 Dilution Series: Prepare a series of G418 concentrations in your complete cell culture medium. A typical range to test is 100, 200, 400, 600, 800, and 1000 µg/mL. Include a "no G418" control.
-
Treatment: After allowing the cells to adhere overnight, replace the medium in each well with the medium containing the different G418 concentrations.
-
Incubation and Observation: Incubate the plate under standard conditions. Observe the cells daily for signs of toxicity and cell death.
-
Medium Change: Replace the selective medium every 2-3 days.
-
Determine Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death within 7-14 days.
Protocol 2: Stable Cell Line Selection with G418
-
Transfection: Transfect your cells with the plasmid containing your gene of interest and the neo resistance gene.
-
Recovery: Allow the cells to recover and express the resistance gene for 24-48 hours in non-selective medium.
-
Initiate Selection: Subculture the cells into fresh medium containing the predetermined optimal concentration of G418.
-
Maintain Selection: Continue to culture the cells in the G418-containing medium, changing the medium every 2-3 days.
-
Colony Formation: Monitor the plates for the formation of resistant colonies, which typically takes 1-3 weeks.
-
Isolate Clones: Once colonies are visible, they can be individually picked and expanded to establish clonal cell lines.
Visualizations
Caption: Mechanism of G418-induced cell death.
Caption: Mechanism of G418 resistance via the neo gene.
Caption: Experimental workflow for a G418 kill curve.
References
- 1. invivogen.com [invivogen.com]
- 2. Best Antibiotics for Selecting Transfected Mammalian Cells [synapse.patsnap.com]
- 3. G418 - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Neomycin Sulfate - FAQs [thermofisher.com]
- 6. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - SE [thermofisher.com]
- 7. G418 vs Neomycin? - Cell Biology [protocol-online.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. abo.com.pl [abo.com.pl]
- 12. researchgate.net [researchgate.net]
High mortality rates in mice during neomycin-induced ototoxicity studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering high mortality rates in mice during neomycin-induced ototoxicity studies.
Troubleshooting High Mortality Rates
High mortality in mouse models of neomycin-induced ototoxicity is a significant concern that can compromise experimental outcomes and raise ethical issues. The following guide provides insights into potential causes and solutions to mitigate this problem.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of high mortality in mice treated with neomycin?
A1: The primary cause of mortality is systemic toxicity, with nephrotoxicity (kidney damage) being a major contributing factor.[1][2][3][4][5] Neomycin, especially when administered systemically at high doses or for prolonged periods, can accumulate in the kidneys, leading to acute tubular necrosis and renal failure.[2]
Q2: How does the administration route of neomycin affect mortality?
A2: Systemic administration routes, such as subcutaneous (s.c.) or intraperitoneal (i.p.) injections, are associated with higher risks of systemic toxicity and mortality compared to local application methods.[6][7] However, even with local application, systemic absorption and subsequent toxicity can occur.[3]
Q3: Are certain mouse strains more susceptible to neomycin-induced mortality?
A3: Yes, mouse strain differences in susceptibility to neomycin toxicity exist. For instance, some studies suggest that C57BL/6 mice may have a predisposition to age-related hearing loss and cochlear damage, which could potentially interact with neomycin's effects.[8][9] It is crucial to consider the genetic background of the mice when designing experiments.
Q4: What are the recommended dosages of neomycin to induce ototoxicity without causing high mortality?
A4: Dosages can vary significantly based on the mouse strain, age, and administration route. It is essential to conduct pilot studies to determine the optimal dose that induces significant hearing loss with minimal mortality. Lowering the dose or the frequency of administration can significantly improve survival rates. For example, one study reported that a dose of 200 mg/kg neomycin led to a 50% mortality rate in PGC-1α knockout mice, suggesting wild-type mice might tolerate this dose better, though it still presents a significant risk.[10]
Q5: What supportive care measures can be implemented to reduce mortality?
A5: Providing supportive care is critical. This includes:
-
Hydration: Ensuring adequate hydration with subcutaneous fluids can help mitigate nephrotoxicity.
-
Nutritional Support: Providing a high-calorie, palatable diet can help prevent weight loss and maintain overall health.[11]
-
Close Monitoring: Daily monitoring of the animals for signs of distress, such as weight loss, lethargy, or ruffled fur, is essential for early intervention.
Data on Neomycin Dosage and Mortality
The following tables summarize quantitative data from various studies on neomycin administration in mice.
| Table 1: Systemic Neomycin Administration and Mortality | ||||
| Mouse Strain | Dosage | Administration Route | Duration | Observed Mortality/Toxicity |
| PGC-1α knockout | 200 mg/kg/day | Subcutaneous | 7 days | 50% mortality rate.[10] |
| Not Specified | 10-80 mg/kg/day | Subcutaneous | 7 days | No mortality mentioned, but nephrotoxicity observed in rats at higher doses; mice showed fewer effects.[1] |
| Adult Mice | High doses | Systemic | Long periods | High mortality rates without significant auditory threshold changes.[12] |
| Neonatal CBA/CaJ | 50 or 100 mg/ml (500 nl) | Endolymphatic space injection | Single dose | Not specified, focuses on local ototoxicity.[6][7] |
| Table 2: Comparison of Aminoglycoside Toxicity in Adult Mice | ||
| Aminoglycoside | Mortality Rate | Ototoxicity |
| Gentamicin | High | No significant auditory threshold change. |
| Neomycin | High | No significant auditory threshold change.[12] |
| Amikacin | Tolerable | Not ototoxic at the tested doses. |
| Kanamycin (intramuscular) | Moderate | Significant dose-dependent bilateral hearing loss. |
Experimental Protocols
Protocol 1: Induction of Neomycin Ototoxicity (Systemic)
This protocol is a general guideline and should be optimized for specific experimental needs.
-
Animal Model: Select an appropriate mouse strain and age (e.g., adult C57BL/6J mice).
-
Neomycin Preparation: Dissolve neomycin sulfate (B86663) in sterile saline to the desired concentration.
-
Administration:
-
Administer neomycin via subcutaneous injection.
-
A starting dose could be in the range of 100-200 mg/kg/day, but pilot studies are crucial.
-
-
Duration: Treatment duration can range from 7 to 14 days.
-
Monitoring:
-
Record the weight of each mouse daily.
-
Observe for any signs of systemic toxicity (e.g., dehydration, lethargy).
-
Provide supportive care as needed (e.g., subcutaneous fluids).
-
-
Auditory Function Assessment: Perform Auditory Brainstem Response (ABR) testing at baseline (before treatment) and at desired time points after treatment.[13][14][15]
-
Tissue Collection: At the end of the experiment, euthanize the mice and collect cochleae for histological analysis (e.g., hair cell counting) and kidneys for nephrotoxicity assessment.[16][17][18]
Protocol 2: Auditory Brainstem Response (ABR) Measurement
-
Anesthesia: Anesthetize the mouse with an appropriate anesthetic cocktail (e.g., ketamine/xylazine).[19]
-
Electrode Placement: Place subdermal needle electrodes at the vertex (active), behind the ipsilateral ear (reference), and on the back or contralateral ear (ground).[19]
-
Stimuli: Present click stimuli and tone bursts at various frequencies (e.g., 8, 16, 32 kHz) and decreasing intensity levels (e.g., from 90 dB SPL to 10 dB SPL in 10 dB steps).[15]
-
Recording: Record the evoked neural responses.
-
Threshold Determination: The ABR threshold is defined as the lowest stimulus intensity that elicits a discernible wave V.[19]
Visualizations
Experimental Workflow and Troubleshooting
Caption: Workflow for neomycin ototoxicity studies and troubleshooting high mortality.
Signaling Pathway of Neomycin-Induced Hair Cell Apoptosis
Caption: Simplified signaling cascade of neomycin-induced hair cell apoptosis.[20][21][22][23]
References
- 1. Toxicity of neomycin on enzyme activities of kidney and duodenal mucosa in vivo: organ specificity and species difference between rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overview of Antibiotic-Induced Nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nephrotoxicity and ototoxicity following irrigation of wounds with neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A high G418-resistant neo(R) transgenic mouse and mouse embryonic fibroblast (MEF) feeder layers for cytotoxicity and gene targeting in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Neomycin-induced deafness in neonatal mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Resistance to neomycin ototoxicity in the extreme basal (hook) region of the mouse cochlea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PGC-1α-mediated imbalance of mitochondria-lipid droplet homeostasis in neomycin-induced ototoxicity and nephrotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protocol to assess the impact of early-life antibiotic exposure on murine longevity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Protocol for assessing auditory brainstem response in mice using a four-channel recording system - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Isolation and Culture of Primary Cochlear Hair Cells from Neonatal Mice [jove.com]
- 17. Cochlear Surface Preparation in the Adult Mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mouseion.jax.org [mouseion.jax.org]
- 19. Mouse Auditory Brainstem Response Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 20. JNK signaling in neomycin-induced vestibular hair cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 21. JNK signaling in neomycin-induced vestibular hair cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Caspase Activation in Hair Cells of the Mouse Utricle Exposed to Neomycin | Journal of Neuroscience [jneurosci.org]
- 23. Frontiers | Pre-treatment With Fasudil Prevents Neomycin-Induced Hair Cell Damage by Reducing the Accumulation of Reactive Oxygen Species [frontiersin.org]
Overcoming insolubility of neomycin sulfate in specific experimental buffers
Welcome to the Technical Support Center for neomycin sulfate (B86663). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues related to the solubility of neomycin sulfate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility of neomycin sulfate?
A1: Neomycin sulfate is a white to yellowish-white hygroscopic powder. It is highly soluble in water, but its solubility decreases in organic solvents. Aqueous solutions are most stable between pH 2 and 9.[1][2][3]
Q2: What is the recommended solvent for preparing a stock solution of neomycin sulfate?
A2: For most biological experiments, it is recommended to prepare stock solutions by dissolving neomycin sulfate directly in sterile, deionized water or an aqueous buffer.[4] It is advisable to prepare these solutions fresh and not to store them for more than a day to avoid degradation.[5]
Q3: Can I dissolve neomycin sulfate in organic solvents like DMSO or ethanol?
A3: Neomycin sulfate is only sparingly soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[4] Therefore, these are not recommended as primary solvents.
Q4: How should I store neomycin sulfate powder and its aqueous solutions?
A4: Neomycin sulfate powder should be stored at room temperature and is stable for at least four years.[5] Aqueous stock solutions should be filter-sterilized and can be stored at 2-8°C for short-term use (up to 5 days) or aliquoted and stored at -20°C for up to 3-4 months.[1][6] It is important to avoid repeated freeze-thaw cycles.
Q5: Is neomycin sulfate toxic to mammalian cells?
A5: Yes, neomycin can be toxic to mammalian cells and can cause irreversible damage to kidneys and other organs with systemic exposure. For selection in mammalian cell culture, Geneticin® (G418 sulfate) is a less toxic and effective alternative.
Troubleshooting Guide: Overcoming Insolubility
This guide addresses common issues encountered when dissolving neomycin sulfate in specific experimental buffers.
Problem 1: Neomycin sulfate does not dissolve completely in my buffer.
-
Possible Cause: The concentration of neomycin sulfate may be too high for the specific buffer system. While highly soluble in water, its solubility can be lower in buffers containing other salts.
-
Solution:
-
Check Concentration: Refer to the solubility table below to ensure you are not exceeding the approximate solubility limit for your buffer.
-
Gentle Heating: Gently warm the solution to 37°C to aid dissolution. Neomycin sulfate solutions are generally stable at this temperature for a short period.[1]
-
Sonication: Use a sonicator bath to help break up any powder aggregates and enhance dissolution.
-
pH Adjustment: Ensure the pH of your buffer is within the optimal range for neomycin sulfate stability (pH 2-9).[1] Adjust the pH if necessary.
-
Problem 2: A precipitate forms after dissolving neomycin sulfate in my buffer.
-
Possible Cause 1: Interaction with Phosphate (B84403). Phosphate-buffered saline (PBS) and other phosphate-containing buffers can sometimes cause precipitation, especially at high concentrations of both neomycin sulfate and phosphate.
-
Solution 1:
-
Reduce Phosphate Concentration: If possible, use a buffer with a lower phosphate concentration.
-
Use an Alternative Buffer: Consider using a non-phosphate buffer system like HEPES or Tris-HCl if your experimental design allows.
-
-
Possible Cause 2: Interaction with Divalent Cations. High concentrations of divalent cations (e.g., Mg²⁺, Ca²⁺) in your buffer can sometimes interact with the sulfate ions, leading to precipitation.
-
Solution 2:
-
Chelating Agents: While not always feasible depending on the experiment, a low concentration of a chelating agent like EDTA could be tested. However, this may interfere with downstream applications.
-
Modify Buffer Composition: If possible, reduce the concentration of divalent cations in your buffer.
-
-
Possible Cause 3: "Salting Out" Effect. In buffers with very high ionic strength (high salt concentrations), the solubility of neomycin sulfate can decrease, leading to precipitation.
-
Solution 3:
-
Prepare a More Concentrated Stock in Water: Dissolve the neomycin sulfate at a high concentration in water first, and then add it to your high-salt buffer in a smaller volume to achieve the desired final concentration. This minimizes the direct dissolution in the high-salt environment.
-
Data Presentation
Table 1: Solubility of Neomycin Sulfate in Common Laboratory Solvents and Buffers
| Solvent/Buffer | Approximate Solubility (mg/mL) | Notes |
| Water | 50 - 100[4][7] | Freely soluble. |
| Phosphate-Buffered Saline (PBS), pH 7.2 | ~10[5] | Solubility can be affected by phosphate concentration. |
| Methanol | ~0.23[8] | Sparingly soluble. |
| Ethanol | ~0.10[8] | Sparingly soluble. |
| Dimethyl Sulfoxide (DMSO) | Insoluble[4] | Not a suitable solvent. |
Note: Solubility can be influenced by temperature, pH, and the presence of other solutes.
Experimental Protocols
Protocol 1: Preparation of a 25 mg/mL Neomycin Sulfate Stock Solution
Materials:
-
Neomycin sulfate powder
-
Sterile, deionized water (ddH₂O)
-
Sterile 0.22 µm syringe filter
-
Sterile conical tubes
Procedure:
-
Weigh out 1 gram of neomycin sulfate powder.
-
Add the powder to a sterile conical tube.
-
Add 40 mL of sterile ddH₂O to the tube.
-
Vortex or mix thoroughly until the powder is completely dissolved. Gentle warming to 37°C can be applied if needed.
-
Filter-sterilize the solution using a 0.22 µm syringe filter into a new sterile conical tube.
-
Aliquot the sterile stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for long-term storage (up to 4 months) or at 2-8°C for short-term use (up to 5 days).[1]
Protocol 2: In Vitro Phospholipase C (PLC) Inhibition Assay
This protocol provides a general framework for assessing PLC inhibition using neomycin sulfate.
Materials:
-
Purified Phospholipase C enzyme
-
Fluorescent PLC substrate (e.g., a derivative of phosphatidylinositol 4,5-bisphosphate, PIP₂)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM CaCl₂, 0.1% Triton X-100)
-
Neomycin sulfate stock solution (prepared as in Protocol 1)
-
96-well black microplate
-
Plate reader with fluorescence detection capabilities
Procedure:
-
Prepare Neomycin Sulfate Dilutions:
-
Prepare a series of dilutions of the neomycin sulfate stock solution in the assay buffer to achieve the desired final concentrations for the inhibition curve.
-
Troubleshooting Note: If you observe precipitation upon dilution into the assay buffer, try preparing the dilutions in water first and then adding a small volume to the reaction wells.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In the wells of the 96-well plate, add the diluted neomycin sulfate solutions.
-
Add the purified PLC enzyme to each well (except for the no-enzyme control).
-
Include a control with buffer only (no neomycin sulfate).
-
Incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
Add the fluorescent PLC substrate to all wells to start the reaction.
-
-
Monitor Fluorescence:
-
Immediately place the microplate in the plate reader.
-
Measure the increase in fluorescence over time at the appropriate excitation and emission wavelengths for the substrate. The cleavage of the substrate by PLC will result in an increase in fluorescence.
-
-
Data Analysis:
-
Calculate the initial reaction rates for each neomycin sulfate concentration.
-
Plot the reaction rate as a function of the neomycin sulfate concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
-
Mandatory Visualizations
Caption: Inhibition of the Phospholipase C (PLC) signaling pathway by neomycin sulfate.
References
Strategies to optimize fermentation media for increased neomycin yield from Streptomyces
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize fermentation media for increased neomycin yield from Streptomyces.
Troubleshooting Guide
This guide addresses common issues encountered during neomycin fermentation experiments.
Problem: Low Neomycin Yield
Possible Cause 1: Suboptimal Nutrient Concentrations in the Fermentation Medium
The concentration and type of carbon and nitrogen sources are critical for robust Streptomyces growth and neomycin production.[1]
Solution:
-
Evaluate Key Nutrients: Several studies have identified key nutritional factors that significantly affect neomycin production. These include various nitrogen and carbon sources. For Streptomyces fradiae NCIM 2418, ammonium (B1175870) chloride, sodium nitrate (B79036), L-histidine, and ammonium nitrate were found to be crucial.[2][3] In another study with a mutant S. fradiae strain, soluble starch, peptone, and ammonium sulfate (B86663) were identified as key components.[4]
-
Optimize Nutrient Concentrations: The optimal concentrations of these components can be determined using statistical methods like Response Surface Methodology (RSM).[2][3] The tables below summarize optimized media compositions from various studies.
Table 1: Optimized Nutrient Concentrations for Neomycin Production by S. fradiae NCIM 2418 (Solid-State Fermentation)
Nutrient Optimized Concentration Predicted Neomycin Yield Actual Neomycin Yield Ammonium Chloride 2.00% 20,000 g/kg dry coconut oil cake 19,642 g/kg dry coconut oil cake Sodium Nitrate 1.50% L-Histidine 0.250% Ammonium Nitrate 0.250% Data from a study optimizing neomycin production on coconut oil cake.[2][3]
Table 2: Optimized Nutrient Concentrations for Neomycin Production by S. fradiae Sf6-2 (Submerged Fermentation)
Nutrient Optimized Concentration Neomycin Potency Soluble Starch 73.98 g/L 10,849 ± 141 U/mL Peptone 9.23 g/L (NH₄)₂SO₄ 5.99 g/L This optimization resulted in a 40% enhancement compared to pre-optimization conditions.[4]
-
Consider Alternative Substrates: Agro-industrial wastes can be cost-effective substrates for neomycin production. Apple pomace has been shown to yield high levels of neomycin (2765 µg/g substrate) in solid-state fermentation.[5]
Possible Cause 2: Suboptimal Physical Fermentation Parameters
Physical parameters such as pH, temperature, aeration, and incubation time significantly influence microbial growth and secondary metabolite production.[6][7]
Solution:
-
Optimize Physical Parameters: The optimal conditions for neomycin production can vary depending on the Streptomyces strain and fermentation type (solid-state vs. submerged).
Table 3: Optimized Physical Parameters for Neomycin Production by S. fradiae NCIM 2418 (Solid-State Fermentation on Apple Pomace)
Parameter Optimal Value Inoculum Size 2x10⁶ CFU/g initial dry substrate Substrate Particle Size 1.2 mm Incubation Temperature 30°C Initial pH 8.0 Initial Moisture Level 70% Incubation Period 10 days Optimization of these parameters led to a 2.6-fold improvement in neomycin production.[5]
-
Ensure Adequate Aeration and Agitation: For submerged fermentations, maintaining sufficient dissolved oxygen is crucial. Agitation speeds of 150-250 rpm and aeration rates of 1.0-2.0 vvm (volume of air per volume of medium per minute) are common starting points for Streptomyces fermentations.[1]
Problem: Inconsistent Batch-to-Batch Neomycin Yield
Possible Cause: Variability in Inoculum Quality or Quantity
The age, size, and physiological state of the inoculum can lead to inconsistent fermentation performance.
Solution:
-
Standardize Inoculum Preparation: Develop a standardized protocol for inoculum preparation, including the age of the seed culture and the method for spore suspension preparation.
-
Optimize Inoculum Size: The optimal inoculum size should be determined experimentally. For solid-state fermentation of S. fradiae NCIM 2418 on apple pomace, an inoculum size of 2x10⁶ CFU/g of initial dry substrate was found to be optimal.[5]
Frequently Asked Questions (FAQs)
Q1: What are the most critical components of a fermentation medium for neomycin production?
A1: The most critical components are typically the carbon and nitrogen sources. Studies have identified the following as having a significant impact on neomycin yield:
-
Nitrogen Sources: Ammonium chloride, sodium nitrate, L-histidine, ammonium nitrate, peptone, and ammonium sulfate have been shown to be important.[2][3][4]
-
Carbon Sources: Soluble starch and fructose (B13574) are effective carbon sources.[4][5] The choice of carbon source can influence whether cellular metabolism is directed towards growth or secondary metabolite production.[1]
Q2: How can I systematically optimize my fermentation medium?
A2: A two-step statistical approach is highly effective for medium optimization:[8]
-
Screening for Significant Factors: Use a Plackett-Burman design to screen a large number of medium components and identify those with the most significant effects on neomycin production.[2][4]
Q3: Are there cost-effective alternatives to expensive media components?
A3: Yes, agro-industrial wastes can serve as inexpensive substrates for solid-state fermentation. Apple pomace, coconut oil cake, and wheat bran have been successfully used for neomycin production.[2][5][10] This approach can significantly reduce production costs, as the growth medium can account for 30-40% of the total cost of antibiotics.[5]
Q4: What is the typical duration of a neomycin fermentation process?
A4: The optimal incubation period can vary. For solid-state fermentation of S. fradiae NCIM 2418, the incubation period was optimized to 10 days.[5] In another study, the same strain was incubated for 8 days.[2] It is important to determine the optimal fermentation time for your specific strain and conditions, as prolonged incubation can sometimes lead to product degradation.
Q5: How is neomycin typically quantified from the fermentation broth?
A5: High-Performance Liquid Chromatography (HPLC) is a common and accurate method for quantifying neomycin. A typical method involves derivatization of neomycin followed by analysis on a C18 column.[4]
Experimental Protocols
Protocol 1: Statistical Media Optimization using Plackett-Burman Design and RSM
This protocol outlines a general approach for systematically optimizing fermentation media.
-
Factor Screening (Plackett-Burman Design):
-
Identify a list of potential medium components (e.g., various carbon sources, nitrogen sources, and mineral salts).
-
For each component, define a high and a low concentration level.
-
Use a Plackett-Burman design to create a set of experimental runs where the concentration of each component is varied between its high and low levels.
-
Perform the fermentation experiments for each run and measure the neomycin yield.
-
Analyze the results to identify the components that have a statistically significant effect on neomycin production.[2][4]
-
-
Concentration Optimization (Response Surface Methodology):
-
Select the most significant factors identified from the Plackett-Burman design.
-
Use a central composite design (CCD) to create a new set of experiments with five levels for each selected factor.
-
Conduct the fermentation experiments and measure the neomycin yield.
-
Use the experimental data to fit a second-order polynomial equation and generate response surface plots.
-
Protocol 2: Neomycin Extraction and Quantification by HPLC
This protocol provides a general method for extracting and quantifying neomycin from a fermentation broth.
-
Extraction from Solid-State Fermentation:
-
Extract the fermented solid medium with a suitable buffer (e.g., phosphate (B84403) buffer) by shaking.
-
Separate the solid material and biomass from the liquid extract by centrifugation.
-
The clarified supernatant contains the crude neomycin.[2]
-
-
Extraction from Submerged Fermentation:
-
Centrifuge the fermentation broth to separate the supernatant from the cell biomass.
-
The supernatant contains the secreted neomycin.[4]
-
-
HPLC Analysis (Example Protocol):
-
Mix the fermentation supernatant with acetonitrile (B52724) and a borax-boric acid buffer.
-
Add a derivatizing agent (e.g., FMOC-Cl solution) and incubate in the dark.
-
Stop the reaction with a glycine (B1666218) solution.
-
Filter the solution through a 0.22 µm syringe filter.
-
Analyze the sample using a reversed-phase HPLC system with a C18 column.[4]
-
Visualizations
Caption: Experimental workflow for media optimization.
Caption: Troubleshooting workflow for low neomycin yield.
References
- 1. benchchem.com [benchchem.com]
- 2. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Optimization of Medium Composition for the Production of Neomycin by Streptomyces fradiae NCIM 2418 in Solid State Fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Improved Neomycin Sulfate Potency in Streptomyces fradiae Using Atmospheric and Room Temperature Plasma (ARTP) Mutagenesis and Fermentation Medium Optimization [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. ijcmas.com [ijcmas.com]
- 7. How to Optimize Fermentation Parameters for Industrial Production [synapse.patsnap.com]
- 8. Frontiers | Strategies for Fermentation Medium Optimization: An In-Depth Review [frontiersin.org]
- 9. taylorfrancis.com [taylorfrancis.com]
- 10. researchgate.net [researchgate.net]
Microbial degradation pathways of neomycin in environmental and wastewater samples
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working on the microbial degradation of neomycin in environmental and wastewater samples.
Frequently Asked Questions (FAQs)
Q1: Which microorganisms are known to degrade neomycin?
A1: Historically, only fungi were known to efficiently degrade neomycin, including the white-rot fungus Trametes versicolor and the ericoid mycorrhizal fungus Rhizoscyphus ericae.[1][2] However, recent research has identified the first bacterial species with neomycin-degrading capabilities: Cupriavidus basilensis and Bacillus velezensis.[1][2] These bacteria were isolated from pharmaceutical wastewater and mangrove soil, respectively.[1]
Q2: What are the general pathways for neomycin degradation?
A2: The complete degradation pathways are still an active area of research. For fungi like Rhizoscyphus ericae, degradation is known to involve the hydrolysis of neomycin, followed by the oxidation of its constituent parts, such as D-ribose.[3] For the newly identified bacteria, the precise pathways have not yet been fully elucidated. It is hypothesized that enzymes such as aminoglycoside acetyltransferases, phosphotransferases, and nucleotidyltransferases, which are known to deactivate aminoglycoside antibiotics, may play a role.[1] However, it is unclear if these enzymes lead to the complete mineralization of the compound.
Q3: What factors influence the rate of neomycin degradation by these microorganisms?
A3: Several factors can significantly impact the efficiency of neomycin biodegradation:
-
Co-substrates: The presence of additional carbon and nitrogen sources can enhance degradation rates. For instance, Bacillus velezensis showed a higher degradation efficiency with the addition of soluble starch, while Cupriavidus basilensis degradation was improved with ammonium (B1175870) sulfate.[1][2]
-
Neomycin Concentration: High concentrations of neomycin (e.g., 500 mg/L and 1,000 mg/L) can be inhibitory to microbial growth and may lead to metabolic overload, thereby reducing degradation efficiency.[2] Optimal degradation rates for C. basilensis and B. velezensis have been observed at an initial concentration of 100 mg/L.[1]
-
pH and Temperature: As with most microbial processes, pH and temperature are critical. The bacterial degradation studies were conducted at a pH of 7.2 and a temperature of 35°C.[1]
Q4: Can neomycin be used as a sole carbon source by these microorganisms?
A4: Yes, both Cupriavidus basilensis and Bacillus velezensis have been shown to utilize neomycin as the sole carbon source for their growth and metabolism.[1][2] Similarly, the fungus Rhizoscyphus ericae is capable of using neomycin as its sole nutrient source.[3]
Q5: What analytical methods are typically used to measure neomycin concentration in degradation studies?
A5: High-Performance Liquid Chromatography (HPLC) is the most common method for quantifying neomycin in environmental and wastewater samples. Due to neomycin's lack of a strong chromophore, detection methods such as Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) are often employed.[1] Pre-column or post-column derivatization techniques can also be used to allow for UV or fluorescence detection.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or low neomycin degradation observed | 1. Inactive microbial culture.2. Suboptimal culture conditions (pH, temperature).3. Neomycin concentration is too high (toxic/inhibitory).4. Lack of essential nutrients or co-substrates. | 1. Verify the viability of your inoculum. Use a fresh, actively growing culture.2. Optimize pH and temperature for the specific microorganism. For C. basilensis and B. velezensis, aim for pH 7.2 and 35°C.[1]3. Start with a lower neomycin concentration (e.g., 100 mg/L) and gradually increase it as the culture adapts.[1]4. Amend the medium with an additional carbon source (e.g., glucose, soluble starch) or nitrogen source (e.g., ammonium sulfate) to promote co-metabolism.[1][2] |
| Inconsistent or non-reproducible degradation rates | 1. Inoculum size and growth phase variability.2. Incomplete dissolution or adsorption of neomycin.3. Abiotic degradation of neomycin.4. Inconsistent sample preparation or HPLC analysis. | 1. Standardize the inoculum preparation, ensuring a consistent cell density and using cultures from the same growth phase (e.g., mid-logarithmic phase).2. Ensure neomycin is fully dissolved in the medium. Check for any potential adsorption to the culture vessel.3. Run uninoculated controls under the same conditions to account for any abiotic loss of neomycin.[1]4. Follow a standardized protocol for sample extraction and analysis. Ensure proper calibration of the HPLC system. |
| Difficulty in isolating neomycin-degrading microorganisms | 1. Low abundance of degraders in the environmental sample.2. Inappropriate enrichment medium or conditions.3. Neomycin concentration in the enrichment culture is too high. | 1. Use a larger volume of the initial sample for enrichment.2. Start with a nutrient-rich medium to support a diverse microbial community and then gradually shift to a minimal medium with neomycin as the sole carbon source.3. Begin the enrichment with a low concentration of neomycin and progressively increase it in subsequent transfers to select for and acclimate the desired microorganisms.[1] |
| Poor peak shape or resolution in HPLC analysis | 1. Inappropriate mobile phase composition or pH.2. Column degradation.3. Matrix effects from environmental samples. | 1. Optimize the mobile phase. For neomycin, which is highly polar, hydrophilic interaction liquid chromatography (HILIC) can be an alternative to reversed-phase.[4]2. Some methods use aggressive mobile phases (e.g., very low pH) which can damage the HPLC column. Ensure the column is suitable for the chosen method.3. Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE), to remove interfering compounds. |
Data Presentation
Table 1: Neomycin Degradation Rates by Fungal Species
| Fungus | Condition | Degradation Rate | Duration |
| Trametes versicolor | In vivo (immobilized on polyurethane foam) | ~80% | 168 hours |
| Trametes versicolor | In vitro (laccase-HBA mediated) | 34% | Not specified |
| Rhizoscyphus ericae | Co-metabolic conditions | ~70% | 1 week |
| Rhizoscyphus ericae | Neomycin as sole nutrient | ~60% | 1 week |
Data compiled from Stenholm et al., 2022 and Åke Stenholm et al., 2022.[3]
Table 2: Neomycin Degradation Rates by Bacterial Species
| Bacterium | Condition | Neomycin Conc. | Degradation Rate | Duration |
| Cupriavidus basilensis | Sole carbon source | 100 mg/L | 46.4% | 96 hours |
| Bacillus velezensis | Sole carbon source | 100 mg/L | 37.6% | 96 hours |
| Cupriavidus basilensis | With ammonium sulfate | 100 mg/L | 50.83% | 96 hours |
| Bacillus velezensis | With soluble starch | 100 mg/L | 58.44% | 96 hours |
| Cupriavidus basilensis | High concentration | 500 mg/L | Lower, inhibited | 96 hours |
| Bacillus velezensis | High concentration | 500 mg/L | Lower, inhibited | 96 hours |
Data sourced from a 2025 study on the first identified neomycin-degrading bacteria.[1][2]
Experimental Protocols
Protocol 1: Isolation of Neomycin-Degrading Bacteria
This protocol is based on the methodology used to isolate Cupriavidus basilensis and Bacillus velezensis.[1]
-
Enrichment:
-
Inoculate 1 g of soil or 1 mL of wastewater into a flask containing 100 mL of a nutrient-rich medium (e.g., Luria-Bertani broth).
-
Add a low concentration of neomycin (e.g., 10 mg/L) to the medium.
-
Incubate at 35°C with shaking for 3-5 days.
-
-
Acclimatization and Selection:
-
Transfer 1 mL of the enriched culture to 100 mL of a modified M9 minimal medium (lacking carbon and nitrogen sources) supplemented with neomycin as the sole carbon source. The concentration of neomycin should be gradually increased with each subsequent transfer (e.g., from 20 mg/L up to 100 mg/L).
-
The modified M9 medium contains: 0.45 g/L KH₂PO₄, 1.79 g/L K₂HPO₄, and 0.1 g/L MgSO₄·7H₂O.[1]
-
Incubate for 5-7 days at 35°C. Repeat this transfer at least 3-5 times.
-
-
Isolation:
-
Take the final enriched culture and perform serial dilutions in sterile saline.
-
Plate the dilutions onto LB agar (B569324) plates and incubate at 35°C for 48 hours.
-
Select morphologically distinct colonies and streak them onto fresh LB agar plates to obtain pure cultures.
-
-
Confirmation of Degradation Ability:
-
Inoculate each pure isolate into a liquid modified M9 medium containing 100 mg/L neomycin as the sole carbon source.
-
Incubate for 96 hours, taking samples periodically to measure bacterial growth (OD₆₀₀) and the residual neomycin concentration by HPLC.
-
Protocol 2: Neomycin Degradation Assay
-
Prepare Inoculum:
-
Grow the isolated bacterial strain in LB broth to the mid-logarithmic phase.
-
Harvest the cells by centrifugation, wash twice with sterile saline or M9 medium to remove residual LB broth, and resuspend in the M9 medium to a desired optical density (e.g., OD₆₀₀ of 1.0).
-
-
Set up Degradation Experiment:
-
In sterile flasks, prepare the modified M9 medium containing the desired concentration of neomycin (e.g., 100 mg/L).
-
If investigating co-metabolism, add the desired carbon (e.g., 0.1 g/L glucose) or nitrogen (e.g., 0.1 g/L ammonium sulfate) source.
-
Inoculate the medium with the prepared bacterial suspension to a final concentration of 10% (v/v).[1]
-
Include an uninoculated control flask to monitor for abiotic degradation.
-
-
Incubation and Sampling:
-
Incubate the flasks at 35°C with shaking (e.g., 150 rpm) for 96 hours.
-
Collect samples at regular intervals (e.g., 0, 24, 48, 72, 96 hours).
-
At each time point, measure the OD₆₀₀ to monitor bacterial growth.
-
Prepare the samples for HPLC analysis.
-
Protocol 3: Sample Preparation for HPLC Analysis
-
Centrifugation: Centrifuge the collected samples (e.g., at 9,000 x g for 10 minutes) to separate the bacterial cells from the supernatant.[1]
-
Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining cells and particulate matter.
-
Storage: Store the filtered samples at -20°C until HPLC analysis.
-
HPLC Analysis: Analyze the samples using an HPLC system, for example, with an ELSD detector and a C18 column. A suitable mobile phase could be a mixture of 2.0% trifluoroacetic acid and 0.1% heptafluorobutyric acid (20:1, v/v).[1]
Visualizations
Caption: Experimental workflow for studying microbial degradation of neomycin.
Caption: Generalized fungal degradation pathway of neomycin.
Caption: Troubleshooting logic for low neomycin degradation experiments.
References
- 1. Efficient degradation of neomycin by Bacillus velezensis and Cupriavidus basilensis isolated from mangrove soil and pharmaceutical wastewater - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Efficient degradation of neomycin by Bacillus velezensis and Cupriavidus basilensis isolated from mangrove soil and pharmaceutical wastewater [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. mtc-usa.com [mtc-usa.com]
Consequences of removing neomycin selection pressure from stable cell lines
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the consequences of removing neomycin (G418) selection pressure from stable cell lines. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of neomycin (G418) selection in stable cell line development?
A1: Neomycin, and its analog G418 (Geneticin®), is an aminoglycoside antibiotic toxic to mammalian cells.[1][2] It is used as a selective agent to eliminate cells that have not successfully integrated a plasmid containing both the gene of interest and a neomycin resistance gene (neo).[3][4] The neo gene encodes an enzyme, neomycin phosphotransferase, which inactivates G418, allowing only the successfully transfected cells to survive and proliferate in a culture medium containing the antibiotic.[3][5] This selection process is crucial for isolating and establishing a pure population of stably transfected cells.[4][6]
Q2: Once a stable cell line is established, is it necessary to maintain neomycin selection pressure indefinitely?
A2: This is a common question with no single answer, as the best strategy depends on the specific cell line, the nature of the integrated gene, and the intended downstream applications.
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Removal is Possible: Once a clonal population is isolated and expanded, it is often possible to remove the selection pressure without immediate, detrimental effects.[7]
-
Risks of Removal: The primary risk is the potential loss of transgene expression over time. This can occur if the integrated plasmid is silenced epigenetically or if cells that have lost the transgene outgrow the expressing cells, especially if the transgene imparts a metabolic burden or slows proliferation.[7][8]
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Benefits of Removal: Continuing to culture cells with an antibiotic can be an unwanted experimental variable.[7] Some researchers prefer to remove it to avoid any potential off-target effects of the antibiotic on cell physiology or to reduce costs. Additionally, long-term antibiotic use can mask low-level contamination, such as mycoplasma.[7]
Q3: How long can I culture my stable cell line without neomycin before I see negative effects?
A3: The stability of transgene expression without selection pressure varies significantly. Some cell lines can maintain expression for many passages, while others may show a decline within a few weeks.[7] It is generally recommended to perform a stability study to determine this for your specific clone. For short-term experiments (e.g., up to two weeks), most stable cell lines will likely retain expression.[7] For long-term culture, periodic re-selection or regular monitoring of expression is advised.[7]
Q4: Can removing the neomycin resistance cassette itself affect my gene of interest?
A4: Yes, in some cases, the selection cassette can influence the expression of the target gene or adjacent endogenous genes.[7] This can happen through disruption of regulatory elements or by altering the local chromatin architecture.[7] For certain sensitive applications, it may be desirable to remove the selection cassette using a system like Cre-Lox recombination after the initial selection process is complete.[7]
Troubleshooting Guide
This section addresses common problems encountered when neomycin selection pressure is removed from stable cell lines.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Loss of Protein Expression | 1. Epigenetic Silencing: The promoter driving the gene of interest has been silenced (e.g., via methylation).[9][8] 2. Cell Heterogeneity: The "stable" population was not truly clonal, and non-expressing cells have outgrown the expressing cells. 3. Transgene Instability: The integrated gene may have been lost or rearranged.[8] | 1. Re-introduce Selection: Culture the cells in neomycin-containing medium to eliminate any non-expressing cells.[7] 2. Re-cloning: Perform another round of single-cell cloning (e.g., limiting dilution) to isolate a more stable, high-expressing clone.[3] 3. Check mRNA Levels: Use RT-qPCR to determine if the loss of expression is at the transcriptional level.[10] 4. Use HDAC Inhibitors: In cases of suspected CMV promoter silencing, treatment with an HDAC inhibitor may restore expression, although this is not a long-term solution.[10] |
| High Cell Death Upon Re-introducing Neomycin | 1. Significant Loss of Resistance: A large proportion of the cell population has lost the neomycin resistance gene during culture without selection. | 1. Gradual Re-introduction: Start with a lower concentration of neomycin and gradually increase it to the original selection concentration. 2. Verify Optimal Concentration: Perform a new kill curve to ensure the G418 concentration is not excessively toxic to resistant cells.[6] |
| Variability in Experimental Results | 1. Mosaic Expression: The cell population has become heterogeneous, with varying levels of transgene expression among cells.[11] | 1. Return to Selection: Maintain the cells under light selection pressure (a lower concentration of neomycin) to ensure a more uniform population.[12] 2. Regularly Assess Expression: Use methods like flow cytometry or immunofluorescence to monitor the homogeneity of expression.[6] 3. Work from a Master Cell Bank: Always thaw a fresh, early-passage vial of the validated clone for critical experiments to ensure consistency.[7] |
Experimental Protocols
Protocol 1: Determining Optimal G418 Concentration (Kill Curve)
It is critical to determine the minimum concentration of G418 that effectively kills non-transfected cells for each cell line, as sensitivity can vary.[4][13]
Objective: To find the lowest G418 concentration that kills 100% of the parental (non-resistant) cells within 10-14 days.
Methodology:
-
Cell Seeding: Plate the parental cell line in a 24-well plate at a density that allows them to be approximately 80% confluent the next day.[14] Seed cells for a range of antibiotic concentrations and a no-antibiotic control.
-
Prepare G418 Dilutions: Prepare a series of G418 concentrations in your normal cell culture medium. A typical range for mammalian cells is 100 µg/mL to 1400 µg/mL.[14][13]
-
Apply Selection: After 24 hours, replace the medium in each well with the medium containing the different G418 concentrations. Include a "no G418" well as a positive control for growth.
-
Monitor Cells: Observe the cells microscopically every 2-3 days.
-
Medium Change: Replace the selective medium every 3-4 days to compensate for the degradation of G418 at 37°C.[3][14]
-
Determine Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death within 10-14 days, while cells in the control well continue to grow.[14][15]
Protocol 2: Assessing the Stability of Transgene Expression
Objective: To determine if a stable cell line maintains expression of the gene of interest over time without selection pressure.
Methodology:
-
Establish Parallel Cultures: Take a validated, high-expressing clonal cell line and split it into two parallel cultures:
-
Culture A: Maintained in medium with G418 (at selection concentration).
-
Culture B: Maintained in medium without G418.
-
-
Continuous Passaging: Passage both cultures under their respective conditions for an extended period (e.g., 20-30 passages). Maintain a consistent passaging schedule.[6]
-
Periodic Sampling: At regular intervals (e.g., every 5 passages), collect cell samples from both cultures.
-
Analyze Protein Expression: Use a quantitative method to assess the expression of your gene of interest.
-
Data Analysis: Plot the expression level over passage number for both conditions. A stable clone will show minimal to no decrease in expression in the culture grown without G418.[8]
-
Create Cell Banks: Cryopreserve vials of the cell line at different passage numbers (e.g., passage 5, 10, 15) from the culture maintained under selection. This ensures a reliable source of the stable clone for future experiments.[7]
Visualizations
Caption: Mechanism of G418 selection and neomycin resistance.
Caption: Decision workflow for removing neomycin selection.
Caption: Experimental workflow for assessing cell line stability.
References
- 1. Basic Mammalian Expression Support—Troubleshooting | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. researchgate.net [researchgate.net]
- 3. knowledge.lonza.com [knowledge.lonza.com]
- 4. Stable Cell Line Generation | Thermo Fisher Scientific - US [thermofisher.com]
- 5. Graduated resistance to G418 leads to differential selection of cultured mammalian cells expressing the neo gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. thesciencenotes.com [thesciencenotes.com]
- 7. researchgate.net [researchgate.net]
- 8. biopharminternational.com [biopharminternational.com]
- 9. stable transfected cell line in absence of G418 - Cell Biology [protocol-online.org]
- 10. researchgate.net [researchgate.net]
- 11. Homogeneity and persistence of transgene expression by omitting antibiotic selection in cell line isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. Protocol of Stable Cell Line Generation - Creative BioMart [creativebiomart.net]
- 14. youtube.com [youtube.com]
- 15. G418 Kill curve protocol [protocols.io]
- 16. cdn.technologynetworks.com [cdn.technologynetworks.com]
Technical Support Center: Managing Neomycin-Induced Cytotoxicity in Sensitive Cell Lines
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage neomycin-induced cytotoxicity in sensitive cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is neomycin and why is it cytotoxic to mammalian cells?
Neomycin is an aminoglycoside antibiotic commonly used as a selection agent in cell culture to generate stable cell lines expressing a gene of interest, which is co-expressed with a neomycin resistance gene.[1] While effective for selection, neomycin can be toxic to mammalian cells.[2] Its cytotoxicity stems from its ability to induce apoptosis (programmed cell death) through various mechanisms, including the generation of reactive oxygen species (ROS), activation of stress-activated protein kinases like JNK, and triggering of caspase cascades.[3][4] Some studies suggest that neomycin can also interfere with mitochondrial protein synthesis, contributing to its toxic effects.[5]
Q2: Which cell lines are particularly sensitive to neomycin?
Several cell lines exhibit high sensitivity to neomycin. Auditory hair cell lines, such as HEI-OC1, are exceptionally vulnerable due to their role in hearing, and neomycin is a known ototoxic agent.[4][6] Additionally, various fibroblast and kidney-derived cell lines, including BHK-21 (Syrian golden hamster kidney fibroblasts), FEA (feline embryonic fibroblasts), and VERO (African green monkey kidney fibroblasts), have demonstrated significant decreases in viability upon exposure to neomycin.[7] When using neomycin for stable cell line generation, it is crucial to determine the optimal concentration for your specific cell line, as sensitivity can vary widely.[8][9]
Q3: I am generating a stable cell line and observing massive cell death. What is the recommended concentration of neomycin (or its analog G418) to use?
The optimal concentration of neomycin or its more commonly used analog, G418 (Geneticin), is highly cell-line dependent.[9][10] It is essential to perform a "kill curve" experiment to determine the minimum concentration that effectively kills non-transfected cells over a specific period, typically 7-10 days.[9][11] This ensures the selection of truly resistant colonies while minimizing unnecessary stress and cytotoxicity to the transfected cells. For many mammalian cell lines, G418 concentrations can range from 100 µg/mL to over 1000 µg/mL.[1][11]
Q4: Can I reduce neomycin-induced cytotoxicity without compromising selection efficiency?
Yes, several strategies can be employed to mitigate neomycin's toxic effects. One approach is to co-treat cells with antioxidants, such as Vitamin C, which has been shown to suppress ROS generation and inhibit apoptosis induced by neomycin.[4] Another strategy involves the use of specific inhibitors for pathways activated by neomycin. For instance, inhibiting JNK signaling or using broad-spectrum caspase inhibitors can prevent neomycin-induced hair cell death.[3][12] However, for stable cell line selection, the most critical step is to precisely determine the optimal antibiotic concentration through a kill curve.
Troubleshooting Guides
Issue 1: All cells, including potentially transfected ones, are dying after neomycin/G418 addition.
| Possible Cause | Suggested Solution |
| Neomycin/G418 concentration is too high. | Perform a kill curve to determine the optimal concentration for your specific cell line. Start with a broad range of concentrations to identify the lowest dose that kills all non-transfected cells within 7-10 days.[9][11] |
| Cell line is exceptionally sensitive. | Consider using a lower selection pressure for a longer duration. Also, ensure cells are healthy and at an appropriate confluency before adding the antibiotic.[10] |
| Incorrect antibiotic used. | Ensure you are using G418 (Geneticin) for mammalian cell selection, as neomycin sulfate (B86663) is generally less effective and can have different toxic profiles.[13] |
Issue 2: No stable colonies are forming after selection.
| Possible Cause | Suggested Solution |
| Neomycin/G418 concentration is too low. | If non-transfected control cells are not dying, your antibiotic concentration is insufficient. Re-evaluate your kill curve data or perform a new one.[9] |
| Transfection efficiency was low. | Optimize your transfection protocol to ensure a higher percentage of cells have taken up the plasmid containing the neomycin resistance gene. |
| Gene of interest is toxic to the cells. | If you suspect your gene of interest is cytotoxic, consider using an inducible expression system to control its expression after colony formation. |
Data Summary
Table 1: Recommended G418 Concentrations for Selection in Various Cell Lines
| Cell Line | Recommended G418 Concentration Range (µg/mL) | Reference |
| HEK293 | 200 - 500 | [8] |
| HeLa | ~400 | [14] |
| A549 | ~800 | [9] |
| General Mammalian | 100 - 800 | [11] |
Table 2: Cytotoxicity of Neomycin in Different Cell Lines (24-hour exposure)
| Cell Line | Neomycin Concentration (µg/mL) Causing Significant Viability Decrease | Reference |
| BHK-21 | 9000, 10000, 20000 | [7] |
| FEA | 3000 | [7] |
Experimental Protocols
Protocol 1: Determining Optimal G418 Concentration using a Kill Curve
This protocol outlines the steps to determine the minimum G418 concentration required to kill non-transfected cells.
-
Cell Plating: Seed your non-transfected cell line into a 24-well or 96-well plate at a density that allows for several days of growth without reaching 100% confluency.[10][11]
-
Prepare G418 Dilutions: Prepare a series of G418 concentrations in your complete cell culture medium. A common starting range is 0, 100, 200, 400, 600, 800, and 1000 µg/mL.[10][11]
-
Treatment: After allowing the cells to adhere overnight, replace the medium in each well with the medium containing the different G418 concentrations. Include a "no antibiotic" control.
-
Incubation and Observation: Incubate the cells under standard conditions. Observe the cells daily for signs of cytotoxicity, such as rounding, detachment, and cell lysis.[2]
-
Media Changes: Replace the medium with fresh G418-containing medium every 2-3 days.[9]
-
Determine Minimal Lethal Concentration: After 7-10 days, identify the lowest G418 concentration that results in the death of all cells.[9] This concentration will be used for selecting your stably transfected cells.
Protocol 2: Assessing Apoptosis using TUNEL Staining
This protocol provides a general workflow for detecting DNA fragmentation associated with apoptosis.
-
Cell Treatment: Culture your cells on glass coverslips and treat them with neomycin at the desired concentration and for the appropriate duration. Include positive and negative controls.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with a solution like 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture (containing terminal deoxynucleotidyl transferase and labeled dUTP) according to the manufacturer's instructions.
-
Counterstaining and Imaging: Counterstain the cell nuclei with a DNA dye such as DAPI. Mount the coverslips on microscope slides and visualize the cells using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
Visualizations
Caption: Signaling pathway of neomycin-induced apoptosis.
Caption: Experimental workflow for a kill curve assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Neomycin Sulfate - FAQs [thermofisher.com]
- 3. JNK signaling in neomycin-induced vestibular hair cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Protective Effects of Vitamin C against Neomycin-Induced Apoptosis in HEI-OC1 Auditory Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxic effect of aminoglycoside antibiotics on the mammalian cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. How much antibiotic required for stable cell selection? | Transfection Reagents | Cell Lines, In Vivo | Altogen Biosystems [altogen.com]
- 10. takara.co.kr [takara.co.kr]
- 11. Antibiotic Kill Curve [sigmaaldrich.com]
- 12. Caspase Activation in Hair Cells of the Mouse Utricle Exposed to Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Validation & Comparative
Comparative analysis of neomycin versus G418 for mammalian cell selection efficiency
For Researchers, Scientists, and Drug Development Professionals
The selection of a stable cell line expressing a gene of interest is a cornerstone of modern biological research and drug development. This process relies on the use of selectable markers, most commonly antibiotic resistance genes, which allow for the elimination of non-transfected cells. The neomycin resistance gene (neo) is a widely used marker, conferring resistance to aminoglycoside antibiotics. This guide provides a detailed comparative analysis of two such antibiotics, neomycin and its analog G418 (Geneticin®), for their efficiency in selecting stable mammalian cell lines.
Executive Summary
While both neomycin and G418 can be neutralized by the product of the neo gene, G418 is the unequivocally superior and industry-standard agent for mammalian cell selection . Neomycin is primarily used for bacterial selection and is generally not recommended for use in mammalian cell culture due to its high intrinsic toxicity and poor selection efficiency. G418, a semi-synthetic derivative of neomycin, exhibits enhanced potency and better permeability in eukaryotic cells, leading to a more stringent and reliable selection of stably transfected cells.
Comparative Data at a Glance
The following table summarizes the key characteristics and performance metrics of neomycin and G418 in the context of mammalian cell selection.
| Feature | Neomycin | G418 (Geneticin®) |
| Primary Application | Bacterial selection | Mammalian cell selection |
| Chemical Nature | Aminoglycoside antibiotic | Aminoglycoside antibiotic, analog of neomycin |
| Resistance Gene | neo (encodes Aminoglycoside Phosphotransferase) | neo (encodes Aminoglycoside Phosphotransferase) |
| Mechanism of Action | Inhibits protein synthesis by binding to ribosomes | Inhibits protein synthesis by binding to 80S ribosomes |
| Typical Working Concentration for Mammalian Selection | Not Recommended | 200 - 1000 µg/mL (highly cell-line dependent) |
| Typical Maintenance Concentration | Not Applicable | 100 - 200 µg/mL (or 50% of selection concentration) |
| Selection Time | Not Applicable | 1 to 3 weeks for resistant colonies to appear |
| Cytotoxicity in Mammalian Cells | High intrinsic toxicity, not ideal for selection | Less toxic than neomycin at effective selection concentrations |
| Selection Efficiency | Low; poor penetration of mammalian cell membranes | High ; enhanced permeability and potency in eukaryotic cells |
In-Depth Analysis
Mechanism of Action and Resistance
Both neomycin and G418 are aminoglycoside antibiotics that disrupt protein synthesis by binding to the ribosomal subunits. In eukaryotic cells, they interfere with the function of the 80S ribosome, leading to mistranslation and premature termination of protein synthesis, ultimately resulting in cell death.
Resistance to both antibiotics is conferred by the bacterial neo gene, which encodes the enzyme Aminoglycoside 3'-phosphotransferase (APH). This enzyme inactivates neomycin and G418 by covalently adding a phosphate (B84403) group, thereby preventing the antibiotic from binding to the ribosome.
Caption: Mechanism of aminoglycoside action and resistance.
Why G418 is More Effective in Mammalian Cells
The superior performance of G418 in mammalian cell selection stems from two key factors:
-
Enhanced Cell Permeability: G418 is a semi-synthetic derivative of neomycin, structurally modified to be more readily taken up by eukaryotic cells. Neomycin, in contrast, has poor permeability across mammalian cell membranes, meaning that impractically high concentrations would be required to achieve an effective intracellular concentration for selection.
-
Higher Potency against Eukaryotic Ribosomes: While both antibiotics target ribosomes, G418 is more potent at inhibiting the function of the 80S eukaryotic ribosome. This increased potency allows for more stringent selection at lower, less toxic concentrations compared to neomycin.
Impact on Transgene Expression
The use of selection antibiotics can have an impact on the expression of the gene of interest. Studies have shown that the concentration of G418 can correlate with the level of expression of the neo gene. This can, in some cases, lead to the selection of clones with higher overall levels of transgene expression. However, it is also important to note that prolonged exposure to high concentrations of any selection agent can be stressful to cells and may have unintended effects on endogenous gene expression and overall cell health.
Experimental Protocols
The generation of a stable cell line using G418 is a multi-step process that requires careful optimization.
Key Experiment: Determining the Optimal G418 Concentration (Kill Curve)
The sensitivity to G418 varies significantly between different mammalian cell lines. Therefore, it is essential to determine the minimum concentration of G418 required to kill non-transfected cells for each new cell line. This is achieved by generating a "kill curve."
Methodology:
-
Cell Plating: Plate the non-transfected parental cell line at a low density (e.g., 20-25% confluency) in multiple wells or plates.
-
Antibiotic Titration: The following day, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).
-
Incubation and Monitoring: Culture the cells for 7-14 days, replenishing the selective medium every 2-3 days.
-
Viability Assessment: Monitor the cells daily for signs of cytotoxicity (e.g., rounding, detachment, lysis). After the incubation period, assess cell viability (e.g., using Trypan Blue staining or a viability assay).
-
Determination of Optimal Concentration: The optimal concentration for selection is the lowest concentration of G418 that results in complete cell death within the desired timeframe (typically 7-10 days).
General Workflow for Stable Cell Line Generation
The following diagram illustrates the typical workflow for generating a stable cell line using G418 selection.
Caption: Stable cell line generation workflow.
Conclusion and Recommendations
For researchers aiming to generate stable mammalian cell lines using the neomycin resistance marker, G418 is the clear and recommended choice . Its enhanced permeability and potency in eukaryotic cells provide a robust and reliable selection system. The use of neomycin for this purpose is strongly discouraged due to its high toxicity and low efficiency.
To ensure successful and reproducible results, it is imperative to:
-
Always use G418 (Geneticin®) for mammalian cell selection.
-
Perform a kill curve to determine the optimal G418 concentration for your specific cell line.
-
Use the lowest effective concentration of G418 to minimize potential off-target effects.
-
Properly maintain and monitor your cells throughout the selection process.
By following these guidelines, researchers can confidently and efficiently generate the stable cell lines necessary to advance their scientific and drug discovery objectives.
A Comparative Analysis of the Efficacy of Neomycin, Gentamicin, and Kanamycin Against Pathogenic Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro efficacy of three common aminoglycoside antibiotics: neomycin, gentamicin, and kanamycin (B1662678), against a range of pathogenic bacteria. The information presented is supported by experimental data from various studies to assist researchers and professionals in drug development and antimicrobial research.
Executive Summary
Neomycin, gentamicin, and kanamycin are potent bactericidal antibiotics that function by inhibiting protein synthesis in bacteria. While all three belong to the aminoglycoside class and share a similar mechanism of action, their efficacy can vary against different bacterial species. This guide synthesizes available data on their comparative effectiveness, outlines the standard experimental protocols for assessing antibiotic efficacy, and illustrates the key molecular pathways involved.
Data Presentation: In Vitro Efficacy
The following tables summarize the available quantitative data on the efficacy of neomycin, gentamicin, and kanamycin, presented as Minimum Inhibitory Concentrations (MIC) and zones of inhibition. MIC values represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism, while the zone of inhibition refers to the area of no bacterial growth around an antibiotic disc in an agar (B569324) diffusion test. Lower MIC values and larger zones of inhibition indicate greater efficacy.
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL
| Bacterial Species | Neomycin | Gentamicin | Kanamycin |
| Escherichia coli | - | 2[1][2] | 4[1][2] |
| Klebsiella pneumoniae | - | >256 (MIC90)[3] | >1024 (MIC90)[3] |
| Pseudomonas aeruginosa | - | 400 (High-level resistance)[4][5] | - |
| Staphylococcus aureus | - | 0.2 (MIC50)[6] | 0.78 (MIC50)[6] |
| Enterococcus faecalis | - | 54-72% resistant isolates | - |
Note: A hyphen (-) indicates that directly comparable data for all three antibiotics from a single source was not available in the initial search. MIC90 represents the concentration required to inhibit 90% of the isolates.
Table 2: Zone of Inhibition in mm
| Bacterial Species | Neomycin | Gentamicin | Kanamycin |
| Escherichia coli | - | 17-22.5[7] | - |
| Enterobacteriaceae | 29.2% resistant isolates | - | 58.3% resistant isolates[8] |
| Staphylococcus aureus | - | 15.5-18.5[7] | - |
Note: A hyphen (-) indicates that directly comparable data for all three antibiotics from a single source was not available in the initial search.
Experimental Protocols
The data presented in this guide is primarily derived from two standard methods for assessing antibiotic susceptibility: the Kirby-Bauer disk diffusion test and the broth microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Kirby-Bauer Disk Diffusion Test
This method involves placing paper discs impregnated with a standard concentration of an antibiotic onto an agar plate that has been uniformly inoculated with the test bacterium. The plate is then incubated, allowing the antibiotic to diffuse into the agar. The susceptibility of the bacterium to the antibiotic is determined by measuring the diameter of the zone of inhibition (the area around the disc where no bacterial growth occurs).
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This technique is used to determine the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism. The method involves preparing a series of twofold dilutions of the antibiotic in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test bacterium. After incubation, the plates are visually inspected or read with a spectrophotometer to identify the lowest concentration of the antibiotic that prevented bacterial growth.
Mandatory Visualizations
Experimental Workflow for Antibiotic Efficacy Testing
The following diagram illustrates the general workflow for determining the in vitro efficacy of antibiotics using the Kirby-Bauer and MIC methods.
Caption: Experimental workflow for determining antibiotic efficacy.
Mechanism of Action of Aminoglycoside Antibiotics
The diagram below illustrates the general mechanism by which aminoglycoside antibiotics, including neomycin, gentamicin, and kanamycin, inhibit bacterial protein synthesis.
Caption: Mechanism of action of aminoglycoside antibiotics.
References
- 1. Determining the MIC and Comparative Efficacy of Gentamicin and Kanamycin Against E. coli | Sciety [sciety.org]
- 2. researchgate.net [researchgate.net]
- 3. High-Level Aminoglycoside Resistance in Human Clinical Klebsiella pneumoniae Complex Isolates and Characteristics of armA-Carrying IncHI5 Plasmids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Comparison of Kanamycin, Kanendomycin, Gentamicin, Amikacin, Sisomicin, and Dibekacin Against 200 Strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vitro comparison of kanamycin, kanendomycin, gentamicin, amikacin, sisomicin, and dibekacin against 200 strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Minimum inhibitory concentrations of 20 antimicrobial agents against Staphylococcus aureus isolated from bovine intramammary infections in Japan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cabidigitallibrary.org [cabidigitallibrary.org]
- 8. staff-old.najah.edu [staff-old.najah.edu]
Validating successful transfection and expression of the neomycin resistance (neo) gene
For researchers in molecular biology, drug development, and related scientific fields, successful transfection and expression of the neomycin resistance (neo) gene is a critical step in generating stable cell lines. The neo gene product, neomycin phosphotransferase II (NPTII), confers resistance to the aminoglycoside antibiotic G418, providing a selectable marker to isolate successfully transfected cells. This guide provides a comprehensive comparison of common methods used to validate both the integration of the neo gene and the functional expression of the NPTII protein.
Comparing Validation Methodologies
A multi-faceted approach is recommended to confirm the successful expression of the neo gene. This typically involves a combination of functional selection and molecular biology techniques to assess the presence of the gene, its transcription, and the translation into a functional protein. The following table summarizes and compares the most common validation methods.
| Validation Method | Principle | What it Measures | Pros | Cons | Typical Turnaround Time |
| G418 Selection | Functional selection based on cell survival in the presence of G418. | Functional expression of the NPTII enzyme. | - Direct measure of functional protein- Selects for stable integrants | - Time-consuming- Does not quantify expression level- Susceptible to satellite colonies | 2-4 weeks |
| PCR (Polymerase Chain Reaction) | Amplification of a specific DNA sequence. | Presence of the neo gene in the cellular DNA. | - Fast and straightforward- Confirms gene integration | - Does not confirm gene expression- Prone to contamination | 1 day |
| RT-qPCR (Reverse Transcription Quantitative PCR) | Reverse transcription of RNA to cDNA followed by qPCR. | Level of neo gene mRNA transcripts. | - Quantifies gene expression at the RNA level- High sensitivity | - RNA is less stable than DNA- Requires careful experimental design | 1-2 days |
| Western Blotting | Immunodetection of a specific protein. | Presence and relative abundance of the NPTII protein. | - Confirms protein expression- Can provide semi-quantitative data | - More technically demanding than PCR- Requires a specific antibody | 2-3 days |
| Reporter Gene Assay (Co-transfection) | Measurement of the activity of a co-transfected reporter gene (e.g., GFP, luciferase). | Indirect measure of transfection efficiency. | - Can provide quantitative data on transfection success- Allows for rapid assessment | - Indirect validation of neo gene expression- Assumes co-transfection efficiency is uniform | 1-3 days |
An Integrated Experimental Workflow
A robust validation strategy integrates multiple techniques to build a comprehensive picture of neo gene expression. The following workflow illustrates a typical experimental design from transfection to a fully validated stable cell population.
Caption: Integrated workflow for validating neo gene expression.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
G418 Selection and Kill Curve Determination
The concentration of G418 required for selection is cell-line dependent and must be determined empirically by generating a kill curve.[1][2]
Protocol for Kill Curve:
-
Cell Plating: Seed the parental (non-transfected) cells in a 24-well plate at a density that allows for several days of growth without reaching confluency.
-
G418 Titration: The following day, replace the medium with fresh medium containing a range of G418 concentrations (e.g., 0, 100, 200, 400, 600, 800, 1000 µg/mL).
-
Incubation and Observation: Incubate the cells and observe them daily for signs of cell death. Replace the G418-containing medium every 2-3 days.
-
Determine Optimal Concentration: The optimal concentration for selection is the lowest concentration that results in complete cell death within 7-14 days.
Protocol for G418 Selection:
-
Post-Transfection Culture: 24-48 hours post-transfection, passage the cells into a larger culture vessel with fresh medium.
-
Initiate Selection: Add the pre-determined optimal concentration of G418 to the culture medium.
-
Maintain Selection: Continue to culture the cells, replacing the G418-containing medium every 3-4 days.
-
Colony Formation: Monitor the plates for the formation of resistant colonies, which typically takes 2-3 weeks.
-
Isolate and Expand Clones: Once colonies are visible, they can be individually picked, expanded, and further validated.
PCR for neo Gene Detection
This method confirms the presence of the neo gene in the genomic DNA of G418-resistant cells.
Protocol:
-
Genomic DNA Extraction: Isolate genomic DNA from both G418-resistant and parental (control) cells using a commercially available kit.
-
Primer Design: Design primers specific to the neo gene. A typical amplicon size is 300-500 bp.
-
PCR Amplification:
-
Set up a standard PCR reaction containing genomic DNA, neo-specific primers, dNTPs, PCR buffer, and a Taq DNA polymerase.
-
Include a positive control (plasmid DNA containing the neo gene) and a negative control (genomic DNA from parental cells).
-
A typical PCR program consists of an initial denaturation step (e.g., 95°C for 5 minutes), followed by 30-35 cycles of denaturation (95°C for 30 seconds), annealing (55-65°C for 30 seconds), and extension (72°C for 30-60 seconds), and a final extension step (72°C for 5-10 minutes).
-
-
Gel Electrophoresis: Analyze the PCR products on an agarose (B213101) gel. A band of the expected size should be present in the lanes corresponding to the G418-resistant cells and the positive control, but not in the parental cells or no-template control.
RT-qPCR for neo mRNA Expression
This technique quantifies the level of neo gene transcription.
Protocol:
-
RNA Extraction and cDNA Synthesis: Isolate total RNA from G418-resistant and parental cells. Perform reverse transcription to synthesize cDNA.
-
qPCR Primers and Probe: Design primers and, if using a probe-based assay, a fluorescently labeled probe specific to the neo cDNA.
-
qPCR Reaction:
-
Set up the qPCR reaction with cDNA, primers (and probe), and a suitable qPCR master mix.
-
Include a no-reverse-transcriptase control to check for genomic DNA contamination.
-
Run the reaction on a real-time PCR instrument.
-
-
Data Analysis: Analyze the amplification data to determine the relative expression of the neo gene, often normalized to a housekeeping gene. A significant increase in neo mRNA should be observed in the transfected cells compared to the parental cells.[3]
Western Blot for NPTII Protein Expression
This method provides direct evidence of the translation of the neo gene into the NPTII protein.
Protocol:
-
Protein Extraction: Prepare total protein lysates from G418-resistant and parental cells.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a nitrocellulose or PVDF membrane.
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for NPTII.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using a chemiluminescent substrate. A band corresponding to the molecular weight of NPTII (approximately 29 kDa) should be visible in the lanes with lysate from G418-resistant cells. A loading control, such as β-actin or GAPDH, should be used to ensure equal protein loading.
Comparison with Alternative Selection Markers
While the neo gene and G418 selection are widely used, other antibiotic resistance markers are available. The choice of marker can influence the efficiency of stable cell line generation.
| Selection Marker | Antibiotic | Mode of Action | Typical Working Concentration | Selection Speed |
| Neomycin (neo) | G418 | Inhibits protein synthesis | 400-1000 µg/mL | Moderate (2-3 weeks) |
| Hygromycin B (hph) | Hygromycin B | Inhibits protein synthesis | 50-500 µg/mL | Moderate (2-3 weeks) |
| Puromycin (pac) | Puromycin | Causes premature chain termination | 1-10 µg/mL | Fast (within 1 week) |
| Blasticidin S (bsd) | Blasticidin S | Inhibits peptide bond formation | 2-10 µg/mL | Fast (within 1 week) |
| Zeocin (Sh ble) | Zeocin | Causes DNA strand breaks | 50-400 µg/mL | Moderate (2-3 weeks) |
A study comparing the efficiency of different selection markers in generating stable, transgene-expressing cell lines found that the choice of marker significantly impacts the outcome. For example, in one study, Zeocin selection resulted in a higher percentage of antibiotic-resistant clones that also expressed the co-transfected gene of interest compared to G418. This highlights the importance of considering alternative selection strategies depending on the specific experimental goals.
Logical Relationships in Validation
The validation process follows a logical progression from demonstrating the presence of the genetic material to confirming the expression of a functional protein.
Caption: Logical flow of neo gene expression validation.
By employing a combination of these validation techniques, researchers can confidently confirm the successful transfection and expression of the neomycin resistance gene, ensuring the integrity and reliability of their stably transfected cell lines for downstream applications.
References
Neomycin vs. other topical antibiotics for preventing infections in wound healing studies
For Immediate Release
[City, State] – [Date] – In the intricate landscape of wound care and infection prevention, the choice of a topical antibiotic is a critical determinant of clinical outcomes. This comprehensive guide, designed for researchers, scientists, and drug development professionals, provides an objective comparison of neomycin with other leading topical antibiotics. By presenting supporting experimental data, detailed methodologies, and visual representations of biological pathways, this document serves as a vital resource for informed decision-making in both preclinical and clinical research.
Executive Summary
Topical antibiotics are a cornerstone in the prevention of wound infections, a crucial step for optimal healing. While neomycin has been a long-standing option, its efficacy and safety profile are frequently compared with other agents such as bacitracin and mupirocin. This guide delves into the comparative performance of these antibiotics, with a particular focus on infection prevention, wound healing dynamics, and adverse effect profiles. A significant consideration with neomycin is its potential to induce allergic contact dermatitis, a factor that weighs heavily in its clinical application.
Comparative Efficacy in Preventing Wound Infections
The primary role of topical antibiotics in wound care is to prevent the proliferation of pathogenic bacteria that can lead to infection and impede the healing process. The following table summarizes quantitative data from various studies comparing the infection rates in wounds treated with neomycin, bacitracin, and mupirocin.
| Antibiotic | Study Population | Wound Type | Infection Rate (%) | Reference |
| Neomycin (in combination) | 215 patients | Post-cutaneous surgery | 4.2 (allergic contact dermatitis consistent with infection) | [1] |
| Bacitracin | 198 patients | Post-cutaneous surgery | 2.0 (allergic contact dermatitis consistent with infection) | [1] |
| Mupirocin | 99 patients | Uncomplicated soft tissue wounds | No significant difference from Neomycin/Polymyxin B/Bacitracin | [2] |
| Neomycin/Polymyxin B/Bacitracin | 99 patients | Uncomplicated soft tissue wounds | No significant difference from Mupirocin | [2] |
Adverse Effects: Allergic Contact Dermatitis
A critical differentiator among topical antibiotics is their potential to cause allergic contact dermatitis (ACD). Neomycin is a well-documented sensitizer.
| Antibiotic | Study Population | Incidence of Allergic Contact Dermatitis (%) | Reference |
| Neomycin | 94 patients using neomycin-containing antibiotic | 5.3 (patch-test proven) | [1] |
| Bacitracin | 198 patients using bacitracin-containing antibiotic | 2.0 (patch-test proven, all in combination with neomycin) | [1] |
Experimental Protocols
To facilitate the replication and validation of key findings, this section provides detailed methodologies for pertinent in vivo and in vitro experiments.
In Vivo Wound Healing Model (Rat)
This protocol is a synthesized model based on methodologies described in studies evaluating topical agents in rodent wound models.
-
Animal Model: Male Wistar rats (200-250g) are housed individually under standard laboratory conditions.
-
Wound Creation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Shave the dorsal thoracic region and disinfect the skin with 70% ethanol.
-
Create a full-thickness excisional wound using a 6-mm sterile biopsy punch.
-
-
Topical Treatment:
-
Divide the animals into treatment groups (e.g., Neomycin ointment, Bacitracin ointment, Mupirocin ointment, placebo control).
-
Apply 0.1 g of the respective ointment to the wound bed once daily for 14 days.
-
Cover the wound with a sterile dressing.
-
-
Wound Healing Assessment:
-
Measure the wound area on days 0, 3, 7, 10, and 14 using a digital caliper and tracing the wound margins.
-
Calculate the percentage of wound contraction.
-
On day 14, euthanize the animals and excise the wound tissue for histological analysis (H&E and Masson's trichrome staining) to assess re-epithelialization, collagen deposition, and inflammatory cell infiltration.
-
-
Microbiological Analysis:
-
On day 3, gently swab the wound surface to collect a sample for quantitative bacterial culture.
-
Plate serial dilutions of the sample on appropriate agar (B569324) plates to determine the colony-forming units (CFU) per gram of tissue.
-
In Vitro Keratinocyte Migration Assay (Scratch Assay)
This protocol is a standard method to assess the effect of topical agents on cell migration, a key process in wound re-epithelialization.
-
Cell Culture:
-
Culture human keratinocytes (e.g., HaCaT cell line) in a suitable medium (e.g., DMEM with 10% FBS) until a confluent monolayer is formed in 6-well plates.
-
-
Scratch Creation:
-
Create a uniform "scratch" in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
-
Treatment:
-
Replace the medium with a fresh medium containing the test substance at various concentrations (e.g., Neomycin, Bacitracin, Mupirocin) or a vehicle control.
-
-
Image Acquisition:
-
Capture images of the scratch at 0 hours and at subsequent time points (e.g., 12, 24, and 48 hours) using an inverted microscope with a camera.
-
-
Data Analysis:
-
Measure the width of the scratch at multiple points for each image.
-
Calculate the percentage of wound closure over time compared to the 0-hour baseline.
-
Signaling Pathways in Wound Healing
The interaction of topical antibiotics with cellular signaling pathways can influence the wound healing cascade beyond their antimicrobial effects.
Mupirocin has been shown to positively influence wound healing by stimulating the proliferation of human keratinocytes and enhancing the production of growth factors.[3] This suggests a direct interaction with cellular pathways that promote tissue regeneration.
Caption: Mupirocin's positive influence on wound healing.
Neomycin, on the other hand, has been shown to inhibit angiogenesis by blocking the nuclear translocation of angiogenic factors like FGF and EGF.[2] This could have implications for the vascularization phase of wound healing.
Caption: Neomycin's inhibitory effect on angiogenesis.
The mechanism of neomycin-induced allergic contact dermatitis involves a delayed-type hypersensitivity reaction (Type IV).
Caption: Mechanism of Neomycin-induced allergic contact dermatitis.
Conclusion
The selection of a topical antibiotic for wound care requires a nuanced understanding of not only its antimicrobial spectrum but also its direct effects on the healing process and its potential for adverse reactions. While neomycin-containing products are effective against a broad range of bacteria, the significant risk of allergic contact dermatitis is a major drawback. Bacitracin offers a lower risk of sensitization. Mupirocin demonstrates a promising profile by not only preventing infection but also by potentially promoting cellular processes integral to wound repair.
This guide provides a foundational framework for researchers and drug development professionals. Further head-to-head clinical trials with standardized protocols are imperative to delineate the precise roles and comparative advantages of these agents in various wound healing scenarios. The provided experimental designs and pathway diagrams are intended to catalyze further investigation in this critical area of dermatological science.
References
- 1. Caspase Activation in Hair Cells of the Mouse Utricle Exposed to Neomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Neomycin inhibits the angiogenic activity of fibroblast and epidermal growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of the wound healing effect of neomycin-silver nano-composite gel in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the clinical efficacy of neomycin against rifaximin for hepatic coma models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive clinical efficacy evaluation of neomycin and rifaximin (B1679331) in the management of hepatic coma, also known as hepatic encephalopathy (HE). The following sections detail the comparative clinical data, experimental protocols, and mechanisms of action to inform research and development in this critical area.
Comparative Efficacy and Safety
Neomycin and rifaximin are both orally administered, poorly absorbed antibiotics used to treat hepatic encephalopathy by reducing the production of ammonia (B1221849) and other gut-derived neurotoxins. Clinical evidence suggests that while both are effective, rifaximin may offer a superior safety profile and at least comparable efficacy.
A double-blind, randomized trial demonstrated that both rifaximin and neomycin significantly decrease blood ammonia levels in patients with chronic portal systemic encephalopathy.[1][2] While the overall improvement in the neuropsychic syndrome was similar between the two groups, rifaximin was noted to produce an earlier reduction in blood ammonia levels.[1][2] Importantly, no side effects were attributed to rifaximin therapy in this study.[1][2]
Another double-blind, randomized, controlled trial involving 49 patients with cirrhosis found a progressive and significant reduction in the grade of hepatic encephalopathy with both rifaximin (400 mg three times daily) and neomycin (1 g three times daily) over a six-month period, with no statistically significant difference between the two treatments.[3] Blood ammonia levels also decreased in both groups without a significant difference.[3]
Systematic reviews and meta-analyses have further elucidated the comparative landscape. One network meta-analysis concluded that rifaximin shows the greatest reduction in blood ammonia concentration, while neomycin has a higher probability of causing adverse effects.[4] Another meta-analysis of five randomized controlled trials confirmed that rifaximin had similar effectiveness to neomycin or paromomycin.[5]
The primary concern with long-term neomycin use is the risk of ototoxicity and nephrotoxicity due to systemic absorption, which is a significant consideration in patients with already compromised liver function.[6] Rifaximin, with its minimal systemic absorption, presents a more favorable safety profile, making it a preferred option, particularly for long-term management and in patients with renal impairment.[3][6]
Quantitative Data Summary
The following tables summarize the key quantitative findings from comparative clinical trials.
Table 1: Comparative Efficacy of Neomycin and Rifaximin in Hepatic Encephalopathy
| Efficacy Parameter | Neomycin | Rifaximin | Study Details |
| Improvement in HE Grade | Significant improvement | Significant improvement (no statistical difference vs. neomycin) | 49 patients, double-blind, randomized, controlled trial over 6 months.[3] |
| Reduction in Blood Ammonia | Significant reduction | Significant and earlier reduction | 30 cirrhotic patients, double-blind, randomized trial over 21 days.[1][2] |
| Neuropsychic Syndrome Improvement | Improvement observed | Improvement observed (no statistical difference vs. neomycin) | 30 cirrhotic patients, double-blind, randomized trial over 21 days.[1][2] |
| Clinical Effectiveness (vs. other antibiotics) | Similar to rifaximin | Similar to neomycin/paromomycin (OR = 2.77, 95% CI: 0.35-21.83, P = 0.21) | Meta-analysis of 5 RCTs.[5] |
Table 2: Comparative Safety of Neomycin and Rifaximin in Hepatic Encephalopathy
| Safety Parameter | Neomycin | Rifaximin | Study Details/Source |
| Adverse Events | Higher probability of adverse events (OR vs. rifaximin: 17.31) | Lower incidence of adverse events | Network meta-analysis. |
| Reported Side Effects | Potential for ototoxicity and nephrotoxicity with long-term use.[6] | No attributable side effects in some studies.[1] | Clinical reviews and trials. |
| Tolerability | Less tolerated due to potential for systemic toxicity. | Generally well-tolerated. | Clinical reviews. |
Experimental Protocols
The methodologies of key clinical trials comparing neomycin and rifaximin provide a framework for future research and a basis for understanding the presented data.
Protocol from a Double-Blind, Randomized Trial
This protocol is based on a study comparing the efficacy and safety of rifaximin versus neomycin on hyperammonemia in cirrhotic patients with chronic portal systemic encephalopathy.[1][2]
-
Study Design: A double-blind, randomized, comparative clinical trial.
-
Patient Population: 30 cirrhotic patients with Grade I to III portal systemic encephalopathy.
-
Inclusion Criteria: Diagnosis of cirrhosis, presence of Grade I-III hepatic encephalopathy.
-
Exclusion Criteria: Concomitant use of other antibiotics, severe renal impairment.
-
Randomization: Patients were randomly allocated into two groups of 15.
-
Group A: Rifaximin 400 mg every 8 hours.
-
Group B: Neomycin 1 gram every 8 hours.
-
-
Treatment Duration: 21 consecutive days.
-
Outcome Measures:
-
Primary: Change in blood ammonia levels.
-
Secondary: Improvement in the level of portal systemic encephalopathy (neuropsychic syndrome), EEG, and Number Connection Test.
-
-
Data Analysis: Statistical analysis was performed to compare the changes in outcome measures between the two groups from baseline to the end of the treatment period.
Visualizing Mechanisms and Workflows
Mechanism of Action in Reducing Gut Ammonia
The primary mechanism of action for both neomycin and rifaximin in hepatic encephalopathy is the reduction of ammonia-producing bacteria in the gut.
Caption: Mechanism of action of Neomycin and Rifaximin in reducing ammonia production in the gut.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical workflow for a randomized controlled trial comparing neomycin and rifaximin for hepatic encephalopathy.
References
- 1. Rifaximin versus neomycin on hyperammoniemia in chronic portal systemic encephalopathy of cirrhotics. A double-blind, randomized trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Rifaximin versus neomycin on hyperammoniemia in chronic portal systemic encephalopathy of cirrhotics. A double-blind, randomized trial. | Semantic Scholar [semanticscholar.org]
- 3. Rifaximin, a non-absorbable rifamycin, for the treatment of hepatic encephalopathy. A double-blind, randomised trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Systematic review with network meta-analysis: the comparative effectiveness and safety of interventions in patients with overt hepatic encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. wjgnet.com [wjgnet.com]
- 6. Neomycin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Navigating Resistance: A Comparative Guide to Neomycin and Aminoglycoside Cross-Resistance
For researchers, scientists, and drug development professionals, understanding the nuances of antibiotic cross-resistance is paramount in the fight against multidrug-resistant bacteria. This guide provides an objective comparison of bacterial cross-resistance between neomycin and other clinically important aminoglycosides, supported by experimental data and detailed methodologies.
The emergence of bacterial resistance to antibiotics is a critical global health challenge.[1] Aminoglycosides, a class of potent bactericidal antibiotics, are vital in treating severe infections.[2][3] However, their efficacy is threatened by the development of resistance, including cross-resistance, where resistance to one drug confers resistance to others within the same class.[4] This guide focuses on neomycin, a widely used topical aminoglycoside, and investigates its role in fostering cross-resistance to other systemic aminoglycosides like gentamicin (B1671437), amikacin (B45834), kanamycin (B1662678), and tobramycin (B1681333).
Quantitative Analysis of Cross-Resistance
Experimental data consistently demonstrates that exposure to neomycin can induce cross-resistance to other aminoglycosides. The following tables summarize key findings from studies on various bacterial species.
Table 1: Neomycin-Induced Adaptive Cross-Resistance in Pseudomonas aeruginosa
| Antibiotic | Initial MIC (µg/mL) | MIC after Neomycin Adaptation (µg/mL) | Fold Increase in MIC |
| Neomycin | 4 | >2048 | >512 |
| Gentamicin | 2 | 64 | 32 |
| Amikacin | 4 | 64 | 16 |
Data sourced from a study on P. aeruginosa strain IID1130 adapted to increasing concentrations of neomycin.[5][6]
Table 2: Resistance Patterns in Gentamicin-Resistant Enterobacteriaceae Isolates
| Aminoglycoside | Percentage of Resistant Isolates (%) |
| Neomycin | 29.2 |
| Kanamycin | 58.3 |
| Tobramycin | 45.8 |
| Amikacin | 8.3 |
This table presents the prevalence of resistance to various aminoglycosides among 24 gentamicin-resistant clinical isolates of Enterobacteriaceae.[7][8][9][10]
Table 3: Cross-Resistance in Gentamicin-Habituated E. coli, S. aureus, and P. aeruginosa
| Organism | Aminoglycoside | Observation |
| E. coli | Streptomycin, Neomycin, Kanamycin, Tobramycin | Complete and proportional cross-resistance observed at all stages of gentamicin habituation.[11] |
| S. aureus | Streptomycin, Neomycin, Kanamycin, Tobramycin | Complete and proportional cross-resistance observed. Showed a greater increase in resistance to gentamicin compared to other aminoglycosides.[11] |
| P. aeruginosa | Streptomycin, Neomycin, Kanamycin, Tobramycin | Complete and proportional cross-resistance observed. Showed a greater increase in resistance to gentamicin compared to other aminoglycosides.[11] |
Mechanisms of Cross-Resistance
The primary mechanisms governing aminoglycoside resistance and cross-resistance are multifaceted and include enzymatic modification of the antibiotic, alterations of the ribosomal target site, and active efflux of the drug from the bacterial cell.[2][12][13][14]
-
Aminoglycoside-Modifying Enzymes (AMEs): This is the most common mechanism of acquired aminoglycoside resistance.[13] These enzymes, often encoded on mobile genetic elements like plasmids, chemically modify the aminoglycoside molecule, preventing it from binding to its ribosomal target.[10][13] There are three main classes of AMEs:
-
Aminoglycoside Acetyltransferases (AACs)
-
Aminoglycoside Phosphotransferases (APHs)
-
Aminoglycoside Nucleotidyltransferases (ANTs) The substrate specificity of these enzymes determines the cross-resistance pattern. For instance, an enzyme that modifies a chemical group present on both neomycin and kanamycin will confer resistance to both antibiotics.[2] The ANT(2")-I enzyme, for example, is implicated in resistance to gentamicin, kanamycin, and tobramycin.[9][10]
-
-
Ribosomal Target Site Alterations: Mutations in the 16S rRNA, the binding site for aminoglycosides on the 30S ribosomal subunit, can reduce drug affinity and lead to resistance.[3][13] Methylation of the 16S rRNA by specific methyltransferases can also confer broad resistance to many aminoglycosides.[13]
-
Efflux Pumps: These membrane proteins actively transport aminoglycosides out of the bacterial cell, reducing the intracellular drug concentration to sub-therapeutic levels.[14] Efflux is often a mechanism of non-specific resistance.[14]
The following diagram illustrates the primary mechanisms of aminoglycoside resistance.
Caption: Mechanisms of bacterial resistance to aminoglycosides.
Experimental Protocols
The following are summaries of methodologies commonly employed in the investigation of aminoglycoside cross-resistance.
Induction of Adaptive Resistance by Serial Passage
This method is used to develop resistance in a bacterial strain through repeated exposure to sub-lethal concentrations of an antibiotic.[15]
-
Preparation of Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture.
-
Serial Dilution: A series of two-fold dilutions of the antibiotic (e.g., neomycin) is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Inoculation and Incubation: Each well is inoculated with the bacterial suspension and the plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
-
Determining the MIC: The Minimum Inhibitory Concentration (MIC) is recorded as the lowest antibiotic concentration that completely inhibits visible bacterial growth.[16][17]
-
Passaging: Bacteria from the well containing the highest concentration of antibiotic that still permits growth (sub-MIC) are used to inoculate a fresh set of serial dilutions.
-
Repetition: This process is repeated for a specified number of passages or until a desired level of resistance is achieved.[6] The MICs for the inducing antibiotic and other aminoglycosides are determined at regular intervals to monitor the development of resistance and cross-resistance.
The workflow for inducing adaptive resistance is depicted below.
References
- 1. Antimicrobial resistance - Wikipedia [en.wikipedia.org]
- 2. Aminoglycosides: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Patterns of cross‐resistance and collateral sensitivity between clinical antibiotics and natural antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Adaptive Cross-Resistance to Aminoglycoside Antibiotics in Pseudomonas aeruginosa Induced by Topical Dosage of Neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of neomycin, kanamycin, tobramycin and amikacin resistance mechanisms in gentamicin-resistant isolates of Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. microbiologyresearch.org [microbiologyresearch.org]
- 10. staff-old.najah.edu [staff-old.najah.edu]
- 11. Aminoglycoside cross-resistance patterns of gentamicin-resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cmpt.ca [cmpt.ca]
- 13. Mechanisms of Resistance to Aminoglycoside Antibiotics: Overview and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Aminoglycoside Resistance Rates, Phenotypes, and Mechanisms of Gram-Negative Bacteria from Infected Patients in Upper Egypt - PMC [pmc.ncbi.nlm.nih.gov]
- 15. emerypharma.com [emerypharma.com]
- 16. Experimental Induction of Bacterial Resistance to the Antimicrobial Peptide Tachyplesin I and Investigation of the Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of a Protocol for Predicting Bacterial Resistance to Microbicides - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the inhibitory effect of neomycin on RNase P activity in bacterial assays
For researchers and drug development professionals, understanding the intricate interactions between small molecules and essential bacterial enzymes is paramount in the quest for novel antibacterial agents. This guide provides a comparative analysis of neomycin's inhibitory effect on bacterial Ribonuclease P (RNase P), a crucial enzyme in tRNA maturation, and stacks it up against other known inhibitors. Experimental data and detailed protocols are presented to support these findings.
Ribonuclease P is a vital endonuclease responsible for the 5'-maturation of transfer RNA (tRNA) precursors, a fundamental step in protein synthesis.[1][2] Its essential nature and structural differences between bacterial and eukaryotic RNase P make it an attractive target for the development of new antibiotics.[3][4][5] Among the compounds known to inhibit this enzyme, the aminoglycoside antibiotic neomycin has been a subject of significant study.
Neomycin's Inhibitory Action: A Quantitative Look
Neomycin B has been identified as a potent inhibitor of bacterial RNase P.[1][6] Studies have demonstrated that neomycin's inhibitory concentration is in the micromolar range. The mechanism of inhibition is primarily attributed to the displacement of essential divalent metal ions, such as Mg2+, which are critical for the catalytic activity of the RNase P RNA subunit.[1][3][7]
Here's a comparative look at the inhibitory potency of neomycin and other compounds against bacterial RNase P:
| Inhibitor Class | Compound | Target Organism/Enzyme | IC50 / Ki Value | Reference |
| Aminoglycoside | Neomycin B | E. coli RNase P | Ki: 35 µM | [1][6] |
| Neomycin B | B. subtilis RNase P | IC50: 23 ± 3 µM | [8] | |
| Neomycin Sulfate | S. aureus RNase P | Potent Activity | [4] | |
| Kanamycin B | E. coli RNase P | Ki: 275 µM | [6] | |
| Kanamycin B | B. subtilis RNase P | IC50: 52 ± 6 µM | [8] | |
| Paromomycin | E. coli RNase P | Ki: 190 µM | [6] | |
| Aminoglycoside Conjugate | NeoR5 (Neomycin B penta-arginyl conjugate) | E. coli RNase P | IC50: 0.5 µM | [4] |
| NeoK6 (Neomycin B hexa-lysyl derivative) | E. coli RNase P | IC50: 3 µM | [7] | |
| NeoG6 (Neomycin B hexa-guanidium derivative) | E. coli RNase P | IC50: 6 µM | [7] | |
| Peptidyl Transferase Inhibitor | Puromycin | Bacterial RNase P | - | [4] |
| Other Small Molecules | Iriginol Hexaacetate | B. subtilis RNase P | IC50: ~0.8 µM | [9] |
| Methylene Blue | Bacterial RNase P RNAs | Ki: 14-28 µM | [10] |
Visualizing the Inhibition Pathway
The following diagram illustrates the proposed mechanism of neomycin's inhibitory action on bacterial RNase P.
Caption: Mechanism of neomycin inhibition on RNase P.
Experimental Protocol: Fluorescence-Based RNase P Activity Assay
To quantitatively assess the inhibitory effect of neomycin and other compounds on bacterial RNase P, a real-time fluorescence-based activity assay can be employed. This method offers high sensitivity and is adaptable for high-throughput screening.[2]
Objective: To determine the IC50 value of an inhibitor for bacterial RNase P.
Materials:
-
Purified bacterial RNase P holoenzyme (RNA and protein subunits)
-
5'-fluorescein-labeled precursor tRNA (pre-tRNA) substrate
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NH4Cl, 10 mM MgCl2
-
Inhibitor compound (e.g., Neomycin) dissolved in a suitable solvent (e.g., nuclease-free water)
-
Nuclease-free water
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reaction Setup: In a 96-well microplate, prepare reaction mixtures containing the assay buffer, a fixed concentration of the RNase P holoenzyme, and varying concentrations of the inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the 5'-fluorescein-labeled pre-tRNA substrate to each well to initiate the cleavage reaction.
-
Fluorescence Measurement: Immediately begin monitoring the fluorescence polarization or anisotropy in real-time using a plate reader at an appropriate excitation and emission wavelength for fluorescein. The cleavage of the pre-tRNA results in a decrease in fluorescence polarization/anisotropy.
-
Data Analysis:
-
Calculate the initial velocity of the reaction for each inhibitor concentration from the linear portion of the fluorescence change over time.
-
Plot the percentage of RNase P activity (relative to a no-inhibitor control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of RNase P activity, by fitting the data to a dose-response curve.
-
Visualizing the Experimental Workflow
The following diagram outlines the key steps in the fluorescence-based RNase P inhibition assay.
Caption: Workflow of the RNase P inhibition assay.
References
- 1. pnas.org [pnas.org]
- 2. Fluorescence-Based Real-Time Activity Assays to Identify RNase P Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Studies on the mechanism of inhibition of bacterial ribonuclease P by aminoglycoside derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Inhibition of RNase P RNA cleavage by aminoglycosides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. RNase P Inhibitors Identified as Aggregators - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
Head-to-Head Study: Neomycin and Amikacin in the Treatment of Multi-Drug Resistant Infections
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of escalating antimicrobial resistance, the aminoglycoside class of antibiotics remains a critical component of treatment regimens for severe multi-drug resistant (MDR) infections. This guide provides a detailed head-to-head comparison of two key aminoglycosides: neomycin and amikacin (B45834). While direct head-to-head clinical trials for systemic treatment of MDR infections are unavailable due to the significant toxicity associated with systemic neomycin administration, this document synthesizes available in-vitro, preclinical, and mechanistic data to offer an objective comparison of their performance. Neomycin's use is primarily restricted to topical and oral applications to minimize systemic exposure and consequent toxicity.[1] In contrast, amikacin is a cornerstone for systemic therapy against serious MDR Gram-negative infections.[2]
In-Vitro Activity Against Multi-Drug Resistant Pathogens
The in-vitro activity of neomycin and amikacin against MDR bacteria presents a nuanced picture. While amikacin is a frontline systemic agent, studies on carbapenem-resistant Enterobacteriaceae (CRE) have shown that a greater percentage of isolates are susceptible to neomycin.
| Parameter | Neomycin | Amikacin | Source |
| Susceptibility of CRE Isolates | 65.7% | 55.2% | [3][4][5][6] |
| MIC₅₀ against CRE (µg/mL) | 8 | 32 | [3][4][5] |
| MIC₉₀ against CRE (µg/mL) | 256 | >256 | [3][4][5] |
| Activity against P. aeruginosa | Adaptive resistance observed; some strains susceptible.[6][7][8] | High susceptibility rates (93.0-97.0%); MIC₅₀/₉₀ of 2/8 µg/mL in a large surveillance study.[9] | [6][7][8][9] |
| Activity against A. baumannii | Approximately 50% of strains susceptible in one study.[10] | Variable susceptibility; MICs often >128 µg/mL in resistant isolates.[3] | [3][10] |
Note: Direct comparison of MIC values across different studies should be interpreted with caution due to variations in testing methodologies and geographical locations of isolate collection.
Mechanisms of Action and Resistance
Aminoglycosides exert their bactericidal effect by binding to the 30S ribosomal subunit, leading to mistranslation of mRNA and inhibition of protein synthesis.[4] Resistance to aminoglycosides is primarily mediated by the enzymatic modification of the antibiotic by aminoglycoside-modifying enzymes (AMEs). These enzymes are broadly categorized into three classes: aminoglycoside acetyltransferases (AACs), aminoglycoside phosphotransferases (APHs), and aminoglycoside nucleotidyltransferases (ANTs).[11][12]
The structural differences between neomycin and amikacin influence their susceptibility to these enzymes. Amikacin was designed to be refractory to several AMEs that inactivate other aminoglycosides like kanamycin (B1662678) and gentamicin. However, certain AMEs can inactivate amikacin. Neomycin, being an older aminoglycoside, is susceptible to a broader range of these enzymes.
| Enzyme Class | Effect on Neomycin | Effect on Amikacin | Key Enzymes |
| Aminoglycoside Acetyltransferases (AACs) | Substrate for some AACs. Acetylation by AAC(6') does not lead to significant inactivation.[13] | Substrate for AAC(6')-I class enzymes.[14] | AAC(3), AAC(6') |
| Aminoglycoside Phosphotransferases (APHs) | Good substrate for APH(3')-IIIa, which can phosphorylate at both the 3'- and 5''-hydroxyl groups.[4][15] | Substrate for APH(3') enzymes, which phosphorylate the 3'-hydroxyl group.[12][15] | APH(3')-II, APH(3')-IIIa |
| Aminoglycoside Nucleotidyltransferases (ANTs) | Susceptible to inactivation. | Inactivated by ANT(4')-I.[12] | ANT(2")-I, ANT(4')-I |
Below is a diagram illustrating the general mechanism of action of aminoglycosides and the points of enzymatic modification that lead to resistance.
Caption: Mechanism of action and resistance of aminoglycosides.
Comparative Toxicity Profile
A significant factor limiting the systemic use of neomycin is its pronounced toxicity, particularly ototoxicity and nephrotoxicity. Preclinical and clinical data consistently demonstrate that amikacin possesses a more favorable safety profile.
| Toxicity Type | Neomycin | Amikacin | Supporting Evidence |
| Ototoxicity | High risk, considered one of the most ototoxic aminoglycosides. | Lower risk compared to neomycin and gentamicin. | Preclinical studies in guinea pigs and in-vitro hair cell assays.[15][16] |
| Nephrotoxicity | High potential for kidney damage. | Less nephrotoxic than gentamicin; comparable to or slightly more toxic than tobramycin (B1681333) in some studies. | Comparative studies in rats show amikacin to be less nephrotoxic than gentamicin.[6][17] |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The in-vitro activity of neomycin and amikacin is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Workflow for Broth Microdilution MIC Testing:
Caption: Workflow for MIC determination by broth microdilution.
Key steps in the protocol include:
-
Preparation of Antibiotic Solutions: Stock solutions of neomycin and amikacin are prepared and serially diluted in cation-adjusted Mueller-Hinton broth in 96-well microtiter plates to achieve a range of concentrations.
-
Inoculum Preparation: A standardized suspension of the test bacterium, equivalent to a 0.5 McFarland turbidity standard, is prepared. This is further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
-
Inoculation and Incubation: The wells of the microtiter plates containing the antibiotic dilutions are inoculated with the bacterial suspension. The plates are then incubated at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.
Conclusion
While in-vitro data suggests that neomycin may retain activity against a higher percentage of certain MDR pathogens like CRE compared to amikacin, its clinical utility for systemic infections is severely hampered by its significant toxicity. Amikacin, with its broader spectrum against key MDR pathogens like Pseudomonas aeruginosa and a more favorable safety profile, remains a vital tool in the systemic treatment of serious multi-drug resistant infections. The development of novel neomycin derivatives or delivery systems that mitigate its toxicity could potentially unlock its in-vitro potency for future therapeutic applications. For now, amikacin is the superior choice for systemic therapy of MDR infections when comparing these two aminoglycosides.
References
- 1. Spread of Amikacin Resistance in Acinetobacter baumannii Strains Isolated in Spain Due to an Epidemic Strain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminoglycoside Revival: Review of a Historically Important Class of Antimicrobials Undergoing Rejuvenation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Effects of amikacin, polymyxin-B, and sulbactam combination on the pharmacodynamic indices of mutant selection against multi-drug resistant Acinetobacter baumannii [frontiersin.org]
- 4. Broad spectrum aminoglycoside phosphotransferase type III from Enterococcus: overexpression, purification, and substrate specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. karger.com [karger.com]
- 7. Adaptive Cross-Resistance to Aminoglycoside Antibiotics in Pseudomonas aeruginosa Induced by Topical Dosage of Neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility and minimal inhibitory concentration of Pseudomonas aeruginosa isolated from septic ocular surface disease in different animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pseudomonas aeruginosa Antimicrobial Susceptibility Results from Four Years (2012 to 2015) of the International Network for Optimal Resistance Monitoring Program in the United States - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Aminoglycoside Modifying Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Aminoglycosides: Activity and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Role of aminoglycoside 6'-acetyltransferase in a novel multiple aminoglycoside resistance of an actinomycete strain #8: inactivation of aminoglycosides with 6'-amino group except arbekacin and neomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding and overcoming aminoglycoside resistance caused by N-6′-acetyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Development of Modernized Acinetobacter baumannii Susceptibility Test Interpretive Criteria for Recommended Antimicrobial Agents Using Pharmacometric Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of Imipenem and Amikacin Combination against Multi-Drug Resistant Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Neomycin: A Guide for Laboratory Professionals
The proper disposal of Neomycin, a widely used aminoglycoside antibiotic, is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established disposal protocols is essential to prevent environmental contamination and ensure a safe working environment. This guide provides a comprehensive overview of the necessary procedures for the safe handling and disposal of Neomycin waste.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for Neomycin. Key safety measures include wearing appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[1][2][3] Operations should be conducted in a well-ventilated area, and dust generation should be minimized.[2][4] In case of skin contact, immediately wash the affected area with plenty of water.[1][3][5]
Step-by-Step Disposal Protocol for Neomycin Waste
The disposal of Neomycin, particularly in its pure form or as a concentrated stock solution, is subject to stringent regulations due to its potential environmental hazards.[1] It is crucial to manage this substance as a hazardous chemical waste.
-
Segregation and Collection : All Neomycin waste, including unused stock solutions, contaminated media, and disposable equipment that has come into contact with the antibiotic, should be segregated from general laboratory waste.[6] This waste must be collected in designated, properly labeled, and sealed containers.[5][6] It is advisable to use containers specifically intended for chemical waste.
-
Labeling : The waste container must be clearly labeled as "Hazardous Waste" and should identify the contents, including "Neomycin." Ensure the label includes the date of accumulation and any other information required by your institution's environmental health and safety (EHS) department.
-
Storage : Store the sealed waste containers in a designated, secure area away from incompatible materials.[1][3][7] The storage area should be cool, dry, and well-ventilated.[4]
-
Professional Disposal : Arrange for the collection and disposal of the Neomycin waste through a licensed and approved waste disposal company.[1][2][3][5] Never dispose of Neomycin waste down the drain or in the regular trash, as this can lead to environmental contamination.[1][2][8]
Important Note on Inactivation: While autoclaving is a common method for decontaminating biological waste, it is not effective for Neomycin as it is a heat-stable antibiotic.[9] Therefore, autoclaving does not serve as a substitute for proper chemical waste disposal.
Quantitative Data Summary
For quick reference, the following table summarizes key information pertinent to the handling and disposal of Neomycin.
| Parameter | Value/Instruction | Source |
| UN Number | UN 3077 | [1][2] |
| Proper Shipping Name | ENVIRONMENTALLY HAZARDOUS SUBSTANCE, SOLID, N.O.S. (Neomycin, sulfate (B86663) (salt)) | [1][2] |
| Hazard Class | 9 | [1][2] |
| Packing Group | III | [1][2] |
| Disposal Method | Dispose of contents and container to an approved waste disposal plant. | [1][2][3][5] |
| Sewer Disposal | Do not dispose of waste into sewer. | [1][2] |
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the proper disposal procedure for Neomycin waste in a laboratory setting.
Caption: Workflow for the proper disposal of Neomycin waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of Neomycin, thereby upholding the highest standards of laboratory safety and chemical handling. Always consult your institution's specific guidelines and the latest Safety Data Sheet for the most current information.
References
- 1. merck.com [merck.com]
- 2. merck.com [merck.com]
- 3. spectrumchemical.com [spectrumchemical.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. medprodisposal.com [medprodisposal.com]
- 7. fishersci.com [fishersci.com]
- 8. Types of Pharmaceutical Waste and How to Dispose of Them | VLS [vlses.com]
- 9. bitesizebio.com [bitesizebio.com]
Personal protective equipment for handling Neomycin,(S)
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling Neomycin in a laboratory setting. Adherence to these guidelines is crucial for minimizing exposure risks and ensuring a safe research environment.
I. Neomycin Safety and Hazard Information
Neomycin is a potent antibiotic that requires careful handling due to its potential health hazards. It is classified as a sensitizer (B1316253) and may cause allergic skin reactions or asthma-like symptoms if inhaled.[1][2][3] Prolonged or repeated exposure may cause damage to organs, particularly the kidneys and inner ear.[4] It is also suspected of damaging an unborn child.[4]
Summary of Hazards:
-
Health Hazards:
-
Physical Hazards:
-
May form combustible dust concentrations in air.[4]
-
-
Environmental Hazards:
-
Very toxic to aquatic life with long-lasting effects.[5]
-
II. Personal Protective Equipment (PPE)
The selection and proper use of PPE are the primary controls to prevent exposure to Neomycin. The required level of PPE depends on the specific procedure being performed.
| Activity | Required Personal Protective Equipment (PPE) |
| Handling Solid Compound (Weighing, Aliquoting) | Respirator: NIOSH-approved N95 or higher-rated respirator. Hand Protection: Double-gloving with nitrile gloves is recommended.[7] Eye Protection: Safety glasses with side shields or chemical splash goggles.[4] Body Protection: Fully buttoned laboratory coat.[4] |
| Preparing Solutions | Hand Protection: Nitrile gloves. Eye Protection: Safety glasses with side shields or chemical splash goggles. Body Protection: Fully buttoned laboratory coat. |
| Administering to Cell Cultures | Hand Protection: Nitrile gloves. Body Protection: Laboratory coat. Note: All work should be conducted in a certified biological safety cabinet (BSC). |
| Spill Cleanup | Respirator: NIOSH-approved N95 or higher-rated respirator. Hand Protection: Heavy-duty nitrile or rubber gloves. Eye Protection: Chemical splash goggles. Body Protection: Impermeable gown or coveralls. |
III. Operational Plans: Step-by-Step Handling Procedures
A. Weighing Solid Neomycin Powder
-
Preparation:
-
Ensure the analytical balance is in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Clean the balance and the surrounding work area.
-
Have all necessary equipment ready: weighing paper or boat, spatula, and a pre-labeled, sealable container for the weighed Neomycin.
-
-
Donning PPE:
-
Put on a lab coat, safety glasses with side shields or goggles, an N95 or higher-rated respirator, and double nitrile gloves.
-
-
Weighing Procedure:
-
Zero the analytical balance with the weighing paper or boat on the pan.
-
Carefully transfer the desired amount of Neomycin powder onto the weighing paper/boat using a clean spatula. Avoid creating dust clouds.
-
Once the desired weight is reached, carefully transfer the weighed powder to the pre-labeled container.
-
Close the container securely.
-
-
Post-Weighing:
-
Clean the spatula and the balance with a soft brush and then wipe down with 70% ethanol.
-
Dispose of the weighing paper/boat and any contaminated wipes as hazardous waste.
-
Properly doff PPE, removing gloves last.
-
Wash hands thoroughly with soap and water.
-
B. Preparing Neomycin Solution
-
Preparation:
-
Conduct this procedure in a chemical fume hood.
-
Have your pre-weighed, containerized Neomycin, the appropriate solvent, and a pre-labeled, sealable container for the final solution ready.
-
-
Donning PPE:
-
Wear a lab coat, safety glasses with side shields or goggles, and nitrile gloves.
-
-
Solution Preparation:
-
Slowly add the solvent to the container with the Neomycin powder to avoid splashing.
-
Securely cap the container.
-
Gently swirl or vortex the container to dissolve the solid. If necessary, use a sonicator.
-
-
Post-Preparation:
-
Wipe down the work area with 70% ethanol.
-
Dispose of any contaminated materials (e.g., pipette tips) as hazardous waste.
-
Properly doff PPE.
-
Wash hands thoroughly with soap and water.
-
IV. Emergency Procedures
A. Spill Response
-
Evacuate and Alert: Immediately alert others in the area and evacuate the immediate vicinity of the spill.
-
Don Appropriate PPE: Before cleaning, don the appropriate spill cleanup PPE (respirator, heavy-duty gloves, goggles, and gown).
-
Contain the Spill:
-
For solid spills: Gently cover the spill with absorbent paper towels to avoid generating dust.
-
For liquid spills: Cover the spill with an absorbent material, starting from the outside and working inwards.
-
-
Clean the Spill:
-
Carefully collect the absorbed material using a scoop or dustpan and place it into a labeled hazardous waste container.
-
Clean the spill area with soap and water.
-
-
Decontaminate: Wipe the area with an appropriate disinfectant (e.g., 70% ethanol).
-
Dispose: Dispose of all contaminated materials as hazardous waste.
-
Report: Report the spill to your institution's Environmental Health and Safety (EHS) department.
B. Exposure Response
| Exposure Route | Immediate Action |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes.[4] Seek medical attention if irritation or a rash develops.[4] |
| Eye Contact | Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide artificial respiration. Seek immediate medical attention.[1] |
| Ingestion | DO NOT induce vomiting. Rinse the mouth thoroughly with water.[4] Seek immediate medical attention. |
V. Disposal Plan
All Neomycin waste, including stock solutions, used media, and contaminated materials, must be treated as hazardous chemical waste.
-
Solid Neomycin Waste: Collect in a clearly labeled, sealed container for hazardous waste.
-
Liquid Neomycin Waste (including used media): Neomycin is heat-stable, so autoclaving will not degrade it.[8] Collect all liquid waste containing Neomycin in a designated, leak-proof container labeled as hazardous chemical waste.[8]
-
Contaminated Labware (e.g., pipette tips, gloves, flasks): Dispose of in a designated hazardous waste container.
Never pour Neomycin waste down the drain. Contact your institution's EHS department for specific hazardous waste pickup and disposal procedures.[4]
VI. Workflow and Data Summary
Experimental Workflow for Handling Neomycin
References
- 1. msd.com [msd.com]
- 2. sds.edqm.eu [sds.edqm.eu]
- 3. fishersci.com [fishersci.com]
- 4. CN103845284A - Neomycin sulfate solution and preparation method thereof - Google Patents [patents.google.com]
- 5. cdn.who.int [cdn.who.int]
- 6. US2799620A - Neomycin and process of preparation - Google Patents [patents.google.com]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. pccarx.com [pccarx.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
